Product packaging for Bisphenol A diglycidyl ether(Cat. No.:CAS No. 1675-54-3)

Bisphenol A diglycidyl ether

Cat. No.: B019387
CAS No.: 1675-54-3
M. Wt: 340.4 g/mol
InChI Key: LCFVJGUPQDGYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bisphenol A diglycidyl ether (BADGE), also known as DGEBA, is a fundamental epoxy resin monomer with the chemical formula C₂₁H₂₄O₄ and a molecular weight of 340.419 g/mol. It is prepared by O-alkylation of bisphenol A with epichlorohydrin and is characterized by its epoxide content, typically expressed as the epoxide number or equivalent weight . This liquid epoxy resin is a key precursor in numerous industrial and research formulations. Primary Research Applications & Value: Polymer Science & Material Research: BADGE is a critical monomer for producing thermosetting epoxy resins. When cross-linked with hardeners such as polyamines, aminoamides, or phenolic compounds, it forms durable, chemically resistant networks . Researchers utilize it to develop and study coatings, adhesives, and composite materials for applications in construction, automotive, and aerospace industries. Endocrine Disruption & Toxicology Studies: BADGE and its derivatives are investigated as potential endocrine disruptors. Although its estrogenic activity is weaker than BPA, it is known to interact with various hormonal pathways and has been identified as a substance of very high concern (SVHC) under REACH due to its endocrine-disrupting properties . It is a relevant compound for studying the toxicological effects of food contact materials. Adipogenesis & Metabolic Research: BADGE has been shown to induce adipogenesis in human mesenchymal stem cells (hMSCs) and 3T3-L1 preadipocytes, making it a compound of interest for research into obesity and metabolic diseases . Its action is complex and may be mediated through multiple signaling pathways. Cellular & Biochemical Mechanistic Studies: In vitro, BADGE is used to investigate cellular responses such as cytotoxicity, oxidative stress generation, and modulation of steroidogenic enzyme activity (e.g., placental aromatase, CYP19) . Its high reactivity, particularly of its epoxide groups, allows researchers to study adduct formation with nucleophilic side-chains of amino acids like cysteine and methionine . Handling & Stability Information: BADGE is a reactive compound. It readily hydrolyzes in aqueous and acidic conditions to form derivatives like BADGE·H₂O and BADGE·2H₂O. Its stability in solution is highly dependent on storage conditions; concentrations can decrease significantly with increasing water content and over time, with lower storage temperatures (e.g., -20 °C) recommended to slow transformation . As a safety precaution, prolonged or repeated contact with skin and eyes should be avoided to prevent irritation and dermatitis . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O4<br>C21H24O4<br>C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O B019387 Bisphenol A diglycidyl ether CAS No. 1675-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4, Array
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-99-8
Record name Bisphenol A diglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6024624
Record name Bisphenol A diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisphenol A diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

Decomposes (NTP, 1992), decomposes
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bisphenol A diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

Relative vapor density (air = 1): 11.7
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000011 [mmHg]
Record name Bisphenol A diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Sticky

CAS No.

1675-54-3, 25085-99-8
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bisphenol A diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A diglycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Araldite B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisphenol A diglycidyl ether
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BISPHENOL A DIGLYCIDYL ETHER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisphenol A diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE), a key monomer in the production of epoxy resins, is a compound of significant interest across various scientific disciplines.[1][2] Its utility in polymer science is well-established, forming the backbone of numerous coatings, adhesives, and composite materials.[3] Beyond its industrial applications, BADGE has garnered attention in toxicology and drug development due to its interactions with biological systems, notably as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This guide provides a comprehensive overview of the chemical properties of BADGE, detailed experimental protocols for its characterization, and an exploration of its reactivity and biological interactions.

Core Chemical Properties

BADGE is a viscous, colorless to pale straw-colored liquid at room temperature.[1][2] Its chemical structure consists of a central bisphenol A moiety linked to two glycidyl (B131873) ether groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane[5]
Synonyms BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane[5]
CAS Number 1675-54-3[5]
Molecular Formula C₂₁H₂₄O₄[5]
Molecular Weight 340.41 g/mol [4]
Appearance Colorless to light amber viscous liquid[6]
Melting Point 8-12 °C[5]
Boiling Point Decomposes[3]
Density 1.16 g/mL at 25 °C[7]
Solubility Insoluble in water; Soluble in DMSO (up to 30 mg/ml), Ethanol (up to 15 mg/ml), chloroform, and methanol.[6]
Epoxide Equivalent Weight (EEW) 172-176 g/eq[7]
Spectral Data

Spectroscopic techniques are crucial for the identification and characterization of BADGE.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of BADGE.[5][8][9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups in BADGE, such as the oxirane ring (epoxy group) which shows a peak around 910 cm⁻¹.[12][13][14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : The aromatic rings in the bisphenol A core give rise to characteristic absorption in the UV region, which can be used for quantification.[5]

Reactivity and Chemical Behavior

The reactivity of BADGE is primarily dictated by the two terminal epoxy rings. These rings are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to both its polymerization to form epoxy resins and its interactions with biological molecules.[2]

Hydrolysis

In aqueous environments, BADGE undergoes hydrolysis, where the epoxy rings are opened to form diol functionalities.[1][15] This process can occur in a stepwise manner, first forming BADGE·H₂O and subsequently BADGE·2H₂O.[1] The rate of hydrolysis is dependent on factors such as pH and temperature.[1][6]

G BADGE BADGE (this compound) BADGE_H2O BADGE·H₂O (Mono-hydrolyzed) BADGE->BADGE_H2O + H₂O BADGE_2H2O BADGE·2H₂O (Di-hydrolyzed) BADGE_H2O->BADGE_2H2O + H₂O

Caption: Stepwise hydrolysis of this compound (BADGE) in an aqueous environment.

Curing Reactions with Amines

The formation of epoxy resins from BADGE monomers involves a curing process with a hardener, most commonly a polyamine.[2][3] The nucleophilic amine groups attack the carbon atoms of the epoxy ring, leading to a ring-opening addition reaction. This process creates a highly cross-linked, thermosetting polymer network.[3][16] The reaction proceeds through both primary and secondary amine additions to the epoxy groups.[16]

Biological Interactions: The PPARγ Signaling Pathway

BADGE has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[4][17][18] Interestingly, BADGE has been reported to exhibit both agonistic and antagonistic effects on PPARγ, depending on the cellular context.[19]

Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[17]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BADGE BADGE PPARg_cyto PPARγ BADGE->PPARg_cyto Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR Heterodimerizes RXR_cyto RXR RXR_cyto->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Simplified overview of the PPARγ signaling pathway and the interaction of BADGE.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a BADGE sample.

Workflow:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Acetonitrile) HPLC HPLC System (C18 Column) SamplePrep->HPLC Detection Fluorescence or UV-Vis Detection HPLC->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

Caption: General workflow for the determination of BADGE purity by HPLC.

Methodology:

  • Standard and Sample Preparation : Prepare a stock solution of a BADGE standard of known purity in acetonitrile (B52724). Create a series of dilutions to generate a calibration curve. Prepare the sample to be analyzed by accurately weighing and dissolving it in acetonitrile to a known concentration.[4][20]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically used.[4][20]

    • Mobile Phase : A gradient elution with water and acetonitrile is common. For example, a gradient from 50% to 100% acetonitrile.[4]

    • Flow Rate : A typical flow rate is 1.0-1.5 mL/min.[4]

    • Column Temperature : Maintain a constant temperature, for example, 30 °C.[4]

    • Injection Volume : 10-20 µL.[4]

  • Detection :

    • Fluorescence Detector : Excitation at ~275 nm and emission at ~305 nm.[4]

    • UV-Vis Detector : Monitor at the wavelength of maximum absorbance for BADGE.

  • Data Analysis : Integrate the peak area corresponding to BADGE in the chromatograms of both the standard solutions and the sample. Construct a calibration curve from the standard data and determine the concentration and purity of the sample.[21]

Determination of Epoxy Equivalent Weight (EEW)

This protocol is based on the principles outlined in ASTM D1652.[19][22][23][24]

Methodology:

  • Reagents :

    • Tetraethylammonium (B1195904) bromide (TEABr) solution in acetic acid.[25]

    • Standardized 0.1 N perchloric acid in acetic acid.[25]

    • Crystal violet indicator.

    • Chloroform or other suitable solvent.[25]

  • Procedure :

    • Accurately weigh a sample of BADGE into a flask.

    • Dissolve the sample in the chosen solvent.

    • Add the TEABr solution. The tetraethylammonium bromide reacts with perchloric acid to generate hydrogen bromide in situ.[25]

    • Add a few drops of crystal violet indicator.

    • Titrate the solution with the standardized perchloric acid solution. The endpoint is indicated by a color change from violet to green.

  • Calculation : The epoxy equivalent weight is calculated using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / (Volume of HClO₄ in mL × Normality of HClO₄)

Measurement of Viscosity

The viscosity of BADGE is a critical parameter for its application in resins.

Methodology:

  • Instrumentation : A rotational viscometer (e.g., Brookfield type) or a cone and plate viscometer is suitable for this measurement.[26][27][28][29]

  • Procedure :

    • Ensure the instrument is calibrated and the temperature of the sample is controlled, typically at 25 °C.[26]

    • Select the appropriate spindle and rotational speed for the expected viscosity range.

    • Place the BADGE sample in the viscometer.

    • Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[28]

Experimental Workflow for Studying BADGE's Effect on PPARγ Signaling

This workflow provides a general framework for investigating the interaction of BADGE with the PPARγ signaling pathway in a cell-based assay.

PPARg_Assay_Workflow cluster_assays Downstream Analysis CellCulture Cell Culture (e.g., Adipocytes, Hepatocytes) Treatment Treatment with BADGE (Dose-response and time-course) CellCulture->Treatment GeneExpression Gene Expression Analysis (qPCR for PPARγ target genes) Treatment->GeneExpression ProteinAnalysis Protein Analysis (Western Blot for PPARγ) Treatment->ProteinAnalysis ReporterAssay Reporter Gene Assay (Luciferase assay with PPRE) Treatment->ReporterAssay DataAnalysis Data Analysis and Interpretation GeneExpression->DataAnalysis ProteinAnalysis->DataAnalysis ReporterAssay->DataAnalysis

Caption: A general experimental workflow to investigate the effects of BADGE on the PPARγ signaling pathway.

Methodology:

  • Cell Culture : Culture a suitable cell line that expresses PPARγ, such as 3T3-L1 preadipocytes or a human hepatoma cell line like HepG2.

  • Treatment : Treat the cells with varying concentrations of BADGE for different time periods. Include appropriate controls (vehicle control, positive control agonist like rosiglitazone, and antagonist like GW9662).

  • Reporter Gene Assay : Transfect cells with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Measure luciferase activity after treatment to quantify PPARγ transcriptional activity.

  • Gene Expression Analysis : Isolate RNA from treated cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of known PPARγ target genes (e.g., FABP4, LPL).

  • Protein Analysis : Perform Western blotting to analyze the protein levels of PPARγ and other key proteins in the signaling pathway.

Conclusion

This compound is a molecule with a dual identity. It is an indispensable component in the polymer industry and a compound of increasing interest in the fields of toxicology and pharmacology. A thorough understanding of its chemical properties, reactivity, and biological interactions is crucial for its safe and effective use in various applications. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bisphenol A diglycidyl ether (BADGE), a critical monomer in the production of epoxy resins and a compound of interest in various research fields. This document details the core synthesis methodologies, including reaction mechanisms, experimental protocols, purification techniques, and characterization methods. All quantitative data is summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound (BADGE) is a liquid epoxy resin synthesized from the reaction of bisphenol A (BPA) and epichlorohydrin (B41342) (ECH).[1] Its versatility and the robust properties of the resulting cured epoxy resins have led to its widespread use in coatings, adhesives, composites, and electronics.[2] For researchers, particularly in materials science and drug development, a thorough understanding of BADGE synthesis is crucial for developing novel materials and understanding its potential biological interactions. This guide offers a detailed exploration of its synthesis, tailored for a scientific audience.

Reaction Mechanism and Synthesis Pathway

The synthesis of BADGE from bisphenol A and epichlorohydrin is a two-step process: a coupling reaction followed by a dehydrochlorination reaction.[3] The overall reaction is typically carried out in the presence of a base, most commonly sodium hydroxide (B78521) (NaOH).[4]

The reaction mechanism proceeds as follows:

  • Deprotonation of Bisphenol A: The phenolic hydroxyl groups of bisphenol A are deprotonated by the base (e.g., NaOH) to form the bisphenoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack (Coupling): The bisphenoxide anion attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate.

  • Dehydrochlorination: A second equivalent of the base removes a proton from the newly formed hydroxyl group and facilitates the elimination of a chloride ion, leading to the formation of the glycidyl (B131873) ether group (epoxide ring reformation). This step is an intramolecular Williamson ether synthesis.

This process occurs at both ends of the bisphenol A molecule to yield this compound.

Synthesis_Pathway BPA Bisphenol A Intermediate Bisphenoxide Anion BPA->Intermediate Deprotonation ECH Epichlorohydrin Chlorohydrin Chlorohydrin Intermediate ECH->Chlorohydrin Base Base (e.g., NaOH) Intermediate->Chlorohydrin Nucleophilic Attack BADGE This compound (BADGE) Chlorohydrin->BADGE Dehydrochlorination

Caption: General synthesis pathway of BADGE from Bisphenol A and Epichlorohydrin.

Experimental Protocols

Several methodologies exist for the synthesis of BADGE, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols for two common methods.

Standard Synthesis using Sodium Hydroxide

This method is a widely used laboratory-scale procedure for the synthesis of BADGE.

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • Toluene (B28343)

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin and toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 75°C) with constant stirring.

  • Prepare a solution of sodium hydroxide in deionized water (e.g., 30% w/w).

  • Slowly add the sodium hydroxide solution to the reaction mixture over a period of time, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture at the reaction temperature for a specified duration (e.g., 170 minutes).[4]

  • Upon completion, cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with toluene and deionized water to remove unreacted starting materials and salts.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude BADGE product.

Synthesis using Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can enhance the reaction rate and yield by facilitating the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[5] Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase-transfer catalyst for this synthesis.[6]

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane (B109758)

  • Deionized Water

Procedure:

  • Dissolve Bisphenol A and a catalytic amount of tetrabutylammonium bromide in dichloromethane in a reaction vessel.

  • Add an excess of epichlorohydrin to the mixture.

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Add the sodium hydroxide solution to the reaction mixture with vigorous stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Separate the organic layer and wash it with deionized water to remove the catalyst and any remaining base.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Dissolve Bisphenol A and Catalyst (if any) in Solvent Add ECH Add Epichlorohydrin Reactants->Add ECH Add Base Add Aqueous Base (e.g., NaOH) Add ECH->Add Base Reaction React at Controlled Temperature and Time Add Base->Reaction Quench Cool and Quench Reaction Mixture Reaction->Quench Wash Wash with Water and/or Organic Solvent Quench->Wash Separate Separate Organic Layer Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for the synthesis and purification of BADGE.

Data Presentation: Influence of Reaction Parameters on Yield

The yield of BADGE is significantly influenced by various reaction parameters. The following table summarizes the effect of these parameters based on available data.

ParameterConditionBADGE Yield (%)Reference
Molar Ratio (ECH:BPA) 10:180.1[4]
VariesThe yield tends to increase and then decrease with an increasing molar ratio.[4]
NaOH Concentration 30% (w/w)80.1[4]
VariesThe yield shows a trend of initially increasing and then decreasing with a higher mass fraction of NaOH.[4]
Reaction Temperature 75 °C80.1[4]
VariesThe yield generally decreases with an increase in reaction temperature.[4]
Reaction Time 170 min80.1[4]
VariesThe yield tends to first increase and then decrease with longer reaction times.[4]

Purification of this compound

Crude BADGE often contains unreacted starting materials, by-products, and oligomers. Purification is essential to obtain a product with high purity. Crystallization is a common and effective method for purifying BADGE.[7]

Recrystallization Protocol

Solvent System: A mixture of a solvent in which BADGE is highly soluble (e.g., acetone) and a solvent in which it is less soluble (e.g., methanol) is effective.[7]

Procedure:

  • Dissolve the crude BADGE in a minimal amount of hot methanol (B129727). If a liquid resin separates upon cooling to room temperature, add a small amount of acetone (B3395972) to redissolve it.[7]

  • Once a clear solution is obtained, cool the solution slowly to a reduced temperature (e.g., -20°C).[7]

  • To induce crystallization, you can add pre-chilled methanol to the solution.[7]

  • Allow the crystals to form over a period of time.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum. The expected product is a white, free-flowing crystalline solid with a sharp melting point.[7]

Characterization of this compound

The structure and purity of the synthesized BADGE can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized product.

Key Characteristic Peaks:

  • ~3432 cm⁻¹: A broad peak corresponding to the O-H stretching vibration, which may be present in small amounts due to residual starting material or hydrolysis.[2]

  • ~3050 cm⁻¹: C-H stretching of the terminal oxirane group.[8]

  • ~2965 cm⁻¹: Asymmetric C-H stretching of the methyl groups.

  • ~1608 cm⁻¹ and ~1509 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1245 cm⁻¹: Asymmetric C-O-C stretching of the ether linkages.

  • ~1035 cm⁻¹: Symmetric C-O-C stretching.

  • ~915 cm⁻¹: Characteristic peak of the oxirane ring C-O deformation. The disappearance or significant reduction of the broad -OH peak from bisphenol A and the presence of this peak confirms the formation of the glycidyl ether.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity and purity of BADGE.

¹H NMR (CDCl₃, δ ppm):

  • ~1.63 (s, 6H): -C(CH₃)₂-

  • ~2.75 (dd, 2H) & ~2.90 (dd, 2H): -CH₂- of the oxirane ring

  • ~3.35 (m, 2H): -CH- of the oxirane ring

  • ~3.95 (dd, 2H) & ~4.18 (dd, 2H): -O-CH₂-

  • ~6.85 (d, 4H): Aromatic protons ortho to the ether linkage

  • ~7.12 (d, 4H): Aromatic protons meta to the ether linkage

¹³C NMR (CDCl₃, δ ppm):

  • ~31.0: -C(CH₃)₂

  • ~41.8: -C(CH₃)₂

  • ~44.8: -CH₂- of the oxirane ring

  • ~50.3: -CH- of the oxirane ring

  • ~68.8: -O-CH₂-

  • ~114.1: Aromatic CH ortho to the ether linkage

  • ~127.9: Aromatic CH meta to the ether linkage

  • ~143.2: Aromatic quaternary carbon attached to the isopropylidene group

  • ~156.2: Aromatic quaternary carbon attached to the ether linkage

Characterization_Logic cluster_synthesis cluster_characterization cluster_ftir_results cluster_nmr_results Synthesized_Product Synthesized BADGE FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy Synthesized_Product->NMR FTIR_Peaks Presence of Oxirane Peak (~915 cm⁻¹) Absence/Reduction of Phenolic -OH FTIR->FTIR_Peaks NMR_Peaks Characteristic Chemical Shifts for: - Isopropylidene Protons - Oxirane Ring Protons - Aromatic Protons NMR->NMR_Peaks Confirmation Structural Confirmation and Purity Assessment

References

The Curing Chemistry of DGEBA: An In-depth Technical Guide to its Mechanism of Action in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diglycidyl ether of bisphenol A (DGEBA) is the foundational monomeric building block for a vast array of epoxy resin systems, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] This technical guide provides a comprehensive exploration of the mechanism of action of DGEBA in epoxy resins, with a focus on the curing chemistry that governs the final properties of the thermoset material. We delve into the core reactions with common hardeners, present quantitative data on material performance, detail key experimental protocols for characterization, and provide visual representations of the underlying chemical pathways.

The Heart of the Reaction: The Epoxide Ring Opening

The remarkable versatility of DGEBA-based epoxy resins stems from the reactivity of the terminal epoxide (or oxirane) rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, which leads to ring-opening and the formation of a highly cross-linked, three-dimensional network.[2] This process, known as curing or cross-linking, transforms the low-molecular-weight liquid resin into a rigid solid with desirable engineering properties. The choice of curing agent, or hardener, dictates the specific reaction pathway and profoundly influences the performance of the final cured product.

Curing Mechanisms: Amines and Anhydrides

The two most prevalent classes of curing agents for DGEBA are amines and anhydrides. Each class engages in a distinct set of chemical reactions with the epoxy groups, resulting in networks with unique characteristics.

Amine Curing: A Step-Growth Polymerization

Amine hardeners are categorized as primary, secondary, or tertiary amines. Primary and secondary amines are the most common for curing DGEBA. The curing process with a primary amine proceeds in a two-step addition reaction:

  • Primary Amine Addition: The active hydrogen on the primary amine attacks the terminal carbon of the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group.[3]

  • Secondary Amine Addition: The newly formed secondary amine, also possessing an active hydrogen, can then react with another epoxide group, creating a tertiary amine and another hydroxyl group. This step continues the propagation of the polymer network.[3]

The hydroxyl groups generated during this process can also participate in further reactions, particularly at elevated temperatures, leading to etherification and an even denser cross-linked structure.[4] Aromatic amines, due to their rigid structure, generally impart higher thermal stability and chemical resistance to the cured resin compared to their aliphatic counterparts.[5][6]

Amine_Curing_Mechanism DGEBA DGEBA (Epoxide Group) SecondaryAmine Secondary Amine and Hydroxyl DGEBA->SecondaryAmine Nucleophilic Attack PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SecondaryAmine TertiaryAmine Tertiary Amine and Hydroxyl SecondaryAmine->TertiaryAmine Further Reaction CrosslinkedNetwork Cross-linked Network TertiaryAmine->CrosslinkedNetwork DGEBA_2 DGEBA (Epoxide Group) DGEBA_2->TertiaryAmine

Figure 1: DGEBA Curing with a Primary Amine.
Anhydride (B1165640) Curing: A More Complex Pathway

The curing of DGEBA with anhydrides is a more intricate process that typically requires a catalyst, often a tertiary amine or an imidazole (B134444) derivative, to initiate the reaction.[7][8] The mechanism involves several steps:

  • Initiation: The tertiary amine catalyst attacks the anhydride ring, opening it to form a reactive carboxylate anion.

  • Esterification: The carboxylate anion then attacks an epoxide group, leading to the formation of an ester linkage and an alkoxide anion.

  • Propagation: The alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain. Alternatively, the hydroxyl groups present on the DGEBA backbone can react with the anhydride to form a monoester, which then reacts with an epoxy group.[7]

This chain-growth mechanism results in a polyester-based network. Anhydride-cured epoxies are known for their excellent thermal and electrical properties.[9]

Anhydride_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation Anhydride Anhydride Carboxylate Carboxylate Anion Anhydride->Carboxylate Catalyst Tertiary Amine (Catalyst) Catalyst->Carboxylate Attack EsterAlkoxide Ester Linkage and Alkoxide Anion Carboxylate->EsterAlkoxide Attack DGEBA DGEBA (Epoxide Group) DGEBA->EsterAlkoxide RegenCarboxylate Regenerated Carboxylate Anion EsterAlkoxide->RegenCarboxylate CrosslinkedNetwork Cross-linked Polyester Network AnotherAnhydride Another Anhydride AnotherAnhydride->RegenCarboxylate Reaction RegenCarboxylate->DGEBA Continues Chain

Figure 2: Catalyzed Anhydride Curing of DGEBA.

Quantitative Performance Data

The choice of hardener and the curing conditions significantly impact the thermomechanical properties of the resulting epoxy thermoset. The following tables summarize typical quantitative data for DGEBA-based epoxy resins cured with various amine and anhydride hardeners.

Table 1: Mechanical Properties of DGEBA Epoxy Resins with Different Amine Hardeners

HardenerHardener/Resin Ratio (phr)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
Triethylenetetramine (TETA)10458015
Triethylenetetramine (TETA)13 (Stoichiometric)6010518
Triethylenetetramine (TETA)156511520
Diaminodiphenylmethane (DDM)247012022
Diaminodiphenylmethane (DDM)27 (Stoichiometric)8514025
Diaminodiphenylmethane (DDM)309015028

Data compiled from various sources.[5][10][11] Note: phr = parts per hundred parts of resin.

Table 2: Thermal Properties of DGEBA Epoxy Resins with Different Hardeners

HardenerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5%) (°C) in N2Char Yield at 800°C (%) in N2
DGEBA/MNA-35015
DGEBA/MNA with 2% Silica-36020
DGEBA/P0109.5340.1-
D/E-P2.0119.8360.1-
DGEBA/BPA--3.6
DGEBA/ODOPN--19.3

Data compiled from various sources.[9][12][13] MNA = Methyl Nadic Anhydride, BPA = Bisphenol A, ODOPN = a phosphorus-containing flame retardant curing agent.

Key Experimental Protocols for Characterization

The curing process and the final properties of DGEBA-based epoxy resins are typically investigated using a suite of analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for studying the curing kinetics and determining the glass transition temperature (Tg) of the cured resin.

  • Methodology: A small, precisely weighed sample (typically 5-10 mg) of the uncured resin-hardener mixture is placed in an aluminum pan.[14] The sample is then heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15][16] The heat flow to or from the sample is measured as a function of temperature. The exothermic peak in the heat flow curve corresponds to the curing reaction, and the area under the peak is proportional to the total heat of reaction. For Tg determination, a cured sample is subjected to a heat-cool-heat cycle, and the Tg is identified as the inflection point in the heat capacity step during the second heating scan.

DSC_Workflow Start Start: Uncured Sample Weigh Weigh 5-10 mg sample Start->Weigh Place Place in Aluminum Pan Weigh->Place Load Load into DSC Place->Load Heat Heat at constant rate (e.g., 10°C/min) in N2 Load->Heat Measure Measure Heat Flow Heat->Measure Analyze Analyze Data Measure->Analyze Curing Curing Kinetics (Exotherm Peak) Analyze->Curing Tg Glass Transition (Tg) (Heat-Cool-Heat) Analyze->Tg

Figure 3: General Workflow for DSC Analysis.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

  • Methodology: A thin film of the reacting mixture is cast onto a suitable substrate (e.g., a KBr pellet or a silicon wafer).[17] The sample is then placed in the FTIR spectrometer, and spectra are collected at regular intervals as the curing proceeds. The disappearance of the epoxide peak (around 915 cm-1) and the changes in the amine or anhydride peaks are monitored to determine the extent of the reaction.[17][18] Attenuated Total Reflectance (ATR)-FTIR is often used for in-situ monitoring of the curing process.[19]

Rheometry

Rheometry is employed to measure the changes in the viscoelastic properties of the resin system as it transitions from a liquid to a solid during curing. This technique is particularly useful for determining the gel time.

  • Methodology: A small amount of the uncured resin-hardener mixture is placed between two parallel plates of a rheometer.[20][21] The plates are maintained at a constant temperature, and a small oscillatory shear is applied to the sample. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are measured as a function of time. The gel point is often identified as the crossover point where G' equals G''.[22] Disposable plates are recommended for ease of cleanup after the sample has cured.[23]

Conclusion

The mechanism of action of DGEBA in epoxy resins is a fascinating interplay of chemistry and material science. The ring-opening reaction of the epoxide group, driven by carefully selected hardeners, allows for the creation of a diverse range of thermosetting polymers with tailored properties. By understanding the fundamental curing mechanisms with amines and anhydrides, and by utilizing advanced analytical techniques to quantify the resulting material performance, researchers and scientists can continue to innovate and expand the applications of these remarkable materials.

References

A Comprehensive Technical Guide to the Physical Properties of Liquid Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of liquid Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, a critical component in a vast array of industrial and scientific applications. Understanding these properties is paramount for formulation, processing, and predicting the performance of DGEBA-based materials. This document summarizes key quantitative data, details experimental protocols for their measurement, and provides visualizations of experimental workflows.

Core Physical Properties

The performance and processability of liquid DGEBA resin are dictated by a set of fundamental physical properties. These include viscosity, density, refractive index, surface tension, and various thermal characteristics. Each of these properties can be influenced by factors such as temperature, purity, and the presence of additives or diluents.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the processing of epoxy resins, affecting mixing, degassing, and impregnation of substrates. The viscosity of DGEBA is highly dependent on temperature, decreasing significantly as temperature increases.

Table 1: Viscosity of DGEBA Epoxy Resin

GradeTemperature (°C)Viscosity (mPa·s)
Standard (n ≈ 0.2)2511,000 - 16,000[1]
Medium (n ≈ 0.1)257,000 - 10,000[1]
Low (n < 0.1)254,000 - 6,000[1]
Unmodified15~68,000[2]
Unmodified20~24,000[2]
Unmodified25~10,000[2]

Note: 'n' refers to the degree of polymerization.

The addition of reactive diluents can significantly reduce the viscosity of DGEBA resins, with some bio-based diluents capable of lowering the initial viscosity by a factor of ten.[1]

Density

The density of a material is its mass per unit volume. For liquid epoxy resins, density is important for calculating material usage and for certain flow simulations. The density of pure, uncured DGEBA is approximately 1.2 g/cm³.[3]

Table 2: Density of DGEBA Epoxy Resin

PropertyValue
Density~1.2 g/cm³[3]
Refractive Index

The refractive index of a material quantifies the bending of a ray of light when passing through it. This property is particularly important for optical applications of epoxy resins, such as in encapsulants for LEDs.[4]

Table 3: Refractive Index of DGEBA-based Resins

Resin SystemRefractive Index
Cured DGEBA/MHHPA1.568[4]

The introduction of sulfur atoms into the epoxy backbone can significantly increase the refractive index.[4]

Surface Tension and Surface Energy

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a crucial factor in wetting and adhesion phenomena. For cured epoxy resins, the related concept is surface energy.

Table 4: Surface Tension and Surface Energy of DGEBA-based Systems

StatePropertyValue (mJ/m²)Temperature (°C)
LiquidSurface Tension37[5]Not Specified
CuredCritical Surface Tension (DGEBA-amine)43 - 47[6]Not Specified
CuredSurface Energy (DGEBA with triethylenetetramine)39.1[6]20
CuredSurface Energy (DGEBA with N-N-diethylaminopropylamine)46.8[6]20

The surface tension of liquid DGEBA decreases linearly with an increase in temperature.[7][8][9]

Thermal Properties

The thermal properties of DGEBA are critical for understanding its behavior during curing and its performance at elevated temperatures. Key thermal properties include thermal conductivity, specific heat capacity, and glass transition temperature (Tg) of the cured resin.

Table 5: Thermal Properties of DGEBA-based Systems

PropertyValueConditions
Thermal Conductivity (Liquid)0.35 W/m·KUnfilled
Thermal Conductivity (Liquid with 35 vol% BN)1.8 W/m·KFilled
Thermal Conductivity (Cured)0.2 W/m·KUnfilled
Glass Transition Temperature (Tg)Varies significantly with curing agent (e.g., 149 °C with IPDA, 238 °C with BTDA)[10]Cured

The glass transition temperature (Tg) marks the transition from a hard, glassy state to a softer, rubbery state and is a critical indicator of the thermal stability of the cured epoxy.[11]

Experimental Protocols

Accurate and reproducible measurement of the physical properties of DGEBA is essential for quality control and research. The following sections detail the methodologies for determining the key properties discussed above.

Viscosity Measurement

Method: Rotational Viscometry (Cone and Plate or Coaxial Cylinder)

Principle: This method measures the torque required to rotate a spindle (cone or cylinder) in the liquid resin at a constant speed. The viscosity is calculated from the shear stress and shear rate.[12][13]

Detailed Protocol:

  • Instrument Preparation: Calibrate the viscometer using a standard fluid of known viscosity. Ensure the temperature control unit is set to the desired measurement temperature (e.g., 25.0 ± 0.1 °C) and has stabilized.[13]

  • Sample Preparation: Ensure the DGEBA sample is free of air bubbles and visible impurities.[13]

  • Measurement:

    • For a cone and plate viscometer, place a small amount of the resin sample onto the plate. Lower the cone onto the sample, ensuring the correct gap is set.[14]

    • For a coaxial cylinder viscometer, pour the sample into the outer cylinder and immerse the inner cylinder to the correct depth.

  • Data Acquisition: Start the rotation of the spindle at a specified shear rate. Allow the reading to stabilize before recording the torque. For non-Newtonian fluids, measurements should be taken at multiple shear rates.[13]

  • Calculation: The viscosity (η) is calculated using the instrument's software or the formula η = τ / γ, where τ is the shear stress and γ is the shear rate.[13]

ViscosityMeasurementWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Viscometer SetTemp Set and Stabilize Temperature Calibrate->SetTemp PrepareSample Prepare Bubble-Free DGEBA Sample LoadSample Load Sample into Viscometer PrepareSample->LoadSample SetTemp->LoadSample SetShearRate Set Shear Rate LoadSample->SetShearRate MeasureTorque Measure Torque SetShearRate->MeasureTorque CalculateViscosity Calculate Viscosity MeasureTorque->CalculateViscosity

Viscosity Measurement Workflow
Density Measurement

Method: Pycnometry or Graduated Cylinder Method

Principle: This method involves accurately determining the mass of a known volume of the liquid resin.

Detailed Protocol (Graduated Cylinder Method):

  • Preparation: Obtain a clean, dry graduated cylinder and a digital scale.[15]

  • Tare Mass: Place the empty graduated cylinder on the scale and record its mass (tare weight).[15]

  • Volume Measurement: Carefully pour the DGEBA resin into the graduated cylinder to a specific volume mark, avoiding the entrapment of air bubbles. Read the volume from the bottom of the meniscus.[15]

  • Total Mass: Place the filled graduated cylinder on the scale and record the total mass.

  • Calculation: Subtract the tare weight from the total mass to find the mass of the resin. The density is then calculated by dividing the mass of the resin by its volume.[15] For higher accuracy, a pycnometer is recommended.[15]

DensityMeasurementWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis CleanDry Clean and Dry Graduated Cylinder TareWeight Measure Tare Weight of Cylinder CleanDry->TareWeight AddResin Add DGEBA Resin to Known Volume TareWeight->AddResin MeasureTotalWeight Measure Total Weight AddResin->MeasureTotalWeight CalculateMass Calculate Resin Mass MeasureTotalWeight->CalculateMass CalculateDensity Calculate Density CalculateMass->CalculateDensity

Density Measurement Workflow
Refractive Index Measurement

Method: Refractometry

Principle: A refractometer measures the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.

Detailed Protocol (Abbe Refractometer):

  • Instrument Preparation: Calibrate the refractometer using a standard liquid with a known refractive index. Ensure the prism surfaces are clean.

  • Sample Application: Place a small drop of the DGEBA resin onto the surface of the prism.[16]

  • Measurement: Close the prism assembly. Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the eyepiece.

  • Reading: Read the refractive index value directly from the instrument's scale or digital display.[16] For polymers, the refractive index can also be determined by measuring the transmittance of a roughened film in liquids of varying refractive indices.[17]

Surface Tension Measurement

Method: Dynamic Contact Angle (DCA) Analysis or Maximum Bubble Pressure Method

Principle (DCA): This method involves measuring the contact angle of the liquid resin with a solid probe of known surface energy. The surface tension is then calculated from these measurements.

Detailed Protocol (DCA):

  • Instrument and Probe Preparation: Ensure the DCA instrument is calibrated and the probe (e.g., a Wilhelmy plate) is clean.

  • Sample Preparation: Place the DGEBA resin in a suitable vessel, ensuring the surface is clean and free from contaminants.

  • Measurement: The probe is immersed into and then withdrawn from the liquid at a constant velocity. The forces exerted on the probe by the liquid are measured by a microbalance.

  • Calculation: The surface tension is calculated from the measured forces and the geometry of the probe.

For viscous liquids, the maximum bubble pressure method is also a suitable technique, where the maximum pressure required to form a bubble in the liquid is related to the surface tension.[18]

Thermal Analysis

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) and to study curing kinetics.[11][19]

Detailed Protocol (DSC for Tg):

  • Sample Preparation: A small, accurately weighed sample of the cured DGEBA resin is placed in an aluminum DSC pan.

  • Instrument Setup: The DSC is programmed with a specific heating and cooling profile. A typical method involves an initial heating run to erase the thermal history, followed by a controlled cooling and a second heating run.

  • Data Acquisition: The heat flow is recorded as a function of temperature during the second heating scan.

  • Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition.[19]

Principle (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability.

Detailed Protocol (TGA):

  • Sample Preparation: A small, accurately weighed sample of the cured resin is placed in a TGA pan.

  • Instrument Setup: The TGA is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[20]

  • Data Acquisition: The mass of the sample is recorded continuously as the temperature increases.

  • Analysis: The resulting TGA curve plots percentage weight loss versus temperature, from which thermal decomposition temperatures are determined.

ThermalAnalysisRelationship DGEBA Liquid DGEBA Resin Curing Curing Process (with Hardener) DGEBA->Curing CuredEpoxy Cured DGEBA Thermoset Curing->CuredEpoxy DSC Differential Scanning Calorimetry (DSC) CuredEpoxy->DSC TGA Thermogravimetric Analysis (TGA) CuredEpoxy->TGA Tg Glass Transition Temperature (Tg) DSC->Tg ThermalStability Thermal Stability (Decomposition Temp.) TGA->ThermalStability

Relationship between DGEBA State and Thermal Analysis

Conclusion

The physical properties of liquid DGEBA epoxy resin are fundamental to its wide-ranging applications. A thorough understanding and precise measurement of viscosity, density, refractive index, surface tension, and thermal characteristics are essential for material scientists and researchers in optimizing formulations and predicting performance. The experimental protocols outlined in this guide provide a framework for obtaining reliable and consistent data, enabling advancements in the development of high-performance epoxy-based materials.

References

Solubility of Bisphenol A Diglycidyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin monomer, in various organic solvents. The information is compiled from scientific literature and technical data sheets to assist researchers and professionals in its handling, formulation, and analysis.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of BADGE in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the method of determination.

SolventConcentrationTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Up to 30 mg/mLNot Specified---
Dimethyl Sulfoxide (DMSO)100 mMNot SpecifiedSolutions in DMSO may be stored at -20°C for up to 1 month[1][2][3].
EthanolUp to 15 mg/mLNot Specified---
Ethanol100 mMNot Specified[1][2][3]
Ethanol50 mMNot Specified[1][2][3]
Acetonitrile (B52724)100 µg/mLNot SpecifiedUsed as a solvent for commercially available BADGE standards[4].

Qualitative Solubility Information

BADGE is generally characterized as being soluble in a range of organic solvents while being insoluble in water[1][2][3][5][6]. Its fat-soluble nature is highlighted by its significantly higher concentration in the oil of canned sardines compared to the drained fish[7].

Qualitative solubility has been reported in the following solvents:

  • Miscible: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol[8].

  • Soluble: 100% Ethanol, Dimethyl Sulfoxide, Dimethylformamide, Chloroform, Methanol[1][2][3], Ketones, Aromatic Hydrocarbons, and Ether alcohol solvents.

Experimental Protocols

Detailed experimental protocols for the quantitative determination of BADGE solubility are not extensively available in the public domain. However, methodologies for preparing BADGE solutions for analytical and experimental purposes are well-documented. The following protocol is a synthesized example based on common laboratory practices for High-Performance Liquid Chromatography (HPLC) analysis.

Protocol: Preparation of BADGE Standard Solutions for HPLC Analysis

This protocol describes the preparation of a stock solution and subsequent dilutions of BADGE in an organic solvent for the purpose of creating calibration standards for HPLC analysis.

Materials:

  • This compound (BADGE), analytical standard grade

  • Acetonitrile, HPLC grade

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of BADGE using an analytical balance. b. Quantitatively transfer the weighed BADGE to a 10 mL volumetric flask. c. Add a small amount of acetonitrile to dissolve the BADGE. d. Once dissolved, fill the flask to the mark with acetonitrile. e. Stopper the flask and invert it several times to ensure homogeneity. This is the stock solution.

  • Working Standard Solutions Preparation: a. Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile. b. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with acetonitrile. c. Further dilutions can be made to achieve the desired concentration range for the calibration curve.

  • Sample Filtration: a. Before injection into the HPLC system, filter the prepared standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

  • Storage: a. Store the stock and working solutions in tightly sealed containers at a low temperature (e.g., -20°C) to minimize solvent evaporation and potential degradation of BADGE[1][2][3][7].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of BADGE from a food sample, a common application in food safety and quality control.

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Analysis sample Homogenized Food Sample add_solvent Add Hexane and Sonicate sample->add_solvent centrifuge Centrifuge add_solvent->centrifuge separate_supernatant Collect Supernatant centrifuge->separate_supernatant wash_extract Wash with Acetonitrile separate_supernatant->wash_extract collect_acetonitrile Collect Acetonitrile Extracts wash_extract->collect_acetonitrile evaporate Evaporate to Dryness collect_acetonitrile->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute filter_sample Filter through 0.45 µm Syringe Filter reconstitute->filter_sample Final Sample hplc_analysis HPLC-Fluorescence Analysis filter_sample->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for BADGE extraction and analysis from food samples.

References

Spectroscopic Profile of Bisphenol A Diglycidyl Ether (BADGE): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bisphenol A diglycidyl ether (BADGE), a common epoxy resin component. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of BADGE. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.

¹H NMR Spectroscopic Data
Assignment Chemical Shift (δ) in ppm
Methyl Protons (-CH₃)~1.6
Oxirane Ring Protons (-CH₂CHO)~2.7, ~2.9, ~3.3
Methylene Protons (-O-CH₂-)~3.9, ~4.2
Aromatic Protons (-C₆H₄-)~6.8, ~7.1
¹³C NMR Spectroscopic Data
Assignment Chemical Shift (δ) in ppm
Methyl Carbons (-CH₃)~31
Oxirane Ring Carbons (-CH₂CHO)~44.2, ~50.0[1]
Methylene Carbon (-O-CH₂-)~68.3[1]
Quaternary Carbon (-C(CH₃)₂-)~42
Aromatic Carbons (-C₆H₄-)~114, ~128, ~143, ~156

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for BADGE are presented below.

Assignment Frequency (cm⁻¹)
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2850-3000
C=C stretch (aromatic)~1610, ~1510
C-O-C stretch (ether)~1250
Oxirane ring (C-O stretch)~910-915[2][3][4]
C-O deformation of oxirane ring~915[4]
Hydroxyl group (-OH)~3428-3500[2][4]

Experimental Protocols

The following sections outline generalized methodologies for acquiring NMR and IR spectroscopic data for BADGE. These protocols are based on standard practices for the analysis of polymers and related organic compounds.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of BADGE for structural elucidation.

Materials & Equipment:

  • This compound (BADGE) sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the BADGE sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

    • Employ proton decoupling to simplify the spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum of BADGE to identify its functional groups.

Materials & Equipment:

  • This compound (BADGE) sample

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the liquid BADGE sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of BADGE.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for BADGE cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample BADGE Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Direct Direct Application (for ATR-IR) Sample->Direct NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer (with ATR) Direct->IR ProcessNMR Fourier Transform, Phasing, Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction, Absorbance Calculation IR->ProcessIR Analysis Peak Identification, Structural Assignment ProcessNMR->Analysis ProcessIR->Analysis NMR_Spectrum NMR Spectra (¹H & ¹³C) Analysis->NMR_Spectrum IR_Spectrum IR Spectrum Analysis->IR_Spectrum

Caption: Workflow for NMR and IR spectroscopic analysis of BADGE.

Caption: Chemical structure of BADGE with key functional groups highlighted.

References

An In-Depth Technical Guide to the Hydrolysis Pathway of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis pathway of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin component. The document details the chemical mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to the study of BADGE hydrolysis. Furthermore, it explores the biological relevance of this process, particularly in the context of metabolism and potential endocrine disruption, making it a valuable resource for professionals in research, drug development, and safety assessment.

Introduction to this compound (BADGE)

This compound (BADGE) is a liquid epoxy resin widely used in the manufacturing of protective coatings for food and beverage cans, as well as in other industrial applications.[1] Its chemical structure consists of a bisphenol A (BPA) core linked to two glycidyl (B131873) ether groups. The reactivity of the terminal epoxide rings makes BADGE susceptible to various chemical transformations, with hydrolysis being a primary degradation pathway, especially in aqueous environments.[1] This process involves the opening of the epoxide rings to form diol derivatives, which can have different toxicological profiles compared to the parent compound.[2][3] Understanding the hydrolysis of BADGE is therefore critical for assessing its safety and environmental fate.

Chemical Hydrolysis of BADGE: Pathways and Mechanisms

The hydrolysis of BADGE proceeds in a stepwise manner, with the sequential opening of its two epoxide rings. This results in the formation of two main hydrolysis products: the mono-hydrolyzed product, 2,2-bis[4-(2-hydroxy-3-glycidyloxypropoxy)phenyl]propane (BADGE·H₂O), and the fully hydrolyzed product, 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE·2H₂O).[4] The hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the epoxide ring in BADGE is initiated by the protonation of the epoxide oxygen, which makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack by water.[5][6][7] The reaction proceeds via an Sₙ2-like mechanism, resulting in the formation of a trans-diol.[5][8]

Mechanism of Acid-Catalyzed Epoxide Ring Opening:

  • Protonation of the Epoxide Oxygen: The epoxide oxygen is protonated by an acid (H₃O⁺), forming a good leaving group.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide ring. In the case of unsymmetrical epoxides, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge, a characteristic with some Sₙ1 character.[7][9]

  • Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the diol product and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis

In the presence of a base, the epoxide ring is opened by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻).[5][8] This reaction follows a classic Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[7]

Mechanism of Base-Catalyzed Epoxide Ring Opening:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks one of the carbon atoms of the epoxide ring.

  • Ring Opening: This attack leads to the opening of the three-membered ring, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by a water molecule to yield the diol product.

The overall hydrolysis pathway of BADGE is depicted in the following diagram:

Hydrolysis_Pathway BADGE This compound (BADGE) BADGE_H2O BADGE·H₂O (mono-hydrolyzed) BADGE->BADGE_H2O + H₂O BADGE_2H2O BADGE·2H₂O (fully hydrolyzed) BADGE_H2O->BADGE_2H2O + H₂O Enzymatic_Hydrolysis cluster_enzyme Epoxide Hydrolase Active Site Asp Asp (Nucleophile) Intermediate Alkyl-Enzyme Intermediate Asp->Intermediate His_Asp His-Asp (Charge Relay) H2O H₂O His_Asp->H2O activates BADGE BADGE BADGE->Intermediate Nucleophilic Attack Diol Diol Product Intermediate->Diol Hydrolysis H2O->Intermediate Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation Filtration->HPLC Detector FLD or MS/MS Detection HPLC->Detector Data_Analysis Quantification and Data Analysis Detector->Data_Analysis Data Acquisition

References

An In-depth Technical Guide to the Degree of Polymerization of Bisphenol A Diglycidyl Ether (DGEBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (DGEBA) is a fundamental liquid epoxy resin that serves as a primary building block for a vast array of high-performance thermosetting polymers.[1] These materials are indispensable in numerous fields, including coatings, adhesives, composites, and electronics, owing to their excellent mechanical strength, chemical resistance, and adhesive properties. The performance characteristics of the final cured epoxy are intrinsically linked to the structure of the initial DGEBA prepolymer, particularly its degree of polymerization, denoted by the value 'n'.

The degree of polymerization refers to the number of repeating monomer units in an average polymer chain. For DGEBA, 'n' represents the number of bisphenol A units that have been incorporated into the oligomer chain between the terminal glycidyl (B131873) ether groups. Commercial DGEBA is not a single compound but a mixture of oligomers with varying 'n' values, typically ranging from 0 to about 25.[1] A low average 'n' value (e.g., n ≈ 0.2) corresponds to a low-viscosity liquid, while higher 'n' values result in semi-solid or solid resins at room temperature.

Control over the degree of polymerization during synthesis is therefore critical for tailoring the resin's viscosity, processing characteristics, and the ultimate properties of the crosslinked network, such as its glass transition temperature (Tg), flexibility, and toughness. This guide provides a comprehensive technical overview of the synthesis of DGEBA, the factors controlling its degree of polymerization, and the analytical methodologies for its characterization.

Synthesis and Control of Polymerization

The industrial synthesis of DGEBA is primarily achieved through the reaction of bisphenol A (BPA) with an excess of epichlorohydrin (B41342) (ECH) in the presence of a basic catalyst, typically sodium hydroxide (B78521) (NaOH). The reaction proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to form the epoxide ring.

The average degree of polymerization ('n') of the resulting DGEBA resin is principally controlled by the molar ratio of epichlorohydrin to bisphenol A.[2]

  • Low Degree of Polymerization (n ≈ 0, Liquid Resins): When a large molar excess of epichlorohydrin is used (e.g., 10:1 ECH:BPA), the reaction favors the formation of the monomeric DGEBA (n=0) and very short oligomers.[3] This results in a low-viscosity liquid resin with a high epoxy content.

  • Higher Degree of Polymerization (n > 1, Solid Resins): To produce higher molecular weight, solid resins, the molar ratio of epichlorohydrin to bisphenol A is reduced.[2] This promotes the reaction of the initially formed DGEBA with additional bisphenol A molecules, leading to chain extension and an increase in the average 'n' value. This can be achieved in a two-step process where DGEBA is first synthesized and then reacted with more BPA, or in a single-stage "taffy" process with carefully controlled stoichiometry.[4]

The polymerization process results in a distribution of oligomers with different 'n' values. Therefore, the stated degree of polymerization is an average value for the resin mixture.

DGEBA_Synthesis cluster_reactants Reactants BPA Bisphenol A (BPA) DGEBA_n0 DGEBA Monomer (n=0) BPA->DGEBA_n0 DGEBA_n1 DGEBA Oligomer (n=1) BPA->DGEBA_n1 ECH Epichlorohydrin (ECH) (Excess) ECH->DGEBA_n0 NaOH NaOH NaOH->DGEBA_n0 DGEBA_n0->DGEBA_n1 + BPA - ECH NaCl_H2O NaCl + H₂O DGEBA_n_plus Higher Oligomers (n > 1) DGEBA_n1->DGEBA_n_plus + BPA - ECH

Caption: DGEBA Synthesis and Polymerization Pathway.

Detailed Experimental Protocol for DGEBA Synthesis (n ≈ 0.2)

This protocol describes a general laboratory procedure for synthesizing a low molecular weight liquid DGEBA resin.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The reaction should be conducted under a nitrogen atmosphere.

  • Charge Reactants: Charge the flask with bisphenol A and a significant molar excess of epichlorohydrin (e.g., a 10:1 molar ratio of ECH to BPA).[3]

  • Heating and Dissolution: Begin stirring and heat the mixture to approximately 60-70°C to dissolve the bisphenol A completely.[5][6]

  • Catalyst Addition: Slowly add a 40-50% aqueous solution of sodium hydroxide (NaOH) dropwise through the dropping funnel over a period of 1-2 hours. The amount of NaOH should be approximately 2 moles for every mole of bisphenol A. The temperature should be carefully controlled during this exothermic addition, maintaining it at around 75°C.[3]

  • Reaction: After the addition is complete, continue to stir the mixture at 75-80°C for an additional 2-3 hours to ensure the reaction goes to completion.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The organic layer (containing the DGEBA resin) will separate from the aqueous brine layer.

    • Wash the organic layer multiple times with hot deionized water to remove unreacted NaOH and the NaCl byproduct until the pH of the wash water is neutral.

    • To aid in separation, an organic solvent like toluene (B28343) can be added.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent.

  • Solvent Removal: Remove the excess epichlorohydrin and any solvent used during the work-up by vacuum distillation using a rotary evaporator. This step is crucial and should be performed carefully to avoid thermal degradation of the product.

  • Characterization: The final product, a viscous liquid, should be characterized to determine its epoxy equivalent weight (EEW), viscosity, and oligomer distribution.

Quantitative Relationships and Data Presentation

The degree of polymerization ('n') is directly related to the average molecular weight (Mn) and the Epoxy Equivalent Weight (EEW) of the resin. The EEW is a critical parameter, defined as the mass of resin in grams that contains one mole equivalent of epoxide groups.

Theoretical Formulas:

  • Molecular Weight (Mn) for a specific oligomer 'n':

    • Mn = M_BPA * n + M_DGEBA_n0

    • Where:

      • M_BPA (Molecular Weight of the BPA repeating unit) = 228.29 g/mol

      • M_DGEBA_n0 (Molecular Weight of the n=0 monomer) = 340.41 g/mol [2]

  • Epoxy Equivalent Weight (EEW) for a specific oligomer 'n':

    • EEW = Mn / 2

    • This is because each DGEBA molecule, regardless of the 'n' value, contains two terminal epoxy groups.

The average degree of polymerization (n̄) for a resin mixture can be calculated from its experimentally determined average molecular weight (Mn) or EEW:

  • From Mn: n̄ = (Mn - 340.41) / 228.29

  • From EEW: n̄ = ( (2 * EEW) - 340.41) / 228.29

The following tables summarize the theoretical values for individual DGEBA oligomers and typical experimental values for commercial resins.

Table 1: Theoretical Properties of Individual DGEBA Oligomers

Degree of Polymerization (n)Molecular Weight ( g/mol )Epoxy Equivalent Weight (EEW) (g/eq)
0340.4170.2
1568.7284.4
2797.0398.5
31025.3512.6
41253.6626.8
51481.9740.9

Table 2: Typical Properties of Commercial DGEBA Resins

Average Degree of Polymerization (n̄)Molar Ratio (ECH:BPA)Average Molecular Weight (Mn) ( g/mol )Epoxy Equivalent Weight (EEW) (g/eq)Physical State at 25°C
~0.1 - 0.2High Excess (e.g., >8:1)~370 - 390185 - 195Low-viscosity liquid
~1Moderate Excess~570~285Viscous liquid / Semi-solid
~2Lower Excess~800~400Semi-solid
>2Stoichiometric or near> 900> 450Solid

Note: The molar ratio values are indicative, as the final properties also depend on specific reaction conditions such as temperature, time, and catalyst concentration.[3]

Experimental Protocols for Characterization

A combination of chromatographic and spectroscopic techniques is employed to accurately determine the degree of polymerization and the distribution of oligomers in a DGEBA resin.

Characterization_Workflow synthesis DGEBA Synthesis sample DGEBA Resin Sample synthesis->sample sec Size Exclusion Chromatography (SEC) sample->sec hplc High-Performance Liquid Chromatography (HPLC) sample->hplc nmr ¹H NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir data_mw Oligomer Distribution Avg. Molecular Weight (Mn, Mw) Polydispersity (PDI) sec->data_mw data_quant Quantification of Individual Oligomers (n=0, 1, 2...) hplc->data_quant data_n Average Degree of Polymerization (n̄) nmr->data_n data_fg Functional Group Confirmation (Epoxy, -OH) ftir->data_fg

Caption: Experimental Workflow for DGEBA Characterization.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC separates molecules based on their hydrodynamic volume in solution, making it the ideal technique for determining the molecular weight distribution of DGEBA oligomers.

  • Methodology:

    • Instrumentation: An HPLC system equipped with a refractive index (RI) or UV detector.

    • Columns: A series of SEC columns with a suitable pore size for separating low molecular weight oligomers (e.g., polystyrene-divinylbenzene based columns with pore sizes ranging from 50 to 1000 Å).

    • Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase, typically at a flow rate of 1.0 mL/min.[7]

    • Temperature: Column and detector are maintained at a constant temperature (e.g., 35-40°C) to ensure viscosity stability.

    • Sample Preparation: Dissolve a known concentration of the DGEBA resin in the mobile phase (THF) and filter through a 0.45 µm syringe filter before injection.

    • Calibration: Create a calibration curve using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards) to relate elution time to molecular weight.

  • Data Interpretation: The resulting chromatogram shows the distribution of oligomers. From this data, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. The average degree of polymerization can then be determined from the calculated Mn.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is highly effective for separating individual DGEBA oligomers (n=0, 1, 2, etc.), allowing for their quantification.

  • Methodology:

    • Instrumentation: An HPLC system with a UV detector (monitoring at ~275 nm).

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water. A common starting condition is a 50:50 acetonitrile:water mixture.

    • Flow Rate: 1.0 mL/min.

    • Sample Preparation: Dissolve the resin in acetonitrile or a mixture of acetonitrile and water, and filter before injection.

  • Data Interpretation: The chromatogram will show distinct peaks corresponding to the n=0, n=1, n=2, and higher oligomers. The area of each peak is proportional to the concentration of that specific oligomer, allowing for the calculation of the weight percentage of each component in the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the average degree of polymerization (n̄) by comparing the integral areas of specific proton signals.[8]

  • Methodology:

    • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve the DGEBA sample in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or DMSO-d₆.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation and Calculation: The average degree of polymerization (n̄) can be calculated by comparing the integration of the aromatic protons of the BPA backbone to the protons of the terminal epoxy groups.

    • Aromatic Protons (BPA backbone): The signals for the aromatic protons typically appear as two doublets between ~6.8 and 7.2 ppm. The total number of these protons is 8 * (n + 1).

    • Epoxy Protons: The protons of the terminal glycidyl groups appear in the range of ~2.7 to 4.2 ppm. A key signal is often the -CH- proton of the oxirane ring around 3.3 ppm.

    • Calculation: By setting the integral of a well-resolved signal from the repeating unit or the end group to a known number of protons, the relative integrals of other signals can be used to solve for 'n'.[9] A simplified ratio can be established between the integral of the aromatic region (I_aromatic) and the integral of a specific epoxy proton signal (I_epoxy).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily used to monitor the progress of the synthesis reaction and to confirm the chemical structure of the final product.

  • Methodology:

    • Instrumentation: An FTIR spectrometer.

    • Sample Preparation: A small drop of the liquid resin can be placed between two KBr or NaCl plates to form a thin film. Solid resins can be analyzed as a KBr pellet or dissolved in a suitable solvent.

  • Data Interpretation: During the synthesis of DGEBA from BPA and ECH, the following spectral changes are observed:

    • Disappearance of Phenolic -OH: The broad absorption band of the phenolic hydroxyl group in BPA (around 3200-3500 cm⁻¹) diminishes.

    • Appearance of Ether Linkage: A strong C-O-C stretching band for the aromatic ether appears around 1240 cm⁻¹.

    • Presence of Epoxide Ring: Characteristic absorption bands for the epoxy group appear, most notably around 915 cm⁻¹ (asymmetric ring stretching) and 830 cm⁻¹ (symmetric ring stretching).[10] The presence of the epoxy peak at ~915 cm⁻¹ and the absence of a significant phenolic -OH peak in the final product confirm the successful synthesis of DGEBA.

Conclusion

The degree of polymerization ('n') is a paramount structural parameter of this compound resins that dictates their physical properties and suitability for various applications. This property is primarily controlled during synthesis by adjusting the molar ratio of epichlorohydrin to bisphenol A. A comprehensive characterization of the resulting oligomeric mixture is essential for quality control and for predicting the behavior of the resin during curing and the performance of the final thermoset material. A combination of chromatographic techniques, such as SEC and HPLC, provides detailed information on the molecular weight distribution and the quantification of individual oligomers. Spectroscopic methods like NMR and FTIR are invaluable for determining the average degree of polymerization and for confirming the chemical structure. By leveraging these synthesis and characterization methodologies, researchers and developers can precisely tailor DGEBA resins to meet the demanding requirements of advanced material applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA) Based Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Diglycidyl Ether of Bisphenol A (DGEBA), a common epoxy resin. The procedure outlines the reaction of Bisphenol A with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of DGEBA.

ParameterValueUnitNotes
Reactants
Bisphenol A1mole equivalent
Epichlorohydrin~10mole equivalentA large excess is used to favor the formation of the diglycidyl ether and minimize polymerization.[1]
Sodium Hydroxide (B78521) (NaOH)~2mole equivalentActs as a catalyst and reacts with the phenolic hydroxyl groups.[1]
Reaction Conditions
Temperature60 - 150°CThe reaction temperature can be varied; one protocol specifies heating to dissolve Bisphenol A and then adjusting to 60°C after NaOH addition.[2][3]
Reaction Time3 - 12hoursThe duration of the reaction can vary depending on the specific protocol and desired product characteristics.[2]
Product Characteristics
Theoretical Yield>90%With optimized conditions, high yields can be achieved.[3]
Epoxy Equivalent Weight (EEW)~180 - 200g/eqThis value indicates the grams of resin containing one mole equivalent of epoxide.[1]
AppearanceColorless to pale straw-colored viscous liquidCommercial samples may have a slight color.[4]

Experimental Protocols

This section details the methodology for the synthesis, purification, and characterization of DGEBA-based epoxy resins.

Synthesis of DGEBA

The synthesis of DGEBA involves the O-alkylation of Bisphenol A with epichlorohydrin.[4]

Materials:

  • Bisphenol A

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Toluene (B28343) (for washing)

  • Water (for washing)

Procedure:

  • Reaction Setup: In a reactor, add Bisphenol A and an excess of epichlorohydrin.[3]

  • Dissolution: Heat the mixture to dissolve the Bisphenol A completely.[3]

  • Catalyst Addition: Add liquid sodium hydroxide to the reactor.[3] One specific protocol suggests reducing the temperature to 60°C before adding a 50% aqueous NaOH solution portion-wise.[2]

  • Reaction: Stir the mixture at the designated temperature for the required reaction time. A protocol describes stirring at 150°C for 3 hours, then cooling to 60°C for the addition of NaOH, followed by stirring for an additional 12 hours at ambient temperature.[2]

  • Initial Purification: After the reaction, transfer the materials to a refining kettle.[3]

Purification of DGEBA

Purification is crucial to remove unreacted reagents, catalyst, and byproducts.

Procedure:

  • First Wash: Wash the crude product with a mixture of toluene and water.[3]

  • Subsequent Washes: Perform two additional washes with water.[3]

  • Phase Separation: Allow the layers to separate and remove the aqueous layer.

  • Solvent Removal: Transfer the organic phase to a solvent removal kettle. Introduce steam and heat to remove the toluene and any remaining epichlorohydrin.[3]

  • Final Product: Filter the resulting product to obtain the purified DGEBA epoxy resin.[3]

Characterization

The synthesized DGEBA resin can be characterized to confirm its chemical structure and properties.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups of the epoxy resin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature. The curing process can be monitored by analyzing samples at different reaction times.[5]

Mandatory Visualization

The following diagram illustrates the synthesis workflow of DGEBA-based epoxy resin.

DGEBA_Synthesis Reactants Reactants: - Bisphenol A - Epichlorohydrin Reactor Reactor Reactants->Reactor 1. Charge Heating Heating to Dissolve Bisphenol A Reactor->Heating Catalyst Add NaOH (Catalyst) Heating->Catalyst Reaction Reaction at Controlled Temperature Catalyst->Reaction Refining Refining Kettle Reaction->Refining 2. Transfer Washing1 Wash with Toluene & Water Refining->Washing1 Washing2 Wash with Water (2x) Washing1->Washing2 Separation Phase Separation Washing2->Separation SolventRemoval Solvent Removal (Steam & Heat) Separation->SolventRemoval 3. Organic Phase Filtration Filtration SolventRemoval->Filtration Product Purified DGEBA Epoxy Resin Filtration->Product 4. Final Product

Caption: Workflow for the synthesis and purification of DGEBA epoxy resin.

References

Application Notes and Protocols: DGEBA in Polymer Matrix Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diglycidyl ether of bisphenol A (DGEBA) in the formulation of polymer matrix composites. DGEBA is one of the most widely used epoxy resins due to its excellent mechanical properties, thermal stability, and chemical resistance.[1][2] This document details the material's properties, fabrication methodologies, and characterization techniques, offering standardized protocols for reproducible research and development.

Overview of DGEBA-Based Composites

DGEBA is a thermosetting polymer that, when cross-linked with a suitable curing agent (hardener), forms a rigid three-dimensional network.[2] This epoxy system serves as the matrix in polymer composites, binding together reinforcing fibers or fillers to create materials with enhanced properties. The versatility of DGEBA allows for its use in a wide range of applications, from aerospace and automotive components to coatings and adhesives.[2][3][4]

Chemical Structure of DGEBA

The chemical structure of DGEBA features two epoxide groups, which are the reactive sites for the curing reaction.

Caption: Chemical structure of Diglycidyl ether of bisphenol A (DGEBA).

Quantitative Data Presentation

The following tables summarize the mechanical and thermal properties of various DGEBA-based composite systems.

Mechanical Properties of DGEBA Composites
Reinforcement/FillerCuring AgentFabrication MethodTensile Strength (MPa)Tensile Modulus (GPa)Fracture Toughness (K_IC_) (MPa·m¹/²)Reference
None (Neat Epoxy)Diethyltoluene diamine (DETDA)In-situ polymerization---[5]
NanoclayDiethyltoluene diamine (DETDA)In-situ polymerizationReduced with increasing nanoclayIncreased with nanoclayIncreased with nanoclay[5]
Lotus fiber/Biochar-Hand layup2018.01-[6]
Silica nanoparticles, Melamine, DOPO-derivativeIsophoronediamine-Slight reduction34% increaseSlight reduction[7]
Carbon FiberAliphatic amine (Epikure 3274)Wet layup---[3]
Bio-based Protocatechuic Acid Derivative (PDEP)4,4′-diaminodiphenylmethane (DDM)Mold casting--Impact Strength: 50 kJ/m² (with 5 wt% PDEP) vs 27 kJ/m² (neat)[1]
Thermal Properties of DGEBA Composites
Reinforcement/FillerCuring AgentCharacterization MethodGlass Transition Temperature (T_g_) (°C)Thermal StabilityReference
Carbon FiberAliphatic amine (Epikure 3274)Dynamic Mechanical Analysis (DMA)10°C higher than neat DGEBA-[3]
Phosphorus-based flame retardant (P-DGEBA)Aliphatic amine (Epikure 3274)Thermogravimetric Analysis (TGA)-Showed condensed phase/char formation[3]
Bio-oil and Biochar-Thermogravimetric Analysis (TGA)-Improved thermal stability[6]
None (Neat Epoxy)4,4'-diaminodiphenyl sulfone (DDS)Differential Scanning Calorimetry (DSC)-Curing process studied at 180°C[8]
Bio-based DGEBAPhenalkamine (PhA)Dynamic Mechanical Analysis (DMA)~50°C (cured at room temp)-[9]

Experimental Protocols

Detailed methodologies for the preparation and characterization of DGEBA-based composites are provided below.

Protocol 1: Preparation of DGEBA/Amine-Cured Composite by Hand Lay-up

This protocol describes the fabrication of a DGEBA-based composite reinforced with a woven fabric using a simple hand lay-up technique followed by vacuum bagging.

Materials:

  • DGEBA-based epoxy resin (e.g., EPON 825)

  • Amine curing agent (e.g., Epikure 3274)

  • Reinforcing fabric (e.g., carbon fiber, glass fiber)

  • Release agent

  • Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)

  • Mixing cups and stirrers

  • Squeegee or roller

  • Oven

Procedure:

  • Mold Preparation: Apply a release agent to the mold surface to prevent the composite from adhering.

  • Resin Mixing:

    • Pre-dry the DGEBA resin in a convection oven at 100°C for 1 hour to remove any absorbed moisture.[3]

    • Weigh the DGEBA resin and the amine curing agent in the stoichiometric ratio (e.g., 69 wt% resin to 31 wt% curing agent for EPON 825/Epikure 3274).[3]

    • Mix the components thoroughly for 5 minutes at room temperature until a homogeneous mixture is obtained. A planetary mixer can be used for uniform mixing.[3]

  • Lay-up:

    • Place the first layer of reinforcing fabric onto the prepared mold.

    • Pour a portion of the mixed resin onto the fabric and use a squeegee or roller to evenly distribute the resin and impregnate the fabric.

    • Place subsequent layers of fabric, repeating the resin application process for each layer until the desired thickness is achieved.

  • Vacuum Bagging:

    • Place a layer of peel ply over the lay-up, followed by a release film and a breather cloth.

    • Apply sealant tape around the perimeter of the mold.

    • Place the entire assembly inside a vacuum bag and seal it.

    • Connect the bag to a vacuum pump and draw a vacuum to consolidate the laminate and remove entrapped air.

  • Curing:

    • Transfer the vacuum-bagged assembly to an oven.

    • Cure the composite at a specified temperature and time. A typical curing cycle for a DGEBA/aliphatic amine system could be at room temperature or a slightly elevated temperature (e.g., 170°C for 2 hours).[3]

    • After curing, turn off the oven and allow the composite to cool down to room temperature before demolding.

Protocol 2: Characterization of DGEBA Composites

1. Mechanical Testing (Tensile Test - ASTM D638):

  • Cut dog-bone shaped specimens from the cured composite panels.[10]

  • Measure the dimensions of the specimens.

  • Perform the tensile test using a universal testing machine (e.g., Instron 5980) at a constant crosshead speed.[10]

  • Record the load and displacement data to determine tensile strength, modulus, and strain at break.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Place a small, known mass of the uncured resin mixture or a cured composite sample into a DSC pan.[10]

  • Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere.

  • The DSC thermogram will show exothermic peaks corresponding to the curing reaction or endothermic shifts indicating the glass transition temperature (T_g_).[10][11]

3. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Place a known mass of the cured composite sample into a TGA crucible.

  • Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

  • The TGA curve plots the weight loss of the sample as a function of temperature, providing information on its thermal stability and decomposition behavior.[3]

Visualizations

DGEBA Curing Reaction

The curing of DGEBA with a primary amine hardener involves the opening of the epoxide ring.

Curing_Reaction DGEBA DGEBA (Epoxy Resin) Adduct Initial Adduct DGEBA->Adduct + Amine Primary Amine (Hardener) Amine->Adduct + Crosslinked Crosslinked Polymer Network Adduct->Crosslinked Further Reaction

Caption: Simplified DGEBA curing reaction with a primary amine.

Experimental Workflow for Composite Fabrication and Testing

The following diagram illustrates a typical workflow for the fabrication and characterization of DGEBA-based composites.

Workflow cluster_Prep Preparation cluster_Cure Curing cluster_Char Characterization Material Selection Material Selection Resin Mixing Resin Mixing Material Selection->Resin Mixing Composite Fabrication Composite Fabrication Resin Mixing->Composite Fabrication Curing Cycle Curing Cycle Composite Fabrication->Curing Cycle Mechanical Testing Mechanical Testing Curing Cycle->Mechanical Testing Thermal Analysis Thermal Analysis Curing Cycle->Thermal Analysis Morphological Analysis Morphological Analysis Curing Cycle->Morphological Analysis

Caption: Experimental workflow for DGEBA composite fabrication and testing.

Hierarchical Structure of a DGEBA-based Polymer Matrix Composite

This diagram shows the different components and their arrangement in a typical fiber-reinforced DGEBA composite.

Composite_Structure Composite Polymer Matrix Composite Matrix DGEBA Matrix Composite->Matrix Reinforcement Reinforcing Phase Composite->Reinforcement Fibers Fibers (e.g., Carbon, Glass) Reinforcement->Fibers Fillers Fillers (e.g., Nanoclay, Silica) Reinforcement->Fillers

Caption: Hierarchical structure of a DGEBA composite.

References

Application Note: Quantitative Determination of DGEBA using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol A diglycidyl ether (DGEBA) is a primary monomeric component extensively used in the production of epoxy resins.[1] These resins are utilized in a wide array of applications, including protective coatings, adhesives, and as a matrix for composite materials. Due to the potential for unreacted DGEBA to migrate from packaging materials into foodstuffs or from industrial applications into the environment, its accurate and sensitive quantification is of significant importance. This application note details a robust and sensitive method for the analytical determination of DGEBA using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Principle

This method employs reversed-phase HPLC to separate DGEBA from other sample matrix components. The identification and quantification are subsequently performed by a mass spectrometer, which offers high selectivity and sensitivity. Electrospray ionization (ESI) is a suitable technique for ionizing DGEBA, which can then be detected in full scan mode or, for higher sensitivity and specificity, in tandem mass spectrometry (MS/MS) mode using Multiple Reaction Monitoring (MRM).

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

    • Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]

    • Syringe filters (0.22 µm)

    • Autosampler vials

    • Standard laboratory glassware

  • Reagents:

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DGEBA standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition. A typical concentration range for the calibration curve could be 1-100 ng/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below is a general protocol for solid samples based on solvent extraction and solid-phase extraction (SPE) cleanup, which is a common approach for complex matrices.[3][4]

  • Extraction:

    • Weigh 1 gram of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., a mixed-mode or silica-based sorbent) sequentially with 5 mL of methanol and 5 mL of water.

    • Load the extracted supernatant onto the SPE cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of 5% methanol in water).

    • Elute the DGEBA with an appropriate solvent (e.g., 5 mL of methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS Method
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]

    • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Conditions (Illustrative for Tandem MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions: DGEBA tends to form ammonium adducts.[5] The fragmentation of [M+NH₄]⁺ can be monitored. For the parent molecule (C₂₁H₂₄O₄, MW = 340.4 g/mol ), a possible precursor ion could be the ammonium adduct [M+NH₄]⁺ at m/z 358.4. Characteristic product ions can be selected based on fragmentation studies, such as m/z 135 and m/z 107.[5]

      • Precursor Ion (m/z): 358.4 ([M+NH₄]⁺)

      • Product Ions (m/z): 135.1, 107.1

    • Cone Voltage and Collision Energy: These will need to be optimized for the specific instrument and transitions to achieve maximum sensitivity.

Data Presentation

Quantitative data for the method validation should be summarized as follows:

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/kg
Limit of Quantification (LOQ)0.3 - 3 µg/kg
Recovery85 - 110%
Precision (RSD%)< 15%

Note: These are representative values based on similar analyses of bisphenols and may vary depending on the specific matrix and instrumentation.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction Solvent Extraction (Acetonitrile) sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for DGEBA analysis.

dgeba_fragmentation cluster_fragments Characteristic Fragments parent DGEBA Ammonium Adduct [M+NH₄]⁺ m/z 358.4 frag1 Product Ion 1 [C₉H₁₁O]⁺ m/z 135.1 parent->frag1 Fragmentation frag2 Product Ion 2 [C₇H₇O]⁺ m/z 107.1 parent->frag2 Fragmentation

Caption: Proposed MS/MS fragmentation of DGEBA.

References

Application Note: Determination of Bisphenol A Diglycidyl Ether (DGEBA) Migration from Food Can Coatings using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Bisphenol A diglycidyl ether (DGEBA) migration from the internal coatings of food cans into food simulants. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS) for selective and accurate quantification. The sample preparation involves extraction with acetonitrile (B52724) or various food simulants, followed by direct analysis. This method is suitable for routine quality control and regulatory compliance monitoring in the food packaging industry.

Introduction

This compound (DGEBA) is a primary component of epoxy resins used as protective coatings on the interior of metal food and beverage cans to prevent corrosion and maintain food quality.[1][2] However, residual DGEBA and its derivatives can potentially migrate from the can coating into the food product, leading to consumer exposure.[2][3] Due to potential health concerns associated with bisphenol A and its derivatives, regulatory bodies have established specific migration limits (SMLs) for these compounds.[4] Therefore, sensitive and reliable analytical methods are crucial for monitoring the migration of DGEBA from food contact materials.[5][6][7] This application note describes a validated GC-MS method for the quantification of DGEBA migration.

Experimental Protocol

Reagents and Materials
  • Standards: Bisphenol A (99%), Bisphenol F (98%), this compound (97%), Bisphenol F diglycidyl ether (97%) (Sigma-Aldrich or equivalent).

  • Solvents: Acetonitrile (99%), Hexane (B92381) (HPLC grade), Acetone (HPLC grade) (Fluka or equivalent).

  • Food Simulants: Distilled water, 3% (w/v) Acetic Acid, 10% (v/v) Ethanol.[1]

  • Solid-Phase Extraction (SPE): Florisil cartridges (for cleanup if necessary).[8]

Standard Solution Preparation

Prepare individual stock standard solutions of DGEBA in acetonitrile at a concentration of 100 µg/mL. From the stock solution, prepare a series of working standard solutions in acetonitrile with concentrations ranging from 1 to 80 µg/mL to construct a calibration curve.

Sample Preparation

3.1. Extraction from Can Surface

  • Cut a representative section of the food can (e.g., 1 dm²).

  • Immerse the can section in a known volume of acetonitrile (e.g., 50 mL) in a sealed container.

  • Allow the extraction to proceed for 24 hours at 25°C.

  • Alternatively, for migration testing using food simulants, immerse the can section in 50 mL of the chosen food simulant (distilled water, 3% acetic acid, or 10% ethanol).

  • Incubate for 10 days at 40°C.

  • Following extraction, the resulting solution can be directly analyzed by GC-MS.

3.2. Extraction from Food Matrix (if applicable)

  • Homogenize a known weight of the solid food sample (e.g., 5 g) with 50 mL of acetonitrile and 15 g of sodium sulfate.[8]

  • Filter the homogenate and wash the residue with an additional 30 mL of acetonitrile.[8]

  • Combine the filtrates and perform a liquid-liquid extraction with 50 mL of hexane saturated with acetonitrile.[8]

  • Separate the acetonitrile layer and repeat the extraction of the hexane layer with another 50 mL of acetonitrile.[8]

  • Combine the acetonitrile extracts and evaporate to dryness under reduced pressure at 40°C.[8]

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental conditions have been optimized for the analysis of DGEBA.

ParameterSetting
Gas Chromatograph
ColumnCapillary column suitable for semi-volatile compounds (e.g., HP-5MS)
Carrier GasHelium
Flow Rate1.1 mL/min (constant flow)
Injector Temperature260°C
Injection Volume1 µL
Oven ProgramInitial temperature: 150°C, hold for 2.0 min
Ramp: 30°C/min to 270°C
Hold at 270°C for 6 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Detector Temperature300°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)DGEBA: 325
For Confirmation (optional): m/z 207 for BFDGE

Data Presentation

Method Validation Data

The performance of the GC-MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and repeatability.

ParameterValue
Linearity Range 10 - 80 µg/mL
Limit of Detection (LOD) 0.15 - 0.86 µg/dm²[1]
Limit of Quantification (LOQ) 0.51 - 2.77 µg/dm²[1]
Repeatability (RSD%) < 10% (for 50 µg/mL standard, n=6)
Migration Levels of DGEBA in Food Can Samples

The following table summarizes the range of DGEBA migration levels detected in various food can samples using this method.

AnalyteMigration Range (mg/dm²)
DGEBA 1.49 x 10⁻³ - 3.67[1]
BPA 0.63 x 10⁻³ - 0.34[1]

Note: Bisphenol F (BPF) and Bisphenol F diglycidyl ether (BFDGE) were generally not detected in the analyzed can samples.[1]

Experimental Workflow Diagram

DGEBA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Can Food Can Sample Extraction Extraction (Acetonitrile or Food Simulant) Can->Extraction Extract Sample Extract Extraction->Extract GCMS GC-MS System Extract->GCMS Injection Data Data Acquisition (SIM Mode) GCMS->Data Processing Chromatogram Integration & Quantification Data->Processing Results Results (mg/dm²) Processing->Results

Caption: Workflow for DGEBA migration analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive tool for the determination of DGEBA migration from food can coatings. The sample preparation is straightforward, and the instrumental analysis is highly selective due to the use of selected ion monitoring. This method is fit for purpose for routine analysis to ensure compliance with food safety regulations.

References

Application Notes and Protocols for the Curing Mechanisms of DGEBA with Amine Hardeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry of DGEBA-Amine Curing

The curing of Diglycidyl Ether of Bisphenol A (DGEBA) with amine hardeners is a cornerstone of thermosetting polymer chemistry, forming highly cross-linked, durable networks with extensive applications. The fundamental reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring. This process proceeds without the formation of byproducts, making it an efficient polymerization method.

The reaction mechanism involves two main steps:

  • Primary Amine Addition: A primary amine group (R-NH₂) reacts with an epoxy group, opening the ring to form a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group.

Each active hydrogen on the amine can participate in the reaction.[1] The hydroxyl groups generated during the reaction can act as catalysts, accelerating the curing process, a phenomenon known as autocatalysis.[2] The final properties of the cured epoxy, such as its glass transition temperature (T_g), mechanical strength, and chemical resistance, are dictated by the structure of the DGEBA resin, the type of amine hardener (aliphatic, cycloaliphatic, or aromatic), and the stoichiometry of the mixture.[1][3]

Core Curing Pathways and Logic

The curing process transforms a liquid resin and hardener mixture into a solid, three-dimensional network. This transformation is driven by the chemical reactions between the epoxy groups of the DGEBA and the active hydrogens of the amine hardener.

DGEBA_Curing_Pathway cluster_reactants Reactants cluster_products Reaction Steps DGEBA DGEBA (Epoxy Resin) Intermediate Secondary Amine Adduct + Hydroxyl Group (-OH) DGEBA->Intermediate Step 1: Ring Opening Final Tertiary Amine (Cross-link Point) DGEBA->Final Another Epoxy Group Amine Primary Amine (R-NH₂) Amine->Intermediate Intermediate->Final Step 2: Further Reaction Network Cross-linked Polymer Network Final->Network Polymerization

Caption: Chemical pathway for DGEBA curing with a primary amine hardener.

Key Analytical Techniques and Experimental Workflow

A multi-faceted approach is required to fully characterize the curing process. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry are the primary techniques used. Each provides unique insights into the kinetics, chemical changes, and physical transformation of the material.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Cure Characterization cluster_results Data Interpretation Prep Mix DGEBA & Amine (Stoichiometric Ratio) DSC DSC Analysis (Kinetics, Tg, ΔH) Prep->DSC FTIR FTIR Spectroscopy (Functional Group Conversion) Prep->FTIR Rheo Rheometry (Viscosity, Gel Time) Prep->Rheo Data Compile & Analyze Data: - Activation Energy (Ea) - Degree of Cure (%) - Gelation Point DSC->Data FTIR->Data Rheo->Data Final Optimized Cure Cycle & Material Properties Data->Final

Caption: Experimental workflow for characterizing DGEBA-amine curing.

Experimental Protocols

Protocol: Curing Kinetics by Differential Scanning Calorimetry (DSC)

This protocol details the use of DSC to determine key kinetic parameters of the curing reaction, including the total heat of reaction (ΔH), activation energy (Ea), and glass transition temperature (T_g).

A. Materials and Equipment

  • DGEBA epoxy resin

  • Amine hardener

  • Analytical balance

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

B. Sample Preparation

  • Calculate the stoichiometric amounts of DGEBA and amine hardener required. For epoxy-amine systems, it is necessary to have one active amine hydrogen for each epoxide group to achieve optimal properties.[1]

  • Accurately weigh the DGEBA resin and amine hardener into a disposable container and mix thoroughly for 2-3 minutes until a homogeneous mixture is achieved.[4][5]

  • Immediately weigh 20–30 mg of the reactive mixture into an aluminum DSC pan.[4]

  • Seal the pan hermetically using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

C. Non-Isothermal DSC (Dynamic Scan)

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at a starting temperature well below the reaction onset (e.g., 25°C).

  • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 K/min) to a temperature where the curing exotherm is complete (e.g., 250°C).[6][7] The scan should cover the entire curing reaction peak.

  • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

  • The activation energy (Ea) can be calculated using model-free methods like the Kissinger or Ozawa-Flynn-Wall (OFW) methods, which utilize the shift in the peak exothermic temperature with different heating rates.[1][8]

D. Isothermal DSC

  • Equilibrate the DSC cell at the desired isothermal cure temperature.

  • Rapidly place the prepared sample pan into the pre-heated cell.

  • Record the heat flow as a function of time until the signal returns to the baseline, indicating the reaction has ceased or slowed dramatically.

  • The extent of conversion (α) at any time (t) can be calculated from the partial heat of reaction (ΔH_t) relative to the total heat of reaction (ΔH_total) from a dynamic scan.

E. Glass Transition Temperature (T_g) Determination

  • After a curing cycle (either dynamic or isothermal), cool the sample rapidly to below its expected T_g.

  • Reheat the cured sample at a controlled rate (e.g., 10 K/min).[6]

  • The T_g is determined as the inflection point of the stepwise change in the heat capacity observed in the DSC thermogram.[4] The absence of any residual exotherm indicates a complete cure.[9]

Protocol: Monitoring Cure Conversion by FTIR Spectroscopy

This protocol uses FTIR to track the chemical changes during the curing process by monitoring the disappearance of reactant functional groups.

A. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory and a heated stage.

  • DGEBA/amine mixture.

  • For transmission: NaCl or KBr salt plates.

B. Experimental Procedure (ATR-FTIR)

  • Set the ATR crystal to the desired cure temperature (e.g., 80, 100, 120°C).[10]

  • Mix the DGEBA and amine hardener as previously described.

  • Apply a small amount of the mixture directly onto the ATR crystal, ensuring full contact.[10]

  • Begin collecting spectra immediately as a function of time. Collect spectra at regular intervals (e.g., every 1-5 minutes) at a resolution of 8 cm⁻¹.[10]

  • Continue data collection until no further significant changes are observed in the spectra, indicating the reaction has reached a steady state.[10]

C. Data Analysis

  • Identify the key absorption bands:

    • Epoxy Ring: A characteristic peak around 915 cm⁻¹ is used to monitor the consumption of epoxy groups.[3]

    • Amine N-H: Bands in the region of 3300-3400 cm⁻¹ correspond to the N-H stretching of the amine groups.[11]

    • Hydroxyl O-H: A broad band appearing around 3100-3800 cm⁻¹ indicates the formation of hydroxyl groups.[3]

    • Internal Standard: A peak that does not change during the reaction, such as C-H stretching from the aromatic rings (~1508 cm⁻¹ or ~1610 cm⁻¹), should be used for normalization.[12]

  • Calculate the degree of conversion of the epoxy groups (α_epoxy) using the following equation: α_epoxy = 1 - ( (A_915 / A_ref)_t / (A_915 / A_ref)_0 ) Where (A_915 / A_ref)_t is the ratio of the absorbance of the epoxy peak to the reference peak at time t, and (A_915 / A_ref)_0 is the initial ratio at t=0.

Protocol: Rheological Characterization of Curing

This protocol uses a rheometer to measure the change in viscoelastic properties during curing, identifying critical points like gelation.

A. Materials and Equipment

  • Rotational rheometer with parallel plate geometry and temperature control.

  • DGEBA/amine mixture.

B. Experimental Procedure

  • Set the rheometer plates to the desired isothermal cure temperature.

  • Mix the DGEBA and amine hardener.

  • Immediately apply the mixture to the bottom plate of the rheometer and bring the top plate down to the desired gap setting.

  • Start a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.[13]

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

C. Data Analysis

  • Viscosity Profile: Plot the complex viscosity (η*) against time. The initial part of the curve shows a slow increase in viscosity, followed by a rapid, sharp increase as the polymer network builds.

  • Gel Point Determination: The gel point is the transition from a liquid to a solid-like state. It is often identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover (G' = G''). At this point, the material has formed a continuous network across the sample.

Quantitative Data Summary

The following tables summarize typical quantitative data for DGEBA-amine curing systems found in the literature. These values can vary significantly based on the specific amine hardener, stoichiometry, and curing conditions.

Table 1: Thermal and Kinetic Parameters for DGEBA-Amine Systems

ParameterTypical Value RangeAnalytical MethodReferences
Total Heat of Reaction (ΔH) 99 - 110 kJ/mol of epoxyDSC[14]
Activation Energy (Ea) 57 - 96 kJ/molDSC (Kissinger/OFW)[15][16]
Glass Transition Temp. (T_g) 94 - 200 °CDSC[3]

Table 2: Key FTIR Absorption Bands for Cure Monitoring

Functional GroupWavenumber (cm⁻¹)Change During CureReferences
Epoxy C-O Stretch ~915Decreases[3]
Amine N-H Stretch 3300 - 3400Decreases[11]
Hydroxyl O-H Stretch 3100 - 3800 (broad)Increases[3]
Aromatic C=C (Reference) ~1508 or ~1610Remains Constant[12]

Application Notes

  • Optimizing Cure Cycles: By combining DSC and rheology data, researchers can design efficient cure schedules. Isothermal DSC runs can identify the time to reach a high degree of cure at a given temperature, while rheology determines the gel time, which defines the working life of the resin mixture.

  • Hardener Selection: The protocols described can be used to screen and compare different amine hardeners. Aromatic amines generally result in higher T_g values but require higher cure temperatures compared to aliphatic amines.[6] DSC provides a direct comparison of reactivity (onset and peak temperatures) and the final T_g of the cured material.[4]

  • Quality Control: FTIR can be used as a rapid quality control method to confirm the complete consumption of epoxy groups in a cured part, ensuring it has reached the desired cross-link density.[12] A residual epoxy peak at ~915 cm⁻¹ would indicate an incomplete cure.

  • Impact of Stoichiometry: Deviating from the ideal 1:1 epoxy-to-amine hydrogen stoichiometric ratio will impact the final properties. An excess of amine can lead to a lower degree of crosslinking and a reduced T_g, while insufficient amine will result in an incomplete cure with unreacted epoxy groups.[1] These effects can be quantified using the protocols above.

References

Application Notes and Protocols: Formulating DGEBA Adhesives for Structural Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diglycidyl ether of bisphenol A (DGEBA) is a high-performance thermosetting resin that forms the foundation of many structural adhesives. Its popularity stems from its excellent adhesion to a wide variety of substrates, high mechanical strength, good thermal and chemical resistance, and low shrinkage upon curing. Unmodified DGEBA resins, however, are often brittle and require careful formulation with various additives to meet the demanding requirements of structural applications in industries such as aerospace, automotive, and construction.

These application notes provide a comprehensive guide for researchers and scientists on the formulation, characterization, and testing of DGEBA-based structural adhesives. The document outlines key components, formulation strategies, detailed experimental protocols, and quantitative performance data.

Key Components in DGEBA Adhesive Formulations

The final properties of a DGEBA adhesive are determined by the careful selection and combination of its constituent components.

  • Epoxy Resin (DGEBA): The primary binder and backbone of the adhesive system. The choice of DGEBA's molecular weight influences viscosity and crosslink density.

  • Curing Agents (Hardeners): These reactive compounds crosslink the epoxy resin chains to form a rigid, three-dimensional network. The type of curing agent significantly impacts the glass transition temperature (Tg), mechanical properties, and curing kinetics. Common classes include:

    • Amines (Aliphatic, Cycloaliphatic, Aromatic): Offer a wide range of reactivity and final properties. Aromatic amines generally provide higher Tg and better thermal stability.

    • Anhydrides: Typically provide high thermal stability and excellent electrical properties but require elevated curing temperatures.

  • Toughening Agents: Incorporated to improve the fracture toughness and impact resistance of the inherently brittle epoxy network. Examples include:

    • Carboxyl-Terminated Butadiene Acrylonitrile (CTBN): A reactive liquid rubber that phase-separates during curing to form small rubbery domains that dissipate energy.

    • Core-Shell Rubber (CSR) Particles: Comprise a rubbery core and a glassy shell, which are pre-formed particles that toughen the epoxy matrix through mechanisms like crack bridging and shear banding.

  • Fillers: Added to enhance specific properties, reduce cost, and control rheology.

    • Nanofillers (e.g., Nano-silica, Carbon Nanotubes): Can significantly improve mechanical properties like stiffness and strength at low loading levels.

    • Microfillers (e.g., Alumina, Silica): Used to increase modulus, reduce thermal expansion, and improve thermal conductivity.

  • Adhesion Promoters: Typically silane (B1218182) coupling agents that form a chemical bridge between the adhesive and the substrate, enhancing bond strength and durability, especially in humid environments.

Formulation and Performance Data

The following tables summarize quantitative data from studies on DGEBA adhesive formulations.

Table 1: Effect of Curing Agent on DGEBA Adhesive Properties

Formulation IDDGEBA ResinCuring AgentStoichiometric Ratio (Epoxy:Amine)Cure CycleTg (°C)Lap Shear Strength (MPa)Reference
F-1DGEBA (DER 331)Isophorone diamine (IPDA)1:180°C for 2h + 150°C for 3h15520.5
F-2DGEBA (DER 331)Diethylenetriamine (DETA)1:125°C for 24h + 100°C for 2h11018.2
F-3DGEBA (DER 331)4,4'-Methylenebis(cyclohexylamine) (PACM)1:180°C for 2h + 150°C for 3h16022.1

Table 2: Effect of Toughening Agents on DGEBA Adhesive Properties

Formulation IDDGEBA ResinCuring AgentToughening Agent (wt%)Cure CycleTg (°C)Fracture Toughness (GIC, J/m²)Lap Shear Strength (MPa)Reference
F-4 (Neat)DGEBA (Epon 828)Piperidine0120°C for 16h10518025.0
F-5DGEBA (Epon 828)PiperidineCTBN (15%)120°C for 16h95210023.5
F-6DGEBAAmineCSR (10%)120°C for 1h + 177°C for 1h185180035.0

Experimental Protocols

Protocol 1: Formulation of a Toughened DGEBA Adhesive

1. Materials and Equipment:

  • DGEBA resin (e.g., DER 331, Epon 828)
  • Amine curing agent (e.g., IPDA)
  • Toughening agent (e.g., CTBN liquid rubber)
  • Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities
  • Heating mantle/hot plate
  • Digital balance

2. Procedure:

  • Preheat the DGEBA resin to 60°C to reduce its viscosity.
  • Weigh the required amount of DGEBA resin into a mixing vessel.
  • If using a liquid toughening agent like CTBN, add the desired weight percentage to the preheated resin and mix at 60°C for 30 minutes until a homogeneous mixture is obtained.
  • Allow the mixture to cool down to room temperature.
  • Calculate and weigh the stoichiometric amount of the amine curing agent. The stoichiometric ratio is crucial for achieving optimal properties.
  • Add the curing agent to the epoxy/toughener mixture.
  • Mix the components thoroughly for 3-5 minutes. If using a planetary mixer, operate under vacuum to remove entrapped air bubbles.
  • The formulated adhesive is now ready for application.

Protocol 2: Single Lap Shear Adhesion Test (ASTM D1002)

1. Materials and Equipment:

  • Formulated adhesive
  • Substrate coupons (e.g., aluminum, steel; typically 101.6 mm x 25.4 mm x 1.6 mm)
  • Abrasive paper (e.g., 240 grit SiC)
  • Solvent (e.g., acetone, isopropanol)
  • Spacers (e.g., glass beads or wire) to control bondline thickness (e.g., 0.2 mm)
  • Curing oven
  • Universal testing machine with tensile grips

2. Procedure:

  • Substrate Preparation: a. Abrade the bonding area of the substrate coupons with abrasive paper to remove oxides and create a rough surface. b. Degrease the abraded surface by wiping with a solvent-soaked cloth, followed by a final rinse in clean solvent. c. Allow the substrates to dry completely.
  • Bonding: a. Apply the formulated adhesive to the prepared surface of one coupon. b. Place the second coupon over the adhesive, creating an overlap area (typically 12.7 mm x 25.4 mm). c. Use spacers within the bondline to ensure a consistent thickness. d. Clamp the assembly to secure the joint during curing.
  • Curing: a. Place the clamped assembly in a preheated oven and cure according to the specified schedule (e.g., 120°C for 2 hours). b. After curing, allow the assembly to cool slowly to room temperature before removing the clamps.
  • Testing: a. Mount the bonded specimen in the grips of the universal testing machine. b. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure. c. Record the maximum load (Pmax).
  • Calculation: a. Calculate the lap shear strength (τ) using the formula: τ = Pmax / A, where A is the overlap area.

Visualization of Workflows and Relationships

The following diagrams illustrate key aspects of the formulation and curing process.

Adhesive_Formulation_Workflow cluster_prep 1. Preparation & Mixing cluster_cure 2. Curing & Characterization Resin DGEBA Resin Mix1 Pre-mix & Degas Resin->Mix1 Toughener Toughening Agent Toughener->Mix1 Filler Fillers Filler->Mix1 Mix2 Final Mix & Degas Mix1->Mix2 CuringAgent Curing Agent CuringAgent->Mix2 Application Apply to Substrate Mix2->Application Curing Cure Cycle (Heat) Application->Curing Testing Mechanical & Thermal Testing Curing->Testing

Caption: Workflow for formulating and testing DGEBA structural adhesives.

Component_Property_Relationship cluster_inputs Formulation Components cluster_outputs Adhesive Properties Resin DGEBA (Base Resin) Strength Strength & Modulus Resin->Strength Adhesion Adhesion Strength Resin->Adhesion Hardener Curing Agent Hardener->Strength Tg Glass Transition Temp. (Tg) Hardener->Tg Toughener Toughener (e.g., CSR, CTBN) Toughener->Strength  - Toughness Fracture Toughness Toughener->Toughness  ++ Toughener->Tg  - Filler Filler (e.g., Silica) Filler->Strength Filler->Tg DGEBA_Curing_Reaction DGEBA DGEBA Monomer (Epoxide Rings) Step1 Step 1: Ring Opening DGEBA->Step1 Step2 Step 2: Further Reaction DGEBA->Step2 Amine Primary Amine Hardener (R-NH2) Amine->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Intermediate->Step2 Network Crosslinked Polymer Network Step2->Network

Application Notes and Protocols for Photopolymerization of DGEBA-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The photopolymerization of diglycidyl ether of bisphenol A (DGEBA)-based formulations is a critical process in various industries, including electronics, coatings, and automotive, due to its rapid curing, low energy consumption, and solvent-free nature.[1] This document provides detailed application notes and experimental protocols for the cationic photopolymerization of DGEBA, a common epoxy resin known for its high thermal and mechanical properties, chemical resistance, and low shrinkage.[1] The protocols outlined below cover formulation preparation, curing procedures, and characterization of the resulting thermosets.

I. Formulation Components and Preparation

The successful photopolymerization of DGEBA relies on a well-defined formulation. The primary components include the DGEBA monomer, a photoinitiator, and optional additives to modify the final properties of the cured material.

Materials:

  • Monomer: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of approximately 170-190 g/eq.[1][2]

  • Photoinitiators:

    • Cationic Photoinitiators: Triarylsulfonium hexafluorophosphate (B91526) salts or triarylsulfonium hexafluoroantimonate salts are commonly used for cationic polymerization.[1][2] Diaryliodonium salts (e.g., (Bis(4-isobutylphenyl)iodonium hexafluorophosphate)) are also effective, especially when combined with a photosensitizer for initiation at longer wavelengths.[3]

    • Radical Photoinitiators: While DGEBA primarily undergoes cationic polymerization, radical photoinitiators can be included in hybrid systems.[3]

  • Additives/Modifiers (Optional):

    • Reactive Diluents: Alcohols (e.g., n-hexanol) and vinyl ethers (e.g., dodecyl vinyl ether) can be added to increase the polymerization rate.[3]

    • Silsesquioxanes (SSO): Functionalized with reactive epoxycyclohexane groups, SSOs can significantly accelerate the photopolymerization of DGEBA.[7]

    • Nanoclay: Can enhance mechanical properties such as elastic modulus and fracture toughness.[8]

    • Flame Retardants: Phosphorus-based compounds and melamine (B1676169) can be incorporated to improve fire resistance.[9][10]

Protocol for Formulation Preparation:

  • Pre-heating: Gently heat the DGEBA resin to reduce its viscosity for easier mixing. A temperature of 40°C is typically sufficient.[1]

  • Blending with Modifiers (if applicable):

    • If using a hyperbranched epoxy resin, blend it with DGEBA at the desired weight ratio (e.g., 90 wt% DGEBA and 10 wt% hyperbranched epoxy) and mix homogenously for 10 minutes at 40°C.[1]

    • If using silsesquioxanes, they can be synthesized in situ with DGEBA acting as a solvent.[7]

  • Addition of Photoinitiator: Add the photoinitiator to the resin mixture. A typical concentration is around 5 wt% of the total resin weight.[1]

  • Mixing: Mechanically stir the mixture at room temperature for approximately 10 minutes to ensure the photoinitiator is completely dissolved and evenly distributed.[1]

  • Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured material.

II. Photopolymerization Curing Protocol

The curing process is initiated by exposing the formulation to UV radiation of a specific wavelength and intensity. The curing parameters will significantly influence the final properties of the thermoset.

Equipment:

  • UV Curing System (e.g., UV lamp with controlled intensity)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) for monitoring curing kinetics

  • Photo-Rheometer for monitoring rheological changes during curing

Protocol:

  • Sample Preparation: Place a small amount of the prepared formulation onto a substrate or into a sample holder suitable for the UV curing system or analytical instrument (e.g., an aluminum pan for Photo-DSC).

  • Setting Curing Parameters:

    • UV Intensity: This can be varied to control the reaction rate. Common intensities range from 10 to 50 mW/cm².[1]

    • Irradiation Time: A typical irradiation time is 60 seconds, but this may be adjusted based on the formulation and desired conversion.[1]

    • Temperature: Curing can be performed at ambient or elevated temperatures. Curing at a higher temperature, such as 80°C, can help to avoid vitrification and achieve higher conversion.[1][3]

  • UV Exposure: Expose the sample to UV radiation under the set parameters.

III. Characterization of Cured DGEBA Thermosets

A variety of analytical techniques can be used to characterize the thermal, mechanical, and structural properties of the photopolymerized DGEBA thermosets.

A. Thermal Properties Analysis

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured material.[1]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the cured resin.

B. Mechanical Properties Analysis

  • Tensile Testing: Measures the tensile modulus, tensile strength, and elongation at break.[8][9][10]

  • Flexural Testing (Three-Point Bending): Determines the flexural modulus and strength.[9][10]

  • Fracture Toughness Testing: Measures the material's resistance to crack propagation.[8]

C. Structural and Morphological Analysis

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to monitor the conversion of the epoxy groups during polymerization by observing the decrease in the characteristic epoxy peak.[3][11]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the fracture surface to analyze the morphology of the cured thermoset.

IV. Quantitative Data Summary

The following tables summarize key quantitative data from studies on the photopolymerization of DGEBA-based formulations.

Table 1: Curing Characteristics of DGEBA and DGEBA/Hyperbranched Epoxy (D90H10) Formulations [1]

FormulationUV Intensity (mW/cm²)Gelation Time (s)UV Conversion (%)
DGEBA 103545
202555
302060
401565
501070
D90H10 102060
201570
301075
40880
50585

Table 2: Thermal and Structural Properties of Cured DGEBA and D90H10 [1]

FormulationUV Intensity (mW/cm²)Glass Transition Temp. (°C)Molecular Weight between Crosslinks (Mc, g/mol )Radius of Gyration (Rg, nm)
DGEBA 101103501.2
301253001.0
501352500.8
D90H10 10954501.5
301054001.3
501153501.1

Table 3: Mechanical Properties of DGEBA-Based Epoxy with Nanoclay Additives [8]

Nanoclay Content (wt%)Tensile Modulus (GPa)Tensile Strength (MPa)Fracture Toughness (K_IC, MPa·m^½)
02.8750.6
2.53.5650.9
5.04.0551.1
7.54.2451.2

V. Visualizations

Figure 1: Experimental Workflow for DGEBA Photopolymerization and Characterization

G cluster_prep Formulation Preparation cluster_cure UV Curing cluster_char Characterization prep1 DGEBA Monomer mix Mixing & Degassing prep1->mix prep2 Photoinitiator prep2->mix prep3 Additives (Optional) prep3->mix uv UV Exposure mix->uv dark Dark Reaction uv->dark thermal Thermal Analysis (DSC, TGA) dark->thermal mech Mechanical Testing dark->mech struct Structural Analysis (FTIR, SAXS) dark->struct G PI Photoinitiator (PI) Acid Brønsted Acid (H+) PI->Acid Photolysis hv UV UV Light ActivatedMonomer Protonated Epoxy Acid->ActivatedMonomer Epoxy1 Epoxy Monomer Epoxy1->ActivatedMonomer Propagation Chain Propagation ActivatedMonomer->Propagation Epoxy2 Another Epoxy Monomer Epoxy2->Propagation Polymer Polymer Network Propagation->Polymer

References

Application Notes and Protocols: Crosslinking of DGEBA with Polyamines and Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diglycidyl ether of bisphenol A (DGEBA) is one of the most widely used epoxy resins in industries ranging from aerospace to electronics and biomedical devices.[1][2][3] Its popularity stems from its excellent mechanical strength, thermal stability, and chemical resistance upon curing.[1][4] The process of curing, or crosslinking, transforms the liquid resin into a rigid, three-dimensional thermoset network. This is achieved by reacting the epoxide groups of DGEBA with a variety of curing agents, or hardeners.

This document provides detailed application notes and protocols for the crosslinking of DGEBA with two common classes of hardeners: polyamines and phenolic compounds. It is intended for researchers, scientists, and drug development professionals who are working with or developing epoxy-based materials. The protocols outlined below are based on established methodologies and provide a foundation for systematic investigation into the properties of these thermoset systems.

Part 1: Crosslinking DGEBA with Polyamines

Polyamines are widely used curing agents for epoxy resins due to their reactivity and the versatile properties they impart to the final material. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening polymerization.

Reaction Mechanism

The crosslinking reaction between DGEBA and a primary diamine occurs in two stages. First, the primary amine attacks an epoxy group, forming a secondary amine.[5][6] This secondary amine can then react with another epoxy group, leading to the formation of a crosslinked network.[5][6] Tertiary amines present in some hardeners can also catalyze the reaction.[7]

G cluster_reactants Reactants cluster_products Reaction Steps DGEBA DGEBA (Epoxy Group) Intermediate Step 1: Formation of Secondary Amine & Hydroxyl Group DGEBA->Intermediate + Primary Amine Amine Primary Amine (R-NH2) Amine->Intermediate Product Step 2: Crosslinking via Secondary Amine Reaction Intermediate->Product + Another Epoxy Group Final Final Crosslinked Network Product->Final

DGEBA-Polyamine Crosslinking Mechanism.
Experimental Protocol 1: Curing DGEBA with an Aliphatic Diamine

This protocol describes a typical procedure for curing DGEBA with a linear aliphatic amine like propanediamine (PDA) or a branched polyamine.[7]

1. Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) resin (e.g., epoxy equivalent weight ~187 g/eq)[8]

  • Amine hardener: 4,4′–diaminodiphenylsulfone (DDS), 1,3–bis(aminomethyl)cyclohexane (CYDM), or octamethylenediamine (8CH2DA)[2]

  • Solvent (if required for viscosity reduction, e.g., acetone)

  • Glass beakers, mechanical stirrer, vacuum oven, molds.

2. Stoichiometric Calculation:

  • The stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Parts by weight of amine per 100 parts of resin = (AHEW / EEW) * 100.

  • For example, Jeffamine D230 (a poly(oxypropylene) diamine) is mixed with DGEBA at a stoichiometric ratio of 32.6 g of amine to 100 g of resin.[8]

3. Procedure:

  • Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.

  • Weigh the calculated stoichiometric amount of the amine hardener and add it to the preheated DGEBA resin.[2]

  • Mechanically stir the mixture at a moderate speed for 10-15 minutes until a homogeneous solution is formed.

  • Degas the mixture in a vacuum oven at 60-70°C for approximately 20 minutes to remove any entrapped air bubbles.

  • Pour the degassed mixture into preheated molds.

  • Transfer the molds to a programmable oven for curing. The curing schedule is critical and depends on the hardener's reactivity. For example, a schedule for DDS is 150°C for 2 hours followed by 180°C for 3 hours. For aliphatic amines like 8CH2DA, a suitable schedule is 70°C for 4 hours, 130°C for 2 hours, and 150°C for 1 hour.[2]

  • After the curing cycle is complete, allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and cracking.[2]

Quantitative Data: DGEBA-Polyamine Systems

The properties of the cured epoxy are highly dependent on the structure of the amine hardener.

Table 1: Thermal and Curing Properties of DGEBA Cured with Various Polyamines

Curing Agent Tonset (°C) Tpeak (°C) ΔHtotal (J/g) Ea (kJ/mol) Tg (°C) Citation
Propanediamine (PDA) 60.4 88.5 488.6 - - [7]
N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) 61.5 89.6 505.7 - >140 [7]
Jeffamine T-403 76.7 113.8 385.2 - ~95 [7]
4,4'-diaminodiphenilsulfone (DDS) - ~220 - - 238 [9][10]
3-Deoxy-D-erythro-hexos-2-ulose bis(thiosemicarbazone) - - - 95.8 - [11]

| Poly(oxypropylene) diamine (D230) | - | ~90 | 442.0 | - | - |[8] |

Table 2: Mechanical Properties of DGEBA Cured with Aliphatic Amines

Curing Agent Tensile Strength (MPa) Tensile Modulus (GPa) Flexural Strength (MPa) Flexural Modulus (GPa) Citation
Isophorone diamine - - >100 ~3.0 [12]
1-(2-aminoethyl)piperazine - - ~90 ~2.7 [12]

| Triethylenetetramine | - | - | ~85 | ~2.6 |[12] |

Part 2: Crosslinking DGEBA with Phenolic Compounds

Phenolic compounds, such as novolac resins or other phenol-terminated molecules, can also be used to crosslink DGEBA. The reaction typically occurs between the phenolic hydroxyl group and the epoxy ring, often requiring a catalyst and higher temperatures.

Reaction Mechanism

The primary reaction is the etherification between the phenolic hydroxyl group and the epoxy group, which opens the ring and forms an ether linkage and a new secondary hydroxyl group. This secondary hydroxyl can also react with another epoxy group, though this reaction is generally slower.

G cluster_reactants Reactants cluster_products Reaction DGEBA DGEBA (Epoxy Group) Product Ring-Opening Reaction: Formation of Ether Linkage & Secondary Hydroxyl DGEBA->Product + Phenolic -OH Phenol Phenolic Compound (Ar-OH) Phenol->Product Catalyst Catalyst (e.g., 2E4MI) Catalyst->Product Accelerates Network Crosslinked Network Product->Network + More Epoxy Groups

DGEBA-Phenol Crosslinking Mechanism.
Experimental Protocol 2: Curing DGEBA with a Phenol-Terminated Curing Agent

This protocol is adapted from a study using a phenol-terminated hyperbranched polymer as the curing agent.[13]

1. Materials:

  • DGEBA resin

  • Phenolic curing agent (e.g., phenol-terminated hyperbranched polymer, novolac resin)[13][14]

  • Accelerator/catalyst (e.g., 2-ethyl-4-methylimidazole, 2E4MI)[13]

  • Beakers, mechanical stirrer, vacuum oven, molds.

2. Procedure:

  • Determine the stoichiometric amounts of DGEBA and the phenolic hardener based on their respective equivalent weights.

  • In a beaker, mix the DGEBA resin and the phenolic curing agent at room temperature using a mechanical stirrer until a homogeneous solution is formed (approx. 10 minutes).[13]

  • Add the accelerator to the mixture. A typical loading is 1 wt% based on the weight of DGEBA.[13]

  • Continue stirring for another 5 minutes until the accelerator is completely dissolved.[13]

  • Degas the resultant mixture for 10 minutes in a vacuum oven to remove air bubbles.[13]

  • Pour the mixture into molds and place them in an oven for curing. The cure schedule will depend on the specific system and can be determined by DSC analysis. A typical non-isothermal cure involves heating from room temperature to ~250°C.[13]

  • Allow the cured samples to cool slowly to room temperature.

Quantitative Data: DGEBA-Phenolic Systems

Table 3: Thermal and Curing Properties of DGEBA Cured with Phenolic Compounds

Curing Agent / System ΔHtotal (J/g) ΔHtotal (kJ/mol of epoxide) Tg∞ (°C) Citation
Phenol-terminated hyperbranched polymer (HPPO) with 2E4MI accelerator 206.3 ± 10.8 96 ± 5 129.8 ± 1.7 [13]

| Glucose-based phenolic resin (PHMF) | - | - | - |[14] |

Table 4: Mechanical Properties of DGEBA vs. Modified Epoxy Thermosets

System Tensile Strength (MPa) Bending Strength (MPa) Elongation at Break (%) Impact Strength (kJ/m²) Citation
Commercial DGEBA Thermoset 81.2 108.2 3.0 4.2 [15]

| Hyperbranched Epoxy (HBEP-3) Thermoset | 89.2 | 129.6 | 6.1 | 6.7 |[15] |

Part 3: Experimental Workflows and Characterization Protocols

General Experimental Workflow

The overall process for creating and testing crosslinked DGEBA samples follows a standardized workflow.

G Start 1. Stoichiometric Calculation of Resin and Hardener Mix 2. Mixing of Components (Mechanical Stirring) Start->Mix Degas 3. Degassing (Vacuum Oven) Mix->Degas Pour 4. Pouring into Molds Degas->Pour Cure 5. Curing (Thermal Oven with Specific Schedule) Pour->Cure Cool 6. Controlled Cooling Cure->Cool Characterize 7. Material Characterization Cool->Characterize

References

Application Notes and Protocols: Investigating the Role of DGEBA as a PPARγ Modulator in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl ether of bisphenol A (DGEBA), also commonly referred to as bisphenol A diglycidyl ether (BADGE), is a compound with a complex and debated role in the regulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in adipogenesis and metabolic regulation. While initially identified as a PPARγ antagonist, subsequent studies have revealed a more nuanced activity profile, with reports of agonistic effects and even PPARγ-independent mechanisms of action depending on the cellular context.[1][2][3] This document provides a comprehensive overview of the application of DGEBA in cell culture for studying its effects on PPARγ signaling and adipogenesis, including detailed experimental protocols and data presentation.

The multifaceted nature of DGEBA's interaction with PPARγ necessitates a careful and thorough experimental approach to characterize its activity in any given cell system. Researchers should be aware that DGEBA's effects can be cell-type specific.[1] For instance, while it may act as an antagonist in 3T3-L1 preadipocytes, it has shown agonist activity in ECV304 cells.[2][3] Furthermore, some studies suggest that DGEBA can induce adipogenesis in mesenchymal stem cells (MSCs) through a pathway that is not blocked by known PPARγ antagonists, indicating a PPARγ-independent mechanism.[1]

These application notes provide a framework for researchers to dissect the intricate effects of DGEBA, enabling a clearer understanding of its potential as a modulator of PPARγ and its downstream physiological consequences.

Data Presentation

The following tables summarize the reported quantitative data on the effects of DGEBA (BADGE) on PPARγ activity and adipogenesis from various cell culture studies. This compiled data highlights the variable nature of DGEBA's action.

Table 1: Reported Antagonistic and Agonistic Activity of DGEBA (BADGE) on PPARγ

Cell LineAssay TypeEffectConcentrationIC50/EC50Reference
3T3-L1 & 3T3-F442AAdipocyte DifferentiationAntagonist (inhibition)Not specified~100 µM[1]
ECV-ACO.Luc (ECV304 derivative)Luciferase Reporter AssayAgonist (induction)10-100 µMNot specified[3]
COS7Transient Transfection AssayNo antagonistic activity≤ 10 µMNot applicable[1]

Table 2: Effects of DGEBA (BADGE) on Adipogenesis and Gene Expression

Cell LineParameter MeasuredEffectConcentrationFold Change/ObservationReference
Human & Mouse MSCsAdipogenesis (Oil Red O)InductionLow nanomolarNot specified[1]
3T3-L1Adipogenesis (Oil Red O)InductionNot specifiedNot specified[1]
ECV-ACO.LucCell DeathInductionNot specifiedNot specified[3]
ECV-ACO.LucPPARγ Nuclear LocalizationInductionNot specifiedNot specified[3]

Signaling Pathways and Experimental Workflows

To visually represent the theoretical mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

PPARγ Signaling Pathway

This diagram illustrates the canonical PPARγ signaling pathway, which can be modulated by ligands such as DGEBA.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DGEBA DGEBA PPARg_inactive PPARγ DGEBA->PPARg_inactive Enters Cell PPARg_active PPARγ PPARg_inactive->PPARg_active Binding & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE PPARg_active->PPRE Heterodimerizes with RXR RXR_active->PPRE TargetGenes Target Genes (e.g., FABP4, LPL) PPRE->TargetGenes Binds to DNA mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Adipogenesis Adipogenesis Proteins->Adipogenesis Functional Effect

Caption: Canonical PPARγ signaling pathway modulated by DGEBA.

Experimental Workflow for Assessing DGEBA's Effect on Adipogenesis

This workflow outlines the key steps to investigate the impact of DGEBA on adipocyte differentiation.

Adipogenesis_Workflow start Start cell_culture Culture Preadipocytes (e.g., 3T3-L1) start->cell_culture induction Induce Differentiation (with/without DGEBA) cell_culture->induction staining Oil Red O Staining induction->staining gene_expression Gene Expression Analysis (qPCR) induction->gene_expression protein_analysis Protein Analysis (Western Blot) induction->protein_analysis quantification Quantify Lipid Accumulation staining->quantification end End quantification->end gene_expression->end protein_analysis->end

Caption: Workflow for DGEBA's effect on adipogenesis.

Workflow for PPARγ Reporter Gene Assay

This diagram details the process of a luciferase reporter assay to measure DGEBA's effect on PPARγ transcriptional activity.

Reporter_Assay_Workflow start Start transfection Transfect Cells with PPRE-Luciferase Reporter start->transfection treatment Treat with DGEBA (Agonist/Antagonist mode) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Data Analysis luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for PPARγ luciferase reporter assay.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of DGEBA on PPARγ and adipogenesis.

Protocol 1: 3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells and assessing lipid accumulation.[4]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (DMI): DMEM with 10% FBS and 10 µg/mL insulin.

  • DGEBA (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin solution

  • Oil Red O staining solution (0.3% w/v in 60% isopropanol)

  • 100% Isopropanol (B130326)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well or 12-well plates and grow to confluence in DMEM with 10% FBS. Maintain the cells in a confluent state for 2 days post-confluence.

  • Induction of Differentiation:

    • On day 0, replace the medium with Differentiation Medium I (DMI) containing the desired concentrations of DGEBA or vehicle control (e.g., DMSO).

    • On day 2, replace the medium with Differentiation Medium II (DMI) containing the same concentrations of DGEBA or vehicle control.

    • From day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and the respective concentrations of DGEBA or vehicle control.

  • Oil Red O Staining (Day 8-10):

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

    • Wash the cells three times with distilled water.

    • Add the Oil Red O staining solution to each well and incubate for 1 hour at room temperature.

    • Wash the cells four times with distilled water.

    • Visualize and photograph the stained lipid droplets under a microscope.

  • Quantification of Lipid Accumulation:

    • After imaging, add 100% isopropanol to each well to elute the Oil Red O stain.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.[5]

Protocol 2: PPARγ Luciferase Reporter Gene Assay

This protocol allows for the quantitative assessment of DGEBA's ability to activate or inhibit PPARγ-mediated transcription.[3][6]

Materials:

  • HEK293T or other suitable cell line

  • PPRE-luciferase reporter plasmid

  • PPARγ expression plasmid

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • DGEBA

  • Known PPARγ agonist (e.g., Rosiglitazone)

  • Known PPARγ antagonist (e.g., GW9662)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well or 96-well plate.

    • Co-transfect the cells with the PPRE-luciferase reporter plasmid, PPARγ expression plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • Agonist Mode: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DGEBA or a known PPARγ agonist (positive control).

    • Antagonist Mode: 24 hours post-transfection, replace the medium with fresh medium containing a fixed concentration of a known PPARγ agonist (e.g., EC50 concentration of Rosiglitazone) along with various concentrations of DGEBA or a known PPARγ antagonist (positive control).

  • Cell Lysis and Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • For agonist mode, express the results as fold induction relative to the vehicle control.

    • For antagonist mode, express the results as a percentage of the activity observed with the agonist alone.

Protocol 3: Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression

This protocol is used to determine the effect of DGEBA on the mRNA levels of PPARγ and its target genes.

Materials:

  • Differentiated adipocytes (from Protocol 1) or other relevant cell types treated with DGEBA

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for PPARγ, FABP4 (aP2), LPL, C/EBPα, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with DGEBA for the desired time period.

    • Extract total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and specific primers for the target genes and a housekeeping gene.

    • Run the qPCR reaction in a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Express the results as fold change relative to the vehicle-treated control.

Conclusion

The interaction of DGEBA with PPARγ is complex and appears to be highly dependent on the cellular and experimental context. The provided application notes and protocols offer a robust framework for researchers to systematically investigate and characterize the effects of DGEBA in their specific cell culture models. By employing a combination of adipogenesis assays, reporter gene assays, and gene expression analysis, scientists can elucidate whether DGEBA acts as a PPARγ antagonist, agonist, or through a PPARγ-independent pathway, thereby contributing to a clearer understanding of this compound's biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bisphenol A Diglycidyl Ether (DGEBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Bisphenol A diglycidyl ether (DGEBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude DGEBA?

A1: The primary methods for purifying crude DGEBA are recrystallization, solvent extraction, and molecular distillation. Recrystallization is effective for obtaining a high-purity crystalline product. Solvent extraction is suitable for separating DGEBA from higher molecular weight oligomers and other impurities. Molecular distillation is an option for separating components based on their boiling points under high vacuum.

Q2: What are the common impurities found in crude DGEBA?

A2: Crude DGEBA, synthesized from bisphenol A and epichlorohydrin, can contain several impurities. These include oligomers of DGEBA (where n>0), unreacted starting materials, and byproducts from side reactions. Some identified impurities include various propyl derivatives and hydrolysis products.[1] The presence of these impurities can affect the performance of the final epoxy resin.

Q3: How can I monitor the purity of DGEBA during and after purification?

A3: The purity of DGEBA can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) is a powerful method for separating and quantifying DGEBA and its impurities.[1] Other techniques include determining the epoxide equivalent weight (EEW) through titration, and measuring the melting point of the purified solid, which should be sharp for a pure crystalline product.

Troubleshooting Guides

Recrystallization Issues

Q: My DGEBA is not crystallizing, or the yield is very low. What could be the problem?

A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Solvent System: The choice of solvent is critical. A two-component solvent system, such as a mixture of a lower alkanol (e.g., methanol) and a lower aliphatic ketone (e.g., acetone), has been shown to be effective. The crude DGEBA should be highly soluble in the initial solvent mixture at a slightly elevated temperature and less soluble upon cooling or addition of a second solvent.

  • Insufficient Supersaturation: If crystals do not form, the solution may not be sufficiently supersaturated. Try reducing the volume of the solvent by evaporation to increase the concentration of DGEBA.

  • Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals, which are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Seeding: If crystallization does not initiate, try adding a small seed crystal of pure DGEBA to the cooled, supersaturated solution to induce crystal growth.

  • Crystallization Inhibitors: The presence of certain impurities can inhibit crystallization. If the problem persists, consider a preliminary purification step like solvent extraction to remove these inhibitors. Some formulations intentionally include crystallization inhibitors like the diglycidyl ether of Bisphenol F (DGEBF).[2]

Q: The purified DGEBA has a low melting point or a broad melting range. Why?

A: A low or broad melting point is indicative of impurities remaining in the final product.

  • Incomplete Purification: The recrystallization process may not have been efficient enough to remove all impurities. Consider performing a second recrystallization.

  • Solvent Inclusions: The crystals may have trapped the mother liquor during filtration. Ensure the crystals are washed with a small amount of cold, fresh solvent and are thoroughly dried under vacuum.

Solvent Extraction Issues

Q: I am experiencing poor separation of layers during solvent extraction. What can I do?

A: Poor phase separation can be due to the formation of emulsions.

  • Solvent Choice: Ensure the chosen solvent system has a significant density difference and low mutual solubility.

  • Agitation: Gentle mixing or inversion is often sufficient. Vigorous shaking can promote emulsion formation.

  • Breaking Emulsions: If an emulsion forms, you can try adding a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Component Solvent System

This protocol is based on a method described for producing a pure, crystalline DGEBA.

Materials:

Procedure:

  • Dissolve the crude DGEBA in a suitable volume of a mixture of methanol and acetone at a temperature above 5°C.

  • Cool the resulting solution to between 5°C and -25°C.

  • If a liquid resin phase separates, redissolve it by adding a minimal amount of cold acetone.

  • Induce crystallization by slowly adding a second, pre-chilled solvent in which the ether is less soluble, such as methanol, while stirring.

  • Allow the crystals to form and the solution to stand until crystallization is complete.

  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash the crystalline cake with a small amount of cold methanol.

  • Dry the purified crystals under vacuum at a low temperature (e.g., 25°C) to a constant weight.

Protocol 2: Solvent Extraction Purification

This protocol outlines a general procedure for purifying DGEBA by separating it from higher oligomers.

Materials:

  • Crude DGEBA

  • Solvent I (e.g., n-hexane, petroleum ether)

  • Selective auxiliary agent (e.g., ethylene (B1197577) glycol)

  • Reaction kettle with stirring and heating capabilities

  • Separatory funnel or reactor with a bottom outlet

  • Distillation apparatus

Procedure:

  • In a reactor, add 100 parts by weight of liquid crude DGEBA and 6-16 parts by weight of a selective auxiliary agent.

  • Heat the mixture to 80-90°C with stirring and hold for 30-60 minutes.

  • Add 500-950 parts by weight of Solvent I and heat the mixture to 45-75°C over 30-80 minutes.

  • Maintain the temperature and allow the mixture to stand for 60-80 minutes to allow for phase separation.

  • Separate the upper layer (containing the purified DGEBA in Solvent I) from the lower layer (containing the auxiliary agent and higher oligomers).

  • Transfer the upper layer to a distillation apparatus.

  • Distill off 70-90% of Solvent I at atmospheric pressure (65-95°C).

  • Perform a final distillation under reduced pressure to remove the remaining solvent, yielding the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Crude DGEBA

Purification MethodKey ParametersPurity Achieved (Example)AdvantagesDisadvantages
Recrystallization Solvent System (e.g., Methanol/Acetone), Temperature (5°C to -25°C)Epoxide content: 25.2% by weight, Total chlorine: 0.1% by weight, Sharp melting point: 42°CHigh purity crystalline product, Operates at or below room temperatureCan have lower yield, Potential for solvent inclusion
Solvent Extraction Solvent I (e.g., n-hexane), Auxiliary Agent (e.g., ethylene glycol), Temperature (80-90°C then 45-75°C)High purity (exact percentage depends on crude material)Good for removing oligomers, Can be scaled upInvolves multiple steps including distillation, Solvent recovery is necessary
Molecular Distillation High vacuum, Elevated temperatureHigh epoxy purityEffective for separating high boiling point polymersRequires specialized equipment, High energy consumption

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow r_start Crude DGEBA r_dissolve Dissolve in Methanol/Acetone (>5°C) r_start->r_dissolve r_cool Cool (5°C to -25°C) r_dissolve->r_cool r_crystallize Induce Crystallization (add cold Methanol) r_cool->r_crystallize r_filter Filter & Wash r_crystallize->r_filter r_dry Dry under Vacuum r_filter->r_dry r_end Pure Crystalline DGEBA r_dry->r_end

Caption: Workflow for the purification of crude DGEBA via recrystallization.

Solvent_Extraction_Workflow cluster_extraction Solvent Extraction Workflow se_start Crude DGEBA + Auxiliary Agent se_heat1 Heat (80-90°C) se_start->se_heat1 se_add_solvent Add Solvent I & Heat (45-75°C) se_heat1->se_add_solvent se_separate Phase Separation se_add_solvent->se_separate se_upper Upper Layer (DGEBA in Solvent I) se_separate->se_upper se_lower Lower Layer (Impurities) se_separate->se_lower se_distill1 Atmospheric Distillation (remove 70-90% Solvent I) se_upper->se_distill1 se_distill2 Vacuum Distillation (remove remaining solvent) se_distill1->se_distill2 se_end Purified DGEBA se_distill2->se_end

Caption: Workflow for the purification of crude DGEBA via solvent extraction.

References

Technical Support Center: Optimizing DGEBA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of diglycidyl ether of bisphenol A (DGEBA).

Troubleshooting Guide

This guide addresses common issues encountered during DGEBA synthesis in a question-and-answer format.

Issue 1: Low Yield of DGEBA Monomer

  • Question: My DGEBA synthesis resulted in a lower than expected yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in DGEBA synthesis can stem from several factors. Incomplete reaction, side reactions, or loss of product during purification are common culprits. To improve your yield, consider the following:

    • Stoichiometry: Ensure the correct molar ratio of bisphenol A to epichlorohydrin (B41342) is used. An excess of epichlorohydrin is typically used to favor the formation of the diglycidyl ether and minimize oligomerization.[1]

    • Reaction Time and Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, but be mindful that excessive heat can promote side reactions.

    • Catalyst Activity: The catalyst plays a crucial role. Ensure you are using an appropriate catalyst (e.g., a strong base like sodium hydroxide) and that it is not deactivated.[2][3]

    • Purification Process: Product may be lost during the washing and separation steps. Optimize your extraction and washing procedures to minimize loss.

Issue 2: High Viscosity of the DGEBA Product

  • Question: The synthesized DGEBA has a very high viscosity, making it difficult to handle. What causes this and how can I reduce it?

  • Answer: High viscosity in DGEBA is often an indication of the presence of higher molecular weight oligomers.[4][5] The formation of these oligomers is a common side reaction during synthesis. To reduce viscosity:

    • Control Stoichiometry: A significant excess of epichlorohydrin can help to minimize the formation of higher molecular weight species.

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions that lead to oligomerization.

    • Purification: Implement a more rigorous purification process, such as column chromatography or distillation, to separate the DGEBA monomer from higher molecular weight oligomers.

    • Use of Reactive Diluents: While not a direct solution to synthesis, reactive diluents can be added to the final product to reduce viscosity for formulation purposes.[6][7]

Issue 3: Discoloration of the DGEBA Product

  • Question: My DGEBA product has a yellow or brownish tint. What is the cause of this discoloration and how can I obtain a colorless product?

  • Answer: Discoloration in DGEBA is often due to impurities and side products formed during the synthesis, particularly at elevated temperatures. Oxidation of phenolic groups can also contribute to color formation. To minimize discoloration:

    • Temperature Control: Avoid excessive reaction temperatures, which can lead to thermal degradation and the formation of colored byproducts.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.

    • Purity of Reactants: Ensure the bisphenol A and epichlorohydrin used are of high purity, as impurities can contribute to color.

    • Purification: Techniques like activated carbon treatment or recrystallization can be effective in removing colored impurities.

Issue 4: Inconsistent Epoxy Equivalent Weight (EEW)

  • Question: I am observing batch-to-batch variation in the Epoxy Equivalent Weight (EEW) of my synthesized DGEBA. What factors influence the EEW and how can I ensure consistency?

  • Answer: The Epoxy Equivalent Weight (EEW) is a critical quality parameter for DGEBA, and inconsistency can significantly impact its performance in subsequent applications. The primary factors influencing EEW are:

    • Purity of the Product: The presence of unreacted bisphenol A, mono-glycidyl ether, or higher oligomers will affect the EEW. A purer product will have an EEW closer to the theoretical value.

    • Stoichiometry: The initial ratio of reactants directly impacts the product distribution and, consequently, the average EEW of the mixture.

    • Reaction Control: Consistent reaction time, temperature, and catalyst concentration are essential for reproducible results.

    • Hydrolysis: The epoxide rings can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the synthesis and storage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing DGEBA?

A1: The synthesis of DGEBA is based on the O-alkylation of bisphenol A with epichlorohydrin.[1] This reaction is typically carried out in the presence of a basic catalyst, such as sodium hydroxide (B78521). The process involves a nucleophilic attack of the phenoxide ion (formed from bisphenol A and the base) on the carbon atom of the epoxide ring in epichlorohydrin, followed by the elimination of a chloride ion and subsequent ring-closing to form the glycidyl (B131873) ether.

Q2: How does the stoichiometry of reactants affect the properties of the final DGEBA product?

A2: The stoichiometric ratio of bisphenol A to epichlorohydrin is a critical parameter that significantly influences the molecular weight, viscosity, and purity of the resulting DGEBA.[8][9][10][11][12] An excess of epichlorohydrin is generally used to promote the formation of the diglycidyl ether monomer and suppress the formation of higher molecular weight oligomers. A ratio closer to stoichiometric equivalence will lead to a higher degree of polymerization, resulting in a more viscous product with a higher average molecular weight.

Q3: What are the common catalysts used for DGEBA synthesis and how do they work?

A3: The most common catalysts for DGEBA synthesis are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] These catalysts deprotonate the phenolic hydroxyl groups of bisphenol A to form the more nucleophilic phenoxide ions. These phenoxide ions then readily react with epichlorohydrin. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous base and the organic reactants.

Q4: What are the key experimental parameters that need to be optimized for a successful DGEBA synthesis?

A4: For a successful and reproducible DGEBA synthesis, the following parameters should be carefully controlled and optimized:

  • Reactant Stoichiometry: The molar ratio of epichlorohydrin to bisphenol A.

  • Catalyst Concentration: The amount of base or other catalyst used.

  • Reaction Temperature: Influences reaction rate and the prevalence of side reactions.

  • Reaction Time: Determines the extent of the reaction.

  • Solvent: The choice of solvent can affect solubility and reaction kinetics.

  • Agitation: Proper mixing is crucial for ensuring a homogeneous reaction mixture.

Data Presentation: Impact of Reaction Parameters on DGEBA Properties

The following tables summarize the expected qualitative effects of key reaction parameters on the properties of synthesized DGEBA.

Table 1: Effect of Epichlorohydrin to Bisphenol A Molar Ratio

Molar Ratio (ECH:BPA)Expected DGEBA YieldExpected ViscosityExpected Epoxy Equivalent Weight (EEW)
Low (e.g., 1.5:1)LowerHigherHigher
Optimal (e.g., 2:1 to 5:1)HigherLowerCloser to theoretical
High (e.g., >10:1)HighLowClose to theoretical

Table 2: Effect of Reaction Temperature

Reaction TemperatureExpected Reaction RateLikelihood of Side ReactionsProduct Color
LowSlowerLowerLighter/Colorless
ModerateFasterModeratePale Yellow
HighVery FastHigherDarker/Brownish

Experimental Protocols

General Protocol for DGEBA Synthesis

This protocol provides a general methodology for the synthesis of DGEBA. Researchers should optimize the specific conditions for their experimental setup.

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve bisphenol A in an excess of epichlorohydrin.

  • Catalyst Addition: While stirring, gradually add a solution of a basic catalyst (e.g., aqueous sodium hydroxide) to the reaction mixture. The addition should be slow to control the exothermic reaction.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-100 °C) and maintain it for a specified period (e.g., 1-3 hours) with vigorous stirring.

  • Phase Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. The organic layer containing the DGEBA product will separate from the aqueous layer.

  • Washing: Wash the organic layer multiple times with hot deionized water to remove the salt byproduct and unreacted catalyst.

  • Solvent Removal: Remove the excess epichlorohydrin from the organic layer, typically by vacuum distillation.

  • Product Characterization: Characterize the final DGEBA product for its Epoxy Equivalent Weight (EEW), viscosity, and purity (e.g., using titration, viscometry, and chromatography).

Visualizations

DGEBA_Synthesis_Pathway BPA Bisphenol A Intermediate Phenoxide Intermediate BPA->Intermediate + Catalyst ECH Epichlorohydrin ECH->Intermediate Catalyst Base Catalyst (e.g., NaOH) Product DGEBA Intermediate->Product Reaction Byproduct NaCl + H2O Intermediate->Byproduct DGEBA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Bisphenol A & Epichlorohydrin Catalyst 2. Add Catalyst Reactants->Catalyst Reaction 3. Heat and Stir Catalyst->Reaction Separation 4. Phase Separation Reaction->Separation Washing 5. Wash with Water Separation->Washing Distillation 6. Vacuum Distillation Washing->Distillation Characterization 7. Characterize Product (EEW, Viscosity, Purity) Distillation->Characterization Troubleshooting_Logic Start Problem with DGEBA Synthesis LowYield Low Yield? Start->LowYield HighViscosity High Viscosity? LowYield->HighViscosity No CheckStoichiometry_Yield Check Stoichiometry (Increase ECH ratio) LowYield->CheckStoichiometry_Yield Yes Discoloration Discoloration? HighViscosity->Discoloration No CheckStoichiometry_Visc Check Stoichiometry (Increase ECH ratio) HighViscosity->CheckStoichiometry_Visc Yes ControlTemp Control Temperature (Avoid Overheating) Discoloration->ControlTemp Yes IncreaseTimeTemp Increase Reaction Time/Temperature CheckStoichiometry_Yield->IncreaseTimeTemp CheckCatalyst Check Catalyst Activity IncreaseTimeTemp->CheckCatalyst OptimizeTemp Optimize Temperature (Potentially Lower) CheckStoichiometry_Visc->OptimizeTemp ImprovePurification Improve Purification OptimizeTemp->ImprovePurification InertAtmosphere Use Inert Atmosphere ControlTemp->InertAtmosphere PurifyReactants Check Reactant Purity InertAtmosphere->PurifyReactants

References

Technical Support Center: DGEBA Premature Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering premature polymerization of Diglycidyl ether of bisphenol A (DGEBA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: My DGEBA resin has become viscous and difficult to work with well before its expected shelf life. What could be the cause?

A1: Premature polymerization, often observed as increased viscosity or gelling, can be triggered by several factors. The most common causes are improper storage temperature, exposure to moisture, and contamination. High temperatures can accelerate the polymerization process, while moisture can react with the epoxy groups. Contaminants, even in trace amounts, can act as unintended catalysts.

Q2: How should I properly store my DGEBA resin to prevent premature polymerization?

A2: To maximize the shelf life of your DGEBA resin, it is crucial to store it in a cool, dry place away from direct sunlight and sources of heat. The ideal storage temperature is typically between 65°F and 90°F (18°C and 32°C). Always keep the resin in its original, tightly sealed container to prevent exposure to atmospheric moisture and other contaminants.

Q3: Can minor impurities in my DGEBA resin lead to premature polymerization?

A3: Yes, even small amounts of certain impurities can significantly accelerate polymerization. Common culprits include acidic or basic compounds, transition metal ions, and other reactive chemicals. It is essential to use clean equipment and avoid any cross-contamination when handling the resin.

Q4: I suspect my DGEBA resin has been contaminated. How can I confirm this?

A4: Identifying the specific contaminant may require advanced analytical techniques. Methods such as Fourier Transform Infrared (FTIR) spectroscopy can help identify unexpected chemical groups, while techniques like Inductively Coupled Plasma (ICP) spectroscopy can detect trace metal contamination. For a simpler, initial assessment, you can perform a stability test by monitoring the viscosity of a small sample over time at a controlled temperature and comparing it to a fresh, uncontaminated sample.

Q5: Is it possible for DGEBA to polymerize without the addition of a curing agent?

A5: While DGEBA is designed to polymerize upon the addition of a specific curing agent, self-polymerization can occur under certain conditions, a process known as homopolymerization. This is often initiated by contaminants or exposure to high temperatures or UV radiation.

Troubleshooting Guide

If you are experiencing premature polymerization of your DGEBA resin, follow these steps to identify and resolve the issue.

Troubleshooting_Flowchart start Start: Premature Polymerization Observed check_storage 1. Review Storage Conditions - Temperature? - Humidity? - Light Exposure? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (Cool, Dry, Dark) storage_ok->correct_storage No check_handling 2. Review Handling Procedures - Clean Equipment? - Cross-Contamination? storage_ok->check_handling Yes correct_storage->check_handling handling_ok Handling Procedures Correct? check_handling->handling_ok correct_handling Action: Implement Strict Handling Protocols handling_ok->correct_handling No test_resin 3. Perform Resin Stability Test (See Experimental Protocol) handling_ok->test_resin Yes correct_handling->test_resin resin_stable Resin Stable? test_resin->resin_stable quarantine_resin Action: Quarantine Suspect Resin Batch resin_stable->quarantine_resin No analytical_testing 4. Consider Advanced Analytical Testing (FTIR, ICP, etc.) resin_stable->analytical_testing Yes quarantine_resin->analytical_testing end End: Issue Identified analytical_testing->end

Caption: Troubleshooting workflow for premature DGEBA polymerization.

Data on Factors Influencing Premature Polymerization

The following table summarizes the qualitative effects of various factors on the stability of DGEBA resin. Quantitative data is often dependent on the specific formulation and contaminants.

FactorEffect on StabilityRecommended Practices
Temperature Higher temperatures significantly accelerate polymerization.Store between 18°C and 32°C (65°F - 90°F). Avoid proximity to heat sources.
Humidity/Moisture Water can react with epoxy groups, initiating polymerization.Store in tightly sealed containers in a dry environment. Use desiccants if necessary.
UV Radiation/Sunlight Can initiate cationic polymerization.Store in opaque containers or in a dark location.
Acidic Contaminants Can act as catalysts for polymerization.Use thoroughly cleaned and dried equipment. Avoid cross-contamination with acidic compounds.
Basic Contaminants Can act as catalysts for polymerization.Use thoroughly cleaned and dried equipment. Avoid cross-contamination with basic compounds.
Transition Metal Ions Can form complexes that catalyze polymerization.Use glass or high-quality stainless steel equipment. Avoid contact with reactive metals.

Experimental Protocols

Protocol 1: Resin Stability Test (Adapted from Gel Time Methods)

This protocol is designed to assess the stability of a suspect DGEBA resin sample by monitoring its viscosity over time at an elevated temperature. This is a modification of standard gel time tests like ASTM D3532.

Objective: To determine if a DGEBA resin sample exhibits accelerated polymerization compared to a control sample.

Materials:

  • Suspect DGEBA resin sample

  • Fresh, unopened DGEBA resin sample (as control)

  • Hot plate with a calibrated temperature controller

  • Cone-plate viscometer or rheometer

  • Disposable aluminum pans

  • Stopwatch

Procedure:

  • Set the hot plate to a constant, elevated temperature (e.g., 60°C). This temperature should be high enough to accelerate polymerization but low enough to allow for measurable changes in viscosity over a reasonable timeframe.

  • Place a known quantity of the control DGEBA resin into an aluminum pan on the hot plate.

  • Immediately begin monitoring the viscosity of the resin using the viscometer or rheometer.

  • Record the viscosity at regular intervals (e.g., every 5 minutes).

  • Continue monitoring until a significant increase in viscosity is observed, or for a predetermined duration (e.g., 60 minutes).

  • Thoroughly clean all equipment.

  • Repeat steps 2-5 with the suspect DGEBA resin sample.

  • Plot the viscosity versus time for both the control and suspect samples. A significantly faster increase in viscosity for the suspect sample indicates premature polymerization.

Stability_Test_Workflow start Start prep Prepare Samples (Control & Suspect) start->prep heat Heat to Constant Temp (e.g., 60°C) prep->heat measure_control Measure Viscosity of Control Sample Over Time heat->measure_control measure_suspect Measure Viscosity of Suspect Sample Over Time heat->measure_suspect plot Plot Viscosity vs. Time measure_control->plot measure_suspect->plot compare Compare Polymerization Rates plot->compare stable Conclusion: Resin is Stable compare->stable Similar Rates unstable Conclusion: Premature Polymerization Confirmed compare->unstable Suspect Rate Faster end End stable->end unstable->end

Caption: Experimental workflow for DGEBA resin stability testing.

Protocol 2: Identification of Contaminants

If premature polymerization is confirmed, identifying the contaminant is the next step.

Objective: To identify the chemical nature of the contaminant in the DGEBA resin.

Analytical Techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify functional groups present in the resin that are not part of the DGEBA structure. This can indicate the presence of acidic, basic, or other organic contaminants.

    • Methodology: A small sample of the suspect resin is placed on the ATR crystal of the FTIR spectrometer and a spectrum is collected. This spectrum is then compared to the spectrum of a pure, control sample of DGEBA. New or significantly altered peaks in the suspect sample's spectrum can point to the type of contaminant.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS):

    • Purpose: To detect and quantify trace amounts of metal ions that could be acting as catalysts.

    • Methodology: The resin sample is digested in a suitable acid matrix and then introduced into the ICP-MS or AAS instrument. The instrument will provide a quantitative analysis of the elemental composition of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify volatile or semi-volatile organic contaminants.

    • Methodology: The resin sample may require extraction or headspace analysis before injection into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification of the individual compounds.

Contaminant_ID_Logic start Suspect Resin Sample ftir FTIR Spectroscopy start->ftir icp ICP-MS / AAS start->icp gcms GC-MS start->gcms organic_contaminant Identify Organic Contaminants (e.g., acids, bases) ftir->organic_contaminant metal_contaminant Identify Metallic Contaminants (e.g., transition metals) icp->metal_contaminant volatile_contaminant Identify Volatile/Semi-Volatile Organic Contaminants gcms->volatile_contaminant

Caption: Logical flow for contaminant identification in DGEBA resin.

"stability of DGEBA in aqueous and acidic solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diglycidyl ether of bisphenol A (DGEBA) in aqueous and acidic solutions.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of DGEBA stability.

Problem Potential Cause Recommended Solution
Inconsistent or Non-Reproducible Degradation Rates 1. Inaccurate pH of the solution: The pH may not have been accurately measured or buffered, leading to variations in the rate of hydrolysis. 2. Temperature fluctuations: Inconsistent temperature control can significantly impact reaction kinetics.[1] 3. Improper mixing of DGEBA: If the DGEBA is not uniformly dispersed in the aqueous solution, the surface area exposed to the acidic environment will vary between samples.1. Verify and buffer pH: Use a calibrated pH meter to verify the pH of your acidic solution before each experiment. Employ a suitable buffer system to maintain a stable pH throughout the experiment. 2. Ensure stable temperature: Use a water bath or incubator with precise temperature control. Monitor the temperature throughout the experiment. 3. Standardize mixing: Develop a consistent protocol for mixing the DGEBA into the solution, specifying the mixing speed and duration to ensure a uniform dispersion.
Unexpected Peaks in Analytical Results (e.g., HPLC, GC-MS) 1. Contamination: Contaminants may be present in the DGEBA sample, solvents, or glassware. 2. Side reactions: Under certain conditions, DGEBA can undergo side reactions, leading to the formation of unexpected byproducts.[2] 3. Incomplete reaction: The degradation process may not have gone to completion, resulting in the presence of intermediate products.[1]1. Use high-purity materials: Ensure the use of high-purity DGEBA, analytical grade solvents, and thoroughly cleaned glassware. Run a blank sample to check for contaminants. 2. Control reaction conditions: Carefully control the temperature and pH to minimize side reactions. Refer to literature for optimal conditions for DGEBA hydrolysis. 3. Monitor reaction over time: Take samples at different time points to monitor the progress of the degradation and identify any intermediate products.
Low or No Degradation Observed 1. Incorrect acidic conditions: The pH of the solution may not be low enough to induce significant hydrolysis of DGEBA. 2. Low temperature: The reaction temperature may be too low for the degradation to occur at a noticeable rate.[1] 3. Cured DGEBA: If the DGEBA has been cured, its cross-linked structure will be much more resistant to hydrolysis.[3]1. Adjust pH: Lower the pH of the solution using a suitable acid (e.g., HCl, H2SO4) and monitor the effect on degradation. 2. Increase temperature: Gradually increase the reaction temperature to accelerate the hydrolysis, while being mindful of potential side reactions. 3. Confirm DGEBA state: Ensure that you are working with uncured DGEBA resin. If you are intentionally studying the degradation of cured DGEBA, be aware that more aggressive conditions (e.g., higher temperatures, stronger acids) will be required.[1]
Physical Changes in the Solution (e.g., cloudiness, precipitation) 1. Formation of insoluble degradation products: Some degradation products of DGEBA may have low solubility in aqueous solutions.[4] 2. Phase separation of DGEBA: At certain concentrations or temperatures, DGEBA may phase-separate from the aqueous solution.1. Analyze the precipitate: Separate the precipitate and analyze it using techniques like FT-IR or NMR to identify the insoluble products. 2. Adjust solvent system: Consider using a co-solvent to improve the solubility of DGEBA and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DGEBA degradation in acidic aqueous solutions?

A1: The primary mechanism of DGEBA degradation in acidic aqueous solutions is the acid-catalyzed hydrolysis of the epoxide rings. The ether linkages in the DGEBA backbone are generally more stable but can also be cleaved under harsh conditions such as high temperatures.[1]

Q2: What are the expected degradation products of DGEBA in an acidic aqueous environment?

A2: The primary degradation products from the hydrolysis of the epoxide rings are diols. Further degradation under more severe conditions can lead to the cleavage of the ether bonds, resulting in the formation of bisphenol A (BPA), phenol, and p-isopropylphenol.[4][5]

Q3: How does pH affect the stability of DGEBA in aqueous solutions?

A3: DGEBA is more susceptible to degradation in acidic and basic solutions compared to neutral conditions. In acidic solutions, the hydrolysis of the epoxide groups is catalyzed by H+ ions, leading to an increased degradation rate at lower pH values.

Q4: What is the influence of temperature on the degradation rate of DGEBA?

A4: The degradation rate of DGEBA increases with temperature, following the Arrhenius equation.[1] Higher temperatures provide the necessary activation energy for the hydrolysis of the epoxide and ether linkages.[5]

Q5: What analytical techniques are suitable for monitoring DGEBA stability?

A5: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of DGEBA and its degradation products over time.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile degradation products.[4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To monitor the disappearance of the epoxide groups and the appearance of hydroxyl groups.[3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of DGEBA and its degradation products.[5]

Quantitative Data Summary

The following tables summarize the degradation of DGEBA under different conditions.

Table 1: Effect of Temperature on DGEBA Decomposition in Near-Critical Water

Temperature (°C)Reaction Time (min)Decomposition (%)
280453.3
280607.7
2904511.2
2906023.4
3004553.4
30060100

Data synthesized from studies on DGEBA/TETA systems in near-critical water.

Table 2: Thermal Degradation Parameters of Cured DGEBA Systems

Curing AgentOnset Temperature (°C)Peak Degradation Temperature (°C)
Tartaric Acid (TA)~200Varies (multiple peaks)
Citric Acid (CA)~300Varies (single peak)

Data from TG analysis of DGEBA cured with natural hydroxy acids.[3]

Experimental Protocols

Protocol 1: DGEBA Stability Assessment in Acidic Solution

  • Preparation of Acidic Solution: Prepare an aqueous solution of a specific pH (e.g., pH 1, 3, 5) using a suitable acid (e.g., HCl). Verify the pH using a calibrated pH meter.

  • Sample Preparation: Accurately weigh a known amount of DGEBA and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) before adding it to the acidic solution to ensure proper dispersion.

  • Incubation: Place the prepared solution in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C, 50°C, 70°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching and Extraction: Neutralize the aliquot with a suitable base to stop the reaction. Extract the DGEBA and its degradation products using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted sample using HPLC to quantify the remaining DGEBA and the formed degradation products.

Protocol 2: Identification of DGEBA Degradation Products by GC-MS

  • Sample Preparation: Following the degradation experiment (Protocol 1), take the final sample and concentrate it by evaporating the solvent under reduced pressure.

  • Derivatization (Optional): If the degradation products are not volatile enough for GC analysis, perform a derivatization step (e.g., silylation) to increase their volatility.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Visualizations

DGEBA_Hydrolysis_Pathway DGEBA DGEBA Intermediate Protonated Epoxide DGEBA->Intermediate + H+ (Acid Catalyst) BPA Bisphenol A DGEBA->BPA Ether Bond Cleavage (Harsh Conditions) Diol Diol Product Intermediate->Diol + H2O (Hydrolysis)

Caption: Acid-catalyzed hydrolysis pathway of DGEBA.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results? Start->Problem Check_pH Verify and Buffer pH Problem->Check_pH Yes Re_run Re-run Experiment Problem->Re_run No Check_Temp Ensure Stable Temperature Check_pH->Check_Temp Check_Mixing Standardize Mixing Protocol Check_Temp->Check_Mixing Check_Mixing->Re_run

Caption: Troubleshooting workflow for inconsistent DGEBA stability results.

References

Technical Support Center: Viscosity Reduction of Bisphenol A Diglycidyl Ether (DGEBA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether (DGEBA) resins. Below you will find information to address common challenges related to high viscosity in your experiments.

Troubleshooting Guide: High Viscosity in DGEBA Resin Formulations

High viscosity in DGEBA resin formulations can lead to difficulties in handling, mixing, and final application. This guide provides a systematic approach to troubleshooting and resolving these issues.

Initial Assessment:

  • Confirm Resin Grade: Standard grades of DGEBA resin have a viscosity in the range of 11,000–16,000 mPa·s at 25°C.[1][2] Verify that you are using the appropriate grade for your application. Lower viscosity grades (4,000–10,000 mPa·s) are also available.[1][2]

  • Check Temperature: Temperature significantly impacts viscosity. Ensure your working environment and the resin itself are at a suitable temperature.

  • Review Formulation: Have any components been recently changed or added to your formulation? New additives, fillers, or changes in curing agent concentration can all affect the final viscosity.

Troubleshooting Workflow:

start High Viscosity Issue Identified check_temp Is the ambient and resin temperature too low? start->check_temp heat Gently heat the resin (e.g., to 30-40°C) check_temp->heat Yes check_formulation Has the formulation changed recently? check_temp->check_formulation No final_check Viscosity within acceptable range? heat->final_check isolate_component Isolate the component causing increased viscosity check_formulation->isolate_component Yes eval_diluent Is a viscosity reduction additive required? check_formulation->eval_diluent No isolate_component->eval_diluent select_diluent Select appropriate diluent (reactive or non-reactive) eval_diluent->select_diluent Yes eval_diluent->final_check No optimize_conc Optimize diluent concentration select_diluent->optimize_conc optimize_conc->final_check solution Solution Implemented final_check->solution Yes no_change Re-evaluate formulation or consult supplier final_check->no_change No

Caption: Troubleshooting workflow for high viscosity in DGEBA resins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce the viscosity of DGEBA resins?

There are three primary methods for reducing the viscosity of DGEBA resins:

  • Increasing Temperature: Heating the resin is a simple and effective way to temporarily reduce its viscosity. As a general rule, for every 10°C increase in temperature above room temperature, the viscosity is approximately halved.[3]

  • Using Reactive Diluents: These are low-viscosity epoxy-functional compounds that react with the curing agent and become part of the cured polymer network. They can significantly reduce viscosity while having a controlled impact on the final properties.

  • Using Non-Reactive Diluents: These are substances that do not chemically react with the resin or curing agent.[4] They physically separate the epoxy polymer chains, reducing viscosity. However, they can negatively impact the final mechanical and thermal properties of the cured product.[4]

Q2: What are common examples of reactive and non-reactive diluents?

  • Reactive Diluents:

    • Monofunctional Glycidyl (B131873) Ethers: Butyl glycidyl ether, C12-C14 aliphatic glycidyl ether, and phenyl glycidyl ether are common examples.[5]

    • Difunctional Glycidyl Ethers: 1,4-Butanediol diglycidyl ether (BDGE) and 1,6-hexanediol (B165255) diglycidyl ether are used to reduce viscosity with less impact on crosslink density compared to monofunctional diluents.[6]

    • Bio-based Diluents: Derivatives of natural phenols like cardanol, carvacrol (B1668589), guaiacol (B22219), and thymol (B1683141) are being developed as sustainable reactive diluents.[3][5][7]

  • Non-Reactive Diluents:

    • Plasticizers: Dibutyl phthalate (B1215562) is a common example that can also add flexibility.[5]

    • Alcohols: Benzyl alcohol can effectively reduce viscosity.

    • Phenols: Nonyl phenol (B47542) is another common non-reactive diluent that can also accelerate the curing reaction.[4][5]

    • Solvents: While solvents like xylene or acetone (B3395972) can be used, they are generally not recommended due to their high vapor pressure and potential to degrade the final properties.[3][4]

Q3: How do reactive diluents affect the final properties of the cured epoxy?

Reactive diluents become a permanent part of the polymer backbone. Their impact on the final properties depends on their functionality (mono-, di-, or tri-functional) and chemical structure.

  • Positive Effects: They can improve flexibility and impact strength.[5]

  • Negative Effects: Monofunctional diluents, in particular, can reduce the crosslink density of the polymer network, which may lead to a decrease in thermal properties (like glass transition temperature, Tg), chemical resistance, and tensile strength.[4][5]

Q4: What are the consequences of using non-reactive diluents?

Non-reactive diluents do not participate in the curing reaction and remain as a separate phase within the cured epoxy matrix.[4][8]

  • Advantages: They can increase pot life and reduce the peak exotherm during curing.[4]

  • Disadvantages: They generally have a negative impact on the final properties, including reduced tensile strength, hardness, and thermal and chemical resistance.[4] They can also be prone to migration and leaching out of the cured product over time.

Q5: Can the addition of nanoparticles affect the viscosity of DGEBA resins?

Yes, the addition of nanoparticles can influence the viscosity of DGEBA resins, but the effect is not always a reduction. While nanoparticles are often used to enhance mechanical and thermal properties, their high surface area can lead to increased interactions with the polymer chains, which can actually increase the viscosity of the formulation.[9] Proper dispersion of the nanoparticles is crucial to avoid agglomeration, which can further increase viscosity. In some cases, surface modification of the nanoparticles is necessary to improve their compatibility with the resin and mitigate viscosity increases.

Data on Viscosity Reduction

The following tables provide quantitative data on the effects of temperature and diluents on the viscosity of DGEBA resins.

Table 1: Effect of Temperature on the Viscosity of DGEBA Resin

Temperature (°C)Viscosity (mPa·s)
2017238
258436
401195
60198
8058
10024

Data sourced from Malburet et al. (2023).[10]

Table 2: Effect of Reactive Diluents on the Viscosity of DGEBA Resin at 25°C

DiluentConcentration (wt%)Viscosity (mPa·s)
None0~12,000 - 16,000
Butyl Glycidyl Ether11800
Monoglycidyl ether of carvacrol (MGEC)55120
102972
151892
201222
Monoglycidyl ether of guaiacol (MGEG)54736
103238
152364
201307
Monoglycidyl ether of thymol (MGET)55110
103226
152190
201519

Data compiled from SpecialChem (2025) and Malburet et al. (2023).[5][10]

Table 3: Effect of Non-Reactive Diluents on the Viscosity of DGEBA Resin

DiluentConcentrationEffect on Viscosity
Dibutyl Phthalate~17 pphReduces from ~15,000 to 4,000 cps
Nonyl PhenolUp to 40 pphSignificant reduction in viscosity
Benzyl AlcoholNot specifiedLower viscosity compared to the same proportion of diglycidyl ether

Data compiled from SpecialChem (2025) and DergiPark.[5][11]

Experimental Protocols

Protocol 1: Viscosity Measurement of DGEBA Resin Formulations

This protocol outlines the general steps for measuring the viscosity of DGEBA resin formulations using a rotational viscometer.

Materials and Equipment:

  • Rotational viscometer (e.g., cone and plate or coaxial cylinder type)[4][8]

  • Temperature control unit (e.g., water bath or Peltier plate)[4][8]

  • Appropriate spindle or geometry for the expected viscosity range

  • DGEBA resin formulation

  • Cleaning solvents (e.g., acetone, isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions, using a standard calibration fluid with a known viscosity.[8]

    • Set the desired measurement temperature using the temperature control unit and allow the system to equilibrate. A common temperature for comparison is 25°C (298 K).

  • Sample Preparation:

    • Ensure the resin sample is homogeneous and free of air bubbles.[8] If necessary, degas the sample in a vacuum chamber.

    • If preparing a formulation with diluents or other additives, ensure all components are thoroughly mixed.

  • Measurement:

    • Load the specified volume of the sample into the viscometer.

    • Lower the spindle or geometry into the sample, ensuring it is properly immersed without trapping air bubbles.

    • Allow the sample to reach thermal equilibrium at the set temperature.

    • Start the rotation of the spindle at a specified shear rate or speed. For non-Newtonian fluids, measurements at multiple shear rates may be necessary.[8]

    • Allow the reading to stabilize before recording the viscosity value (typically in mPa·s or cP).[8]

    • Perform multiple measurements to ensure reproducibility.

  • Cleaning:

    • Thoroughly clean the spindle and sample holder with appropriate solvents immediately after use to prevent resin curing on the equipment.

Mechanism of Viscosity Reduction by Reactive Diluents:

cluster_before Before Curing cluster_after After Curing dgeba High Viscosity DGEBA Resin (High molecular entanglement) mixed Homogeneous Mixture (Reduced entanglement and increased free volume) dgeba->mixed diluent Low Viscosity Reactive Diluent (Small, mobile molecules) diluent->mixed curing Curing Agent + Heat mixed->curing cured_modified Co-cured Network (Lower crosslink density, modified properties) curing->cured_modified cured_dgeba Cured DGEBA Network (High crosslink density, brittle)

Caption: Mechanism of viscosity reduction using reactive diluents.

References

Technical Support Center: Improving Mechanical Properties of DGEBA Thermosets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the modification and characterization of Diglycidyl ether of bisphenol A (DGEBA) thermosets.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Cured thermoset is brittle and exhibits poor impact resistance.

  • Question: My cured DGEBA thermoset is extremely brittle and fractures easily upon impact. How can I improve its toughness?

  • Answer: The inherent brittleness of DGEBA thermosets is a common issue stemming from their high crosslink density.[1] To enhance toughness, consider incorporating toughening agents that can dissipate energy and prevent crack propagation. Common strategies include:

    • Adding liquid rubbers: Carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) is a widely used liquid rubber that can form dispersed rubbery domains within the epoxy matrix, effectively blunting crack tips.

    • Incorporating thermoplastic modifiers: Toughening can be achieved by blending with ductile thermoplastic polymers.

    • Utilizing core-shell particles: These particles consist of a rubbery core and a glassy shell, providing toughening without significantly compromising the modulus and thermal properties.

    • Introducing flexible hardeners or chain extenders: Incorporating long, flexible molecular chains into the thermoset network can increase its ability to deform before fracturing.

Issue 2: Inconsistent or poor mechanical properties across different batches.

  • Question: I am observing significant variations in tensile strength and modulus between different batches of my modified DGEBA thermoset. What could be the cause?

  • Answer: Inconsistent mechanical properties often point to variations in the curing process or material preparation. Key factors to investigate include:

    • Incorrect mixing ratio: An improper ratio of resin to hardener will result in an incomplete curing reaction, leading to inferior and unpredictable mechanical properties.[2][3][4] Always ensure precise measurement of components by volume or weight, as specified by the manufacturer.[2]

    • Inadequate mixing: Thorough mixing is crucial for a homogeneous reaction. Scrape the sides and bottom of the mixing container to ensure all components are well-blended.[2][3] The "two-cup" mixing method, where the mixture is transferred to a second cup and mixed again, can help ensure homogeneity.[4]

    • Curing temperature and time: The curing kinetics of epoxy resins are highly dependent on temperature.[3] Ensure that your curing schedule (temperature and duration) is consistent for all batches. Deviations can lead to different degrees of crosslinking and, consequently, different mechanical properties.

    • Moisture contamination: Moisture can interfere with the curing reaction.[2] Ensure all materials and equipment are dry before use.

Issue 3: Presence of voids or bubbles in the cured thermoset.

  • Question: My cured DGEBA samples have visible bubbles, which are likely affecting their mechanical performance. How can I prevent this?

  • Answer: The presence of bubbles or voids is a common defect that can act as stress concentration points, significantly reducing the mechanical strength of the thermoset. To mitigate this:

    • Slow and careful mixing: Avoid vigorous mixing, which can introduce air into the resin.[3]

    • Degassing: After mixing, degas the resin-hardener mixture in a vacuum chamber to remove trapped air bubbles before pouring it into the mold.

    • Controlled pouring: Pour the mixture slowly and from a low height to minimize air entrapment.

    • Use of a heat gun or torch: After pouring, a brief pass with a heat gun or torch can help to break surface bubbles.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the modification and testing of DGEBA thermosets.

General Questions

  • What is DGEBA and why is it so widely used?

    • DGEBA (Diglycidyl ether of bisphenol A) is a type of epoxy resin known for its excellent mechanical strength, chemical resistance, and adhesive properties.[5] It is a primary component in many high-performance coatings, adhesives, and composite materials.[5]

  • What are the main limitations of unmodified DGEBA thermosets?

    • The primary drawback of neat DGEBA thermosets is their inherent brittleness and poor resistance to crack propagation due to their highly crosslinked structure.[1]

Modification and Formulation

  • How do nanofillers like nanoclay improve the mechanical properties of DGEBA?

    • Nanoclay, when properly dispersed, can increase the modulus and fracture toughness of DGEBA thermosets.[2][6] The high surface area of the nanoclay platelets can restrict polymer chain mobility and create tortuous paths for crack propagation. However, high loadings can sometimes lead to a decrease in tensile strength and strain to failure due to agglomeration.[2][6]

  • Can bio-based resins be used to improve the properties of DGEBA thermosets?

    • Yes, incorporating certain bio-based resins can enhance the toughness and impact strength of DGEBA thermosets.[3] These renewable materials can introduce more flexible molecular structures into the network.

Curing and Processing

  • My resin is not curing or is still sticky after the recommended time. What's wrong?

    • This is a common problem that can be caused by several factors:

      • Incorrect mix ratio: Ensure you are using the precise resin-to-hardener ratio specified.[2][3][4]

      • Low temperature: Curing is a temperature-dependent chemical reaction. Low ambient temperatures can significantly slow down or even halt the curing process.[2][3]

      • Inthorough mixing: If the resin and hardener are not completely mixed, you will have uncured, sticky spots.[2][3]

      • Incompatible components: Using a resin from one brand with a hardener from another is not recommended as their chemistries may not be compatible.[3]

  • My resin is curing too quickly. How can I slow it down?

    • An excessively fast cure, often leading to a high exotherm, can be caused by:

      • High ambient temperature: Higher temperatures accelerate the curing reaction.[3]

      • Large batch size: Mixing a large volume of resin and hardener can generate significant exothermic heat, which further accelerates the reaction in a feedback loop. Try mixing smaller batches.[3]

Data Presentation

The following tables summarize the effects of various modifiers on the mechanical properties of DGEBA thermosets as reported in the literature.

Table 1: Effect of Nanoclay on Mechanical Properties of DGEBA Thermosets

Nanoclay TypeLoading (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Fracture Toughness (MPa·m¹/²)
Neat Epoxy060 - 802.5 - 3.50.5 - 0.7
Montmorillonite3~75~3.8~0.9
Montmorillonite5~70~4.2~1.1

Note: The actual values can vary depending on the specific type of nanoclay, its surface modification, the curing agent used, and the processing conditions.

Table 2: Effect of Hyperbranched Polymers on Mechanical Properties of DGEBA Thermosets

Hyperbranched Polymer (HBP)Loading (phr)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
Neat Epoxy081.23.04.2
HBEP-310089.26.16.7

HBEP-3 refers to a specific diphenolic acid-derived hyperbranched epoxy. Data sourced from.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to consult the full ASTM standards for complete details and safety precautions.

1. Tensile Properties (ASTM D638)

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured thermoset.

  • Apparatus: Universal Testing Machine (UTM) with appropriate load cell, extensometer, and grips.

  • Specimen Preparation:

    • Prepare flat, dumbbell-shaped specimens according to the dimensions specified in ASTM D638 (Type I is common for rigid plastics).[7]

    • Ensure specimens are free of voids, flash, and surface imperfections.

    • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.[7]

  • Procedure:

    • Measure the width and thickness of the specimen's gauge section.

    • Secure the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[7]

    • Record the load and elongation data throughout the test.[7]

  • Calculations:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The increase in gauge length at the point of fracture, expressed as a percentage of the original gauge length.

2. Izod Impact Strength (ASTM D256)

  • Objective: To determine the impact resistance of a notched specimen.

  • Apparatus: Pendulum-type impact testing machine (Izod tester).

  • Specimen Preparation:

    • Prepare rectangular bar specimens with dimensions as specified in ASTM D256 (e.g., 63.5 x 12.7 x 3.2 mm).[8][9]

    • Machine a V-notch into each specimen at a specified depth.

    • Condition the specimens as per ASTM D618.

  • Procedure:

    • Calibrate the impact tester.

    • Secure the specimen vertically in the cantilever position in the machine's vise, with the notch facing the direction of the pendulum's strike.[8]

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the fracture, which is indicated on the machine's scale.

  • Calculation:

    • Impact Strength: The absorbed energy divided by the thickness of the specimen.

3. Plane-Strain Fracture Toughness (ASTM D5045)

  • Objective: To determine the critical stress intensity factor (KIc), a measure of a material's resistance to crack propagation.

  • Apparatus: Universal Testing Machine (UTM) with a three-point bend fixture or compact tension grips.

  • Specimen Preparation:

    • Prepare single-edge-notch bend (SENB) or compact tension (CT) specimens as per the dimensions in ASTM D5045.[6]

    • Machine a sharp initial crack at the tip of the notch, often by tapping a fresh razor blade.

  • Procedure:

    • Place the specimen in the appropriate fixture in the UTM.

    • Apply a load at a constant displacement rate until the specimen fractures.

    • Record the load-displacement curve.

  • Calculation:

    • KIc is calculated using the peak load and specimen geometry, based on the formulas provided in ASTM D5045.[6]

4. Dynamic Mechanical Analysis (DMA) (ASTM D7028)

  • Objective: To determine the viscoelastic properties of the material as a function of temperature, including the glass transition temperature (Tg).

  • Apparatus: Dynamic Mechanical Analyzer (DMA).

  • Specimen Preparation:

    • Prepare rectangular specimens of appropriate dimensions for the DMA clamp being used (e.g., three-point bend, cantilever).

  • Procedure:

    • Mount the specimen in the DMA.

    • Apply a sinusoidal oscillatory force to the specimen at a set frequency (e.g., 1 Hz).

    • Ramp the temperature at a constant rate (e.g., 3-5 °C/min) through the temperature range of interest.

    • The instrument records the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.

  • Analysis:

    • The Tg can be identified as the peak of the tan delta curve or from the onset of the drop in the storage modulus curve.

Visualizations

Experimental Workflow for Modified DGEBA Thermosets

experimental_workflow cluster_prep Material Preparation cluster_testing Mechanical Characterization cluster_analysis Data Analysis start Start: Define Formulation (DGEBA, Curing Agent, Modifier) mix Mixing of Components start->mix degas Degassing (Vacuum) mix->degas cast Casting into Molds degas->cast cure Curing (Specified Temperature & Time) cast->cure demold Demolding & Post-Curing cure->demold tensile Tensile Testing (ASTM D638) demold->tensile impact Impact Testing (ASTM D256) demold->impact fracture Fracture Toughness (ASTM D5045) demold->fracture dma DMA (ASTM D7028) demold->dma analyze Analyze & Compare Properties tensile->analyze impact->analyze fracture->analyze dma->analyze report Report Findings analyze->report

Caption: Workflow for preparing and testing modified DGEBA thermosets.

Troubleshooting Flowchart for Poor Mechanical Properties

troubleshooting_flowchart start Start: Poor Mechanical Properties Observed check_cure Is the sample fully cured? (No sticky spots, hard surface) start->check_cure check_mix Was the mix ratio accurate? check_cure->check_mix Yes incomplete_cure Issue: Incomplete Curing check_cure->incomplete_cure No check_mixing_procedure Was the mixing thorough? check_mix->check_mixing_procedure Yes wrong_ratio Issue: Incorrect Stoichiometry check_mix->wrong_ratio No check_temp Was the curing temperature correct and stable? check_mixing_procedure->check_temp Yes poor_dispersion Issue: Poor Homogenization check_mixing_procedure->poor_dispersion No check_bubbles Are there visible voids or bubbles? check_temp->check_bubbles Yes improper_cure_cycle Issue: Improper Curing Cycle check_temp->improper_cure_cycle No voids_present Issue: Voids/Bubbles Present check_bubbles->voids_present Yes solution Solution: Review and optimize formulation (e.g., add tougheners) check_bubbles->solution No

Caption: A logical guide to troubleshooting poor mechanical properties.

References

Technical Support Center: Minimizing DGEBA Monomer Migration in Cured Epoxy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of diglycidyl ether of bisphenol A (DGEBA) monomers from cured epoxy resins.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing epoxy materials with low DGEBA migration.

Issue 1: High DGEBA Migration Detected in Post-Cure Analysis

  • Potential Cause: Incomplete Curing

    • Explanation: An insufficient degree of cross-linking in the epoxy network can leave unreacted DGEBA monomers free to migrate.

    • Solution:

      • Verify Curing Schedule: Ensure that the curing time and temperature meet or exceed the manufacturer's recommendations for the specific epoxy resin and hardener system.

      • Optimize Curing Temperature: Higher curing temperatures generally lead to a more complete reaction.[1][2] Evaluate the effect of incrementally increasing the curing temperature.

      • Extend Curing Time: A longer curing duration can allow for more complete cross-linking.

      • Implement Post-Curing: Introducing a post-curing step at an elevated temperature can significantly reduce the concentration of residual monomers.

  • Potential Cause: Incorrect Resin-to-Hardener Ratio

    • Explanation: An off-ratio mixture can result in an incomplete reaction, leaving an excess of unreacted DGEBA or hardener.

    • Solution:

      • Accurate Measurement: Use calibrated scales or volumetric dispensers to ensure the precise measurement of both resin and hardener.

      • Thorough Mixing: Mix the components thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[3][4]

  • Potential Cause: Inappropriate Hardener Selection

    • Explanation: The type of curing agent (e.g., amine, anhydride) significantly influences the final network structure and properties, which can affect monomer migration. Amine-cured systems often have different curing profiles and final properties compared to anhydride-cured systems.[5][6][7][8]

    • Solution:

      • Consult Technical Data Sheets: Select a hardener that is specifically recommended for applications requiring low migration.

      • Consider Hardener Reactivity: Different hardeners have different reactivities and may require different curing schedules. For example, aromatic amines like 4,4'-diaminodiphenylsulfone (DDS) often require higher curing temperatures than aliphatic amines like triethylenetetramine (B94423) (TETA).[9]

Issue 2: Inconsistent Curing Leading to Variable DGEBA Migration

  • Potential Cause: Temperature Fluctuations During Curing

    • Explanation: Inconsistent temperatures in the curing oven can lead to variations in the degree of cure across the material.

    • Solution:

      • Oven Calibration: Regularly calibrate the curing oven to ensure uniform temperature distribution.

      • Use of Thermocouples: Place thermocouples on or near the epoxy material to monitor the actual curing temperature.

  • Potential Cause: Improper Mixing Technique

    • Explanation: Inadequate mixing can lead to localized areas with incorrect resin-to-hardener ratios, resulting in inconsistent curing.[3][4]

    • Solution:

      • Standardized Mixing Protocol: Implement a standardized mixing protocol that specifies the mixing time, speed, and technique.

      • Visual Inspection: Visually inspect the mixture for streaks or inconsistencies before application.

Issue 3: Amine Blush or Surface Tackiness

  • Potential Cause: High Humidity or Low Temperature During Curing

    • Explanation: A blush, which is a greasy or waxy layer on the surface, can form when curing in a humid environment. This can be indicative of an incomplete surface cure and may correlate with higher surface-level monomer availability.[10]

    • Solution:

      • Control Curing Environment: Cure the epoxy in a temperature and humidity-controlled environment.

      • Surface Cleaning: If a blush has formed, it can sometimes be removed with warm, soapy water. However, for applications with strict migration limits, it is best to prevent its formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing DGEBA monomer migration?

A1: The primary factors include:

  • Cure Temperature and Time: Higher temperatures and longer curing times generally lead to a more complete cure and lower migration.[1][2]

  • Resin-to-Hardener Ratio: A precise stoichiometric ratio is crucial for achieving a high degree of cross-linking.

  • Type of Hardener: The chemical structure of the hardener (e.g., amine vs. anhydride) affects the final network structure and migration properties.[5][6][7][8]

  • Post-Curing: A post-curing step at an elevated temperature is a highly effective method for reducing residual monomer levels.

  • Contact Medium: The nature of the substance in contact with the epoxy (e.g., food simulant, pharmaceutical formulation), including its pH and fat content, can influence the rate and extent of migration.

Q2: What are the acceptable limits for DGEBA migration?

A2: Regulatory limits for DGEBA migration vary by region and application. In the European Union, for plastic materials and articles intended to come into contact with food, the specific migration limit (SML) for DGEBA and some of its derivatives is 9 mg/kg of food or food simulant.[11][12] For certain chlorinated derivatives, the SML is lower. It is essential to consult the latest regulations for your specific application and region.

Q3: How does post-curing reduce DGEBA migration?

A3: Post-curing involves heating the epoxy material to a temperature above its initial curing temperature. This additional thermal energy promotes further reaction of any remaining unreacted epoxy and hardener molecules, increasing the cross-link density of the polymer network. This more complete cure entraps residual monomers within the polymer matrix, thereby reducing their ability to migrate.

Q4: Which type of hardener, amine or anhydride (B1165640), is better for minimizing DGEBA migration?

A4: Both amine and anhydride hardeners can be used to formulate low-migration epoxy systems. The choice depends on the specific application requirements, including the desired curing profile and final material properties. Amine hardeners, such as TETA and DDS, and anhydride hardeners each create distinct network structures.[5][6][7][8][9] It is crucial to select a hardener and curing schedule that are optimized for a high degree of cure.

Q5: Can DGEBA migration change over time?

A5: Yes, migration is a time-dependent process. The rate of migration is typically highest initially and decreases as the concentration of available monomer at the surface depletes. The duration of contact and the storage temperature will influence the total amount of DGEBA that migrates over the lifetime of the product.

Data Presentation

Table 1: Effect of Post-Curing Temperature on Residual Monomer Concentration

Post-Cure Temperature (°C)Treatment Duration (minutes)Reduction in Residual TEGDMA (%)Reduction in Residual Bis-GMA (%)Reduction in Residual Ethoxylated Bis-GMA (%)
507807577
757>80>75>77
1007>80>75>77
1257>80>75>77

Note: Data is generalized from a study on a commercial resin composite and illustrates the significant reduction in residual monomers with even mild post-cure heating.

Experimental Protocols

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for DGEBA Quantification in Food Simulants

This protocol is a general guideline for the determination of DGEBA migration into aqueous food simulants such as 3% acetic acid.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load a known volume of the food simulant sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the DGEBA from the cartridge with an appropriate solvent, such as methanol or acetonitrile (B52724).

    • Evaporate the eluent to a small volume under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical starting condition is 60:40 (v/v) water:acetonitrile, ramping to a higher acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 295 nm.

  • Quantification:

    • Prepare a series of DGEBA standard solutions of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the DGEBA concentration from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for DGEBA Analysis in Pharmaceutical Packaging Extracts

GC-MS is a powerful technique for the identification and quantification of DGEBA and other extractables from pharmaceutical packaging.

  • Sample Preparation:

    • Extract a known surface area of the packaging material with a suitable solvent (e.g., dichloromethane, hexane, or ethanol) under controlled conditions of time and temperature.[13]

    • Concentrate the extract to a known volume.

    • A derivatization step, for example with BSTFA, may be necessary to improve the volatility and chromatographic behavior of DGEBA.

  • GC-MS Conditions (General):

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection: Scanning a mass range (e.g., m/z 50-550) or using selected ion monitoring (SIM) for higher sensitivity and specificity.

Visualizations

Troubleshooting_Workflow start High DGEBA Migration Detected check_cure Is the curing process complete? start->check_cure check_ratio Is the resin-to-hardener ratio correct? check_cure->check_ratio Yes optimize_cure Optimize Curing Schedule: - Increase temperature - Extend time - Add post-cure step check_cure->optimize_cure No check_hardener Is the hardener appropriate for the application? check_ratio->check_hardener Yes correct_ratio Ensure Accurate Measurement and Thorough Mixing check_ratio->correct_ratio No select_hardener Select Hardener for Low Migration and Optimize Cure check_hardener->select_hardener No retest Retest DGEBA Migration check_hardener->retest Yes optimize_cure->retest correct_ratio->retest select_hardener->retest

Caption: Troubleshooting workflow for high DGEBA migration.

Experimental_Workflow start Sample Preparation (Cured Epoxy in Contact with Simulant) extraction Extraction of Simulant start->extraction spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution extraction->spe concentration Concentration of Eluate spe->concentration analysis Instrumental Analysis (HPLC-FLD or GC-MS) concentration->analysis quantification Quantification using Calibration Curve analysis->quantification result Report DGEBA Concentration quantification->result

Caption: General experimental workflow for DGEBA migration analysis.

Cure_Optimization_Logic goal Goal: Minimize DGEBA Migration max_crosslinking Maximize Cross-link Density goal->max_crosslinking proper_formulation Proper Formulation max_crosslinking->proper_formulation optimal_curing Optimal Curing Conditions max_crosslinking->optimal_curing post_cure Post-Curing max_crosslinking->post_cure Correct Resin:Hardener Ratio Correct Resin:Hardener Ratio proper_formulation->Correct Resin:Hardener Ratio Appropriate Hardener Choice Appropriate Hardener Choice proper_formulation->Appropriate Hardener Choice Sufficient Cure Time Sufficient Cure Time optimal_curing->Sufficient Cure Time Adequate Cure Temperature Adequate Cure Temperature optimal_curing->Adequate Cure Temperature Elevated Temperature Treatment Elevated Temperature Treatment post_cure->Elevated Temperature Treatment

Caption: Key factors for minimizing DGEBA migration through cure optimization.

References

"storage and handling guidelines for DGEBA to prevent degradation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DGEBA Storage and Handling

Welcome to the technical support center for Diglycidyl ether of bisphenol A (DGEBA). This resource provides researchers, scientists, and drug development professionals with comprehensive guidelines to prevent the degradation of DGEBA during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of DGEBA resin?

A1: The typical shelf life of DGEBA resin is approximately 12 months when stored in unopened, tightly sealed containers under recommended conditions.[1][2][3] Some high-purity grades may remain viable for several years if stored correctly.[4] Once a container is opened, the shelf life can be shorter due to exposure to atmospheric moisture and oxygen. It is good practice to mark the date of opening on the container.[1]

Q2: What are the primary signs of DGEBA degradation?

A2: The most common indicators of DGEBA degradation include:

  • Increased Viscosity: The resin will become noticeably thicker and more difficult to pour and handle.[1][4]

  • Crystallization: The clear liquid may become cloudy or opaque due to the formation of solid crystals.[1][4] This is a physical change and can often be reversed.

  • Yellowing: While some hardeners can cause yellowing upon aging, exposure of the uncured resin to direct sunlight can also lead to discoloration.[1][2]

  • Incomplete or Improper Curing: The most critical sign of degradation is a failure to cure properly when mixed with the appropriate hardener, resulting in a soft or tacky final product.[1][4]

Q3: Can I still use DGEBA that has crystallized?

A3: Yes, crystallization is a reversible physical process. You can restore the resin to its liquid state by gently warming the container in a warm water bath or under a warming light to approximately 50-60°C (125°F).[4] Stir the resin gently until all crystals have dissolved and the liquid is clear again. Allow the resin to cool to room temperature before use.

Q4: What materials should I avoid when storing or handling DGEBA?

A4: DGEBA is incompatible with strong oxidizing agents, strong acids (including Lewis acids), and strong bases.[5][6][7] Contact with these substances can catalyze uncontrolled polymerization or other hazardous reactions. Store DGEBA away from these chemicals.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Resin is cloudy or contains solid particles. Crystallization due to storage at low temperatures.Gently warm the container to 50-60°C in a water bath or with a warming lamp. Stir until the resin is clear. Allow to cool before use.[4]
Resin has become thick and is difficult to pour. 1. Partial polymerization due to improper storage (high temperatures, contamination).2. Long-term aging.1. If viscosity is only slightly increased, it may still be usable. Warm the resin slightly to reduce viscosity for easier handling.2. If significantly thickened, the resin has likely degraded. Perform a small test batch to check for proper curing. If it fails to cure, dispose of the resin according to local regulations.[4]
Resin appears yellowed in the container. Exposure to direct sunlight or UV light.Store the resin in an opaque container or in a dark location.[2][8] If the resin still cures properly, the yellowing may be aesthetic and not affect mechanical properties for some applications.
Mixed epoxy does not cure or remains tacky. 1. DGEBA has degraded due to age or improper storage.2. Incorrect mix ratio with hardener.3. Contamination of the resin or hardener.1. Perform a pot-life test (see Experimental Protocols) on questionable resin before use in a critical experiment. If it fails, the resin should be discarded.[4]2. Verify the correct mix ratio from the manufacturer's data sheet.3. Ensure dedicated and clean mixing tools are used.

Data Presentation: Recommended Storage Conditions

To maximize the shelf life and prevent the degradation of DGEBA, adhere to the following storage conditions.

Parameter Recommended Condition Rationale & Notes
Temperature 15°C to 25°C (60°F to 80°F)This range prevents both crystallization at low temperatures and accelerated aging or polymerization at high temperatures.[1][8] Avoid repeated freeze-thaw cycles.[4]
Humidity Store in a dry area.Moisture from the air can be absorbed by the resin, potentially affecting its properties and cure characteristics.[1][8]
Light Exposure Store in an opaque, sealed container away from direct sunlight.UV light can cause yellowing and degradation of the epoxy resin.[2][8]
Container Original, tightly sealed container.This prevents contamination from air, moisture, and other foreign substances.[1][2][8] Ensure the lid and rim are clean before sealing to maintain an airtight seal.[1]

Experimental Protocols

Protocol 1: Visual Inspection and Crystallization Reversal
  • Objective: To visually assess the quality of the DGEBA resin and reverse any crystallization.

  • Methodology:

    • Visually inspect the resin in its container. Note any cloudiness, solid precipitates, or significant yellowing.

    • If crystallization is observed, place the container in a temperature-controlled water bath set to 50-60°C.

    • Loosen the cap to prevent pressure buildup.

    • Periodically and gently stir the resin with a clean, dry glass or metal rod until all crystals have dissolved and the resin is completely clear.

    • Remove the container from the water bath and allow it to cool to ambient temperature before use.

Protocol 2: Pot-Life Test for Resin Viability
  • Objective: To confirm that the DGEBA resin and its corresponding hardener will cure as expected.

  • Methodology:

    • Bring both the DGEBA resin and the hardener to a standard temperature, typically 22-25°C (72-77°F).

    • Accurately weigh a small, specific amount of DGEBA (e.g., 10 grams) into a clean, disposable cup.

    • Based on the manufacturer's recommended mix ratio, accurately weigh the corresponding amount of hardener into the same cup.

    • Thoroughly mix the two components for the recommended time (typically 2 minutes), scraping the sides and bottom of the cup.

    • Observe the mixture over time. Note the time it takes to gel (the end of its pot life) and harden.

    • Compare the observed pot life and final cure state to the specifications on the product's technical data sheet. A significant deviation or a tacky, uncured final state indicates degradation.[4]

Mandatory Visualization

The following diagram illustrates the relationship between proper storage and handling practices and the prevention of DGEBA degradation pathways.

DGEBA_Degradation_Prevention cluster_storage Proper Storage & Handling cluster_degradation Degradation Pathways cluster_outcome Preserved DGEBA Quality storage_temp Controlled Temperature (15-25°C) degradation_poly Premature Polymerization storage_temp->degradation_poly Prevents degradation_crystal Crystallization storage_temp->degradation_crystal Prevents outcome Stable Viscosity Clear Appearance Reliable Curing storage_temp->outcome Ensures storage_humidity Low Humidity (Dry Environment) degradation_hydrolysis Hydrolysis storage_humidity->degradation_hydrolysis Prevents storage_humidity->outcome Ensures storage_light No UV/Sunlight (Opaque Container) degradation_photo Photo-Degradation (Yellowing) storage_light->degradation_photo Prevents storage_light->outcome Ensures storage_seal Airtight Seal storage_seal->degradation_poly Prevents storage_seal->degradation_hydrolysis Prevents storage_seal->outcome Ensures handling Clean Handling (No Contamination) degradation_contam Contaminant-Induced Degradation handling->degradation_contam Prevents handling->outcome Ensures degradation_poly->outcome Leads to Degraded Resin degradation_hydrolysis->outcome Leads to Degraded Resin degradation_photo->outcome Leads to Degraded Resin degradation_crystal->outcome Leads to Degraded Resin degradation_contam->outcome Leads to Degraded Resin

Caption: Logic diagram for preventing DGEBA degradation.

References

Validation & Comparative

A Comparative Guide to Bio-Based Alternatives for Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and safer materials has driven significant research into bio-based alternatives to petroleum-derived chemicals. One such chemical of concern is Bisphenol A (BPA), a common precursor in the synthesis of Bisphenol A diglycidyl ether (BADGE), a primary component of many epoxy resins. Due to the endocrine-disrupting properties of BPA, finding high-performance, bio-based substitutes for BADGE is a critical area of research. This guide provides an objective comparison of promising bio-based alternatives, supported by experimental data, to aid researchers in selecting suitable materials for their applications.

Performance Comparison of Bio-Based Epoxy Resins vs. BADGE

The performance of epoxy resins is critically dependent on the choice of both the epoxy monomer and the curing agent. To provide a clear and direct comparison, the following table summarizes the key performance metrics of a vanillin-based epoxy resin, DADE (a bifunctional epoxy synthesized from vanillin), and the conventional BADGE, both cured with the same amine hardener, Jeffamine D230. Data for other promising bio-based alternatives are also included to provide a broader perspective, though it is important to note that direct comparisons are best made when the curing agent and conditions are identical.

Table 1: Quantitative Comparison of Mechanical and Thermal Properties of Bio-Based Epoxy Resins and BADGE

PropertyVanillin-Based (DADE) + D230[1]BADGE + D230[1]Furan-Based + Amine HardenerIsosorbide-Based + Amine HardenerEpoxidized Linseed Oil (ELO) + Anhydride (B1165640) Hardener[2]
Glass Transition Temp. (Tg) 106 °C98 °CImproved Tg (Δ = 8–16 °C) vs. phenyl analoguesLower Tg than BADGEVariable, e.g., ~54°C
Tensile Strength 57.4 MPa45.1 MPa-Comparable to BADGE-
Tensile Modulus Slightly lower than BADGE-D230-Improved glassy modulus (Δ = 0.1 to 0.6 GPa) vs. phenyl analoguesComparable to BADGE-
Elongation at Break 3.1%2.4%---

Note: The properties of furan-based and isosorbide-based resins are presented as trends observed in literature, as direct quantitative comparisons with BADGE under identical curing conditions were not available in the cited sources. The performance of epoxidized linseed oil is highly dependent on the specific anhydride and curing cycle used.

Promising Bio-Based Alternatives to BADGE: An Overview

Several bio-based platform chemicals have been investigated for the synthesis of BADGE alternatives. The most promising candidates include those derived from lignin (B12514952) (vanillin), carbohydrates (furan, isosorbide), and vegetable oils (linseed oil).

  • Vanillin-Based Epoxy Resins: Vanillin, a renewable phenolic compound derived from lignin, can be converted into epoxy resins with comparable or even superior properties to BADGE.[1] As shown in Table 1, the vanillin-derived DADE resin, when cured with Jeffamine D230, exhibits a higher glass transition temperature, tensile strength, and elongation at break compared to the BADGE-based system.[1] This suggests that vanillin-based epoxies are a viable high-performance alternative.

  • Furan-Based Epoxy Resins: Furan (B31954) derivatives, obtained from carbohydrates, offer another promising avenue for bio-based epoxies. Research has shown that furan-based epoxy networks can exhibit improved glass transition temperatures and glassy moduli compared to their petroleum-based phenyl analogues. This enhancement is attributed to the unique chemical structure of the furan ring.

  • Isosorbide-Based Epoxy Resins: Isosorbide is a rigid, bio-based diol derived from sorbitol. Its diglycidyl ether can be used as a direct replacement for BADGE in epoxy formulations.[3] Isosorbide-based epoxies are reported to have comparable mechanical properties to those based on BADGE and may offer additional benefits such as improved UV resistance.[3]

  • Epoxidized Vegetable Oils: Natural oils, such as linseed oil, are rich in double bonds that can be epoxidized to create reactive sites for curing. Epoxidized linseed oil (ELO) is a commercially available bio-based epoxy resin.[2] While ELO-based thermosets can exhibit a wide range of properties depending on the curing agent, they often have lower glass transition temperatures compared to aromatic epoxies like BADGE, making them more suitable for applications requiring flexibility.[2]

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following section outlines the typical methodologies used for the synthesis and characterization of the discussed epoxy resins.

Synthesis of Diglycidyl Ether of Vanillyl Alcohol (DGEVA)

A common method for synthesizing vanillin-based epoxy monomers involves the glycidylation of vanillyl alcohol, which is derived from vanillin.

Materials:

Procedure:

  • Dissolve vanillyl alcohol in a mixture of excess epichlorohydrin and an inert solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

  • Heat the mixture to a specified temperature (e.g., 60-80 °C).

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of time while maintaining vigorous stirring.

  • Continue the reaction for a set duration (e.g., 2-4 hours) at the specified temperature.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with deionized water to remove unreacted NaOH and NaCl byproducts.

  • Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude DGEVA product.

  • Further purification can be achieved through column chromatography if necessary.

Curing of Epoxy Resins with Amine Hardeners

Materials:

  • Epoxy resin (e.g., DADE, BADGE)

  • Amine hardener (e.g., Jeffamine D230)

  • Mold for sample casting

Procedure:

  • Preheat the epoxy resin to reduce its viscosity if necessary.

  • Calculate the stoichiometric amount of the amine hardener required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener. As a general rule, a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is used for optimal properties.[4]

  • Thoroughly mix the epoxy resin and the amine hardener in a clean container for several minutes until a homogeneous mixture is obtained.[5]

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the samples in an oven following a specific curing schedule (e.g., 80 °C for 2 hours followed by 125 °C for 3 hours). The curing schedule will vary depending on the specific resin and hardener system.

  • Allow the samples to cool down slowly to room temperature before demolding.

Thermal Characterization: Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) is a key parameter for determining the thermal performance of epoxy resins and is typically measured using Differential Scanning Calorimetry (DSC) according to standards such as ASTM D3418.[6][7][8]

Procedure:

  • A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically involving a heating ramp (e.g., 10 °C/min or 20 °C/min) to a temperature above the expected Tg.[7]

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

Mechanical Characterization: Tensile Testing

The tensile properties of the cured epoxy resins, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to standards like ISO 527 or ASTM D638.[9][10][11][12]

Procedure:

  • Prepare dog-bone shaped specimens of the cured epoxy resin with specific dimensions as defined by the standard.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1 mm/min for modulus determination and 5 or 50 mm/min for strength and elongation).[10]

  • An extensometer is used to accurately measure the strain (elongation) of the specimen during the test.

  • The load and displacement data are recorded until the specimen fractures.

  • From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Visualizing Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_DGEVA Vanillin Vanillin Reduction Reduction (e.g., NaBH4) Vanillin->Reduction Vanillyl_Alcohol Vanillyl Alcohol Reduction->Vanillyl_Alcohol Glycidylation Glycidylation Vanillyl_Alcohol->Glycidylation Epichlorohydrin Epichlorohydrin (excess) Epichlorohydrin->Glycidylation NaOH NaOH NaOH->Glycidylation DGEVA Diglycidyl Ether of Vanillyl Alcohol (DGEVA) Glycidylation->DGEVA

Caption: Synthesis pathway of Diglycidyl Ether of Vanillyl Alcohol (DGEVA).

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_curing Curing Process cluster_characterization Characterization Bio_precursor Bio-based Precursor (e.g., Vanillin) Chemical_Modification Chemical Modification (e.g., Glycidylation) Bio_precursor->Chemical_Modification Epoxy_Monomer Bio-based Epoxy Monomer Chemical_Modification->Epoxy_Monomer Mixing Mixing with Curing Agent Epoxy_Monomer->Mixing Curing Thermal Curing Mixing->Curing Cured_Sample Cured Epoxy Sample Curing->Cured_Sample Thermal_Analysis Thermal Analysis (DSC) - Glass Transition Temp. Cured_Sample->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) - Strength, Modulus, Elongation Cured_Sample->Mechanical_Testing

Caption: General experimental workflow for bio-based epoxy resin evaluation.

Logical_Comparison cluster_alternatives Bio-based Alternatives BADGE BADGE (Petroleum-based) Performance_Metrics Performance Metrics - Thermal Stability (Tg) - Mechanical Strength - Sustainability BADGE->Performance_Metrics Vanillin Vanillin-based Vanillin->Performance_Metrics Furan Furan-based Furan->Performance_Metrics Isosorbide Isosorbide-based Isosorbide->Performance_Metrics ELO Epoxidized Linseed Oil ELO->Performance_Metrics

Caption: Logical relationship for comparing BADGE with its bio-based alternatives.

References

A Comparative Analysis of DGEBA and Novolac Epoxy Resins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of thermosetting polymers, diglycidyl ether of bisphenol A (DGEBA) and novolac epoxy resins stand out for their versatile applications, ranging from high-performance composites and adhesives to protective coatings. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in their performance is critical for material selection and application success. This guide provides an objective comparison of DGEBA and novolac epoxy resins, supported by experimental data, detailed methodologies, and visual representations to aid in informed decision-making.

At a Glance: Key Differences

DGEBA resins, synthesized from bisphenol A and epichlorohydrin, are the most common type of epoxy resin, known for their good mechanical strength, excellent adhesion, and ease of processing.[1][2] Novolac epoxy resins, derived from the glycidylation of phenolic novolac resins, are characterized by their higher crosslink density, which imparts superior thermal stability and chemical resistance.[2] This fundamental structural difference dictates their performance in various demanding environments.

Chemical Structure and Curing Mechanism

The molecular architecture of DGEBA and novolac epoxy resins underpins their distinct properties. DGEBA is a linear difunctional molecule, while novolac resins are multifunctional, possessing multiple epoxide groups per molecule. This higher functionality in novolac resins leads to a more densely cross-linked network upon curing.

cluster_DGEBA DGEBA Resin Structure cluster_Novolac Novolac Epoxy Resin Structure DGEBA Diglycidyl Ether of Bisphenol A (DGEBA) DGEBA_structure Linear, Difunctional DGEBA->DGEBA_structure Novolac Novolac Epoxy Resin Novolac_structure Multifunctional, Branched Novolac->Novolac_structure

Figure 1: Comparison of the fundamental structures of DGEBA and novolac epoxy resins.

The curing process for both resin types typically involves a reaction with a hardener, often an amine. The increased number of reactive epoxy sites in novolac resins allows for a more extensive three-dimensional network to form, enhancing its performance characteristics.

cluster_workflow Comparative Curing Workflow cluster_dgeba DGEBA Curing cluster_novolac Novolac Curing start Resin + Hardener (e.g., Amine) dgeba_mix DGEBA Mixing start->dgeba_mix Difunctional novolac_mix Novolac Mixing start->novolac_mix Multifunctional dgeba_cure Curing (Formation of 3D Network) dgeba_mix->dgeba_cure dgeba_product Cross-linked DGEBA Polymer dgeba_cure->dgeba_product novolac_cure Curing (Formation of Denser 3D Network) novolac_mix->novolac_cure novolac_product Highly Cross-linked Novolac Polymer novolac_cure->novolac_product

References

"performance comparison of DGEBA with other epoxy acrylates"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison of DGEBA-Based Epoxy Acrylates Against Other Epoxy Acrylate (B77674) Alternatives

Epoxy acrylates are a prominent class of thermosetting resins widely utilized in coatings, adhesives, inks, and electronics due to their exceptional performance characteristics, including high reactivity, robust mechanical properties, and excellent chemical resistance. For decades, diglycidyl ether of bisphenol A (DGEBA)-based epoxy acrylates have been the industry benchmark. However, mounting health concerns regarding bisphenol A (BPA) as a potential endocrine disruptor have catalyzed a shift towards alternative epoxy acrylate chemistries.[1][2] This guide presents an objective comparison of the performance of DGEBA-based epoxy acrylates with other alternatives, supported by experimental data to assist researchers, scientists, and drug development professionals in material selection.

Comparative Performance Data

The performance of an epoxy acrylate is intrinsically linked to its chemical backbone. DGEBA-based epoxy acrylates feature an aromatic backbone that imparts rigidity and high strength. Alternative formulations often leverage aliphatic, novolac, or urethane (B1682113) structures to achieve a varied balance of properties such as flexibility, thermal stability, and viscosity.

Mechanical Properties

The mechanical integrity of a cured epoxy acrylate is critical for its application. The following table summarizes the key mechanical properties of DGEBA-based epoxy acrylates in comparison to novolac and urethane acrylate alternatives.

PropertyDGEBA-Based Epoxy AcrylateNovolac Epoxy AcrylateUrethane AcrylateTest Standard
Tensile Strength (MPa) 45 - 70[3]62 - 68[3]Varies widely based on backbone (aliphatic vs. aromatic)[4][5]ASTM D882[6][7]
Flexural Modulus (GPa) ~3.0 - 4.0Increased by ~20% vs. DGEBA[3][8]Tunable based on formulation[4]ASTM D790
Elongation at Break (%) 3 - 6Reduced vs. DGEBA[3][8]Generally higher, offering greater flexibility[5]ASTM D882[6][7]
Hardness (Shore D) 80 - 90Higher than DGEBATunable, can be formulated for lower or higher hardness[4]ASTM D2240

Novolac epoxy acrylates, with their higher crosslink density, generally exhibit increased tensile strength and flexural modulus but lower flexibility compared to DGEBA-based resins.[3][8] Urethane acrylates are highly versatile, with their mechanical properties being readily tailored by modifying the polyol and isocyanate components to achieve either high strength and rigidity or significant flexibility.[4][5]

Thermal Stability

Thermal stability is a crucial parameter for applications involving elevated temperatures. Thermogravimetric analysis (TGA) is commonly employed to evaluate the thermal degradation characteristics of epoxy acrylates.

PropertyDGEBA-Based Epoxy AcrylateNovolac Epoxy AcrylateAliphatic Epoxy AcrylateTest Method
Glass Transition Temp. (Tg, °C) 100 - 150150 - 200+[3]Lower than aromatic counterparts[9]DSC
Decomposition Temp. (Td, 5% wt. loss, °C) ~300 - 350>350[10][11]Varies, generally lower than aromatic systems[9]TGA

The highly crosslinked and aromatic structure of novolac epoxy acrylates results in superior thermal stability, with higher glass transition temperatures and decomposition temperatures compared to DGEBA-based systems.[10][11] Aliphatic epoxy acrylates, while offering enhanced flexibility, typically exhibit lower thermal stability due to the absence of rigid aromatic rings.[9]

Chemical Resistance

Epoxy acrylates are known for their excellent chemical resistance. This property is critical in applications where the material is exposed to various solvents, acids, and bases.

Chemical ReagentDGEBA-Based Epoxy AcrylateNovolac Epoxy AcrylateGeneral Test Procedure
Water Excellent[12]ExcellentImmersion for a specified duration (e.g., 7 days) at room temperature[12]
Solvents (e.g., Acetone, Toluene) Moderate to Good[13][14]Good to ExcellentCotton ball saturated with solvent inverted on the surface for 24 hours[13]
Acids (e.g., 10% Acetic Acid, 37% HCl) Good to Excellent[13]ExcellentFive drops of reagent covered with a watch glass for 24 hours[13]
Alkalis (e.g., 28% Ammonium Hydroxide) Excellent[13]ExcellentFive drops of reagent covered with a watch glass for 24 hours[13]

Novolac epoxy acrylates generally offer enhanced chemical resistance over DGEBA-based systems, particularly against aggressive solvents and acids, owing to their higher crosslink density.

Experimental Protocols

Detailed and standardized methodologies are essential for the objective comparison of material properties.

Synthesis of DGEBA-Based Epoxy Acrylate

DGEBA-based epoxy acrylate is typically synthesized through the reaction of DGEBA with acrylic acid. The process involves the ring-opening of the epoxide groups by the carboxylic acid, leading to the formation of a diacrylate oligomer.

G DGEBA DGEBA Reactor Jacketed Glass Reactor DGEBA->Reactor AcrylicAcid Acrylic Acid AcrylicAcid->Reactor Catalyst Catalyst (e.g., Amine) Catalyst->Reactor Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Reactor Mixing Mechanical Stirring (e.g., 70-90°C) Reactor->Mixing Product DGEBA-Epoxy Acrylate Mixing->Product

Caption: Synthesis workflow for DGEBA-based epoxy acrylate.

Mechanical Properties Testing

Tensile properties of cured epoxy acrylate films are determined according to ASTM D882.[6][7]

  • Specimen Preparation: Thin films of the cured epoxy acrylate with a thickness of less than 1.0 mm are prepared. The specimens are cut into rectangular strips, typically 25 mm in width and 150 mm in length.[7]

  • Test Conditions: The test is conducted at a standard laboratory temperature of 23°C and 50% relative humidity.[7]

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A controlled load is applied at a uniform rate (e.g., 50 mm/min) until the specimen fails.[7] The load and elongation are recorded throughout the test.

  • Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[6]

Thermal Stability Analysis (TGA)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the cured epoxy acrylates.

  • Sample Preparation: A small sample (5-10 mg) of the cured epoxy acrylate is placed in a TGA sample pan.

  • Test Conditions: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[15][16]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at 5% weight loss (Td5%) are determined from the TGA curve.[15]

Cure Kinetics Analysis (Photo-DSC)

Photo-Differential Scanning Calorimetry (Photo-DSC) is employed to investigate the curing behavior of UV-curable epoxy acrylates.[17][18]

  • Sample Preparation: A small amount of the uncured resin is placed in a DSC pan.

  • Procedure: The sample is exposed to UV light of a specific intensity and wavelength inside the DSC cell. The heat flow associated with the polymerization reaction is measured as a function of time.[17][19]

  • Data Analysis: The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure can be calculated as a function of time.[20][21]

Visualizing Experimental and Logical Relationships

General Experimental Workflow for Epoxy Acrylate Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of epoxy acrylates.

G cluster_synthesis Synthesis cluster_curing Curing cluster_characterization Characterization Synthesis Epoxy Acrylate Synthesis Curing UV or Thermal Curing Synthesis->Curing Mechanical Mechanical Testing (ASTM D882) Curing->Mechanical Thermal Thermal Analysis (TGA, DSC) Curing->Thermal Chemical Chemical Resistance Testing Curing->Chemical G cluster_material DGEBA-based Epoxy Acrylate cluster_environment Biological/Aqueous Environment cluster_leaching Leaching & Exposure DGEBA_Resin Cured Epoxy Matrix Free_BPA Unreacted BPA / BPA Precursors DGEBA_Resin->Free_BPA Incomplete Polymerization Environment Contact with Water, Solvents, etc. Free_BPA->Environment Diffusion Leaching BPA Leaching Environment->Leaching Exposure Human Exposure Leaching->Exposure

References

Comparative Analysis of Hormonal Activity: DGEBA vs. BPS and BPF

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the hormonal activities of three prominent bisphenol compounds: Diglycidyl ether of bisphenol A (DGEBA), Bisphenol S (BPS), and Bisphenol F (BPF). As bisphenol A (BPA) is phased out of many consumer products, its structural analogs and derivatives are seeing increased use. Understanding their potential to interact with hormonal pathways is critical for safety assessment and regulatory consideration. This document summarizes key experimental data on their estrogenic and androgenic activities, details the methodologies used in these assessments, and illustrates the underlying biological pathways.

Quantitative Comparison of Hormonal Activity

The hormonal activity of DGEBA, BPS, and BPF has been evaluated in various in vitro systems. The primary mechanisms of action investigated are their ability to mimic estrogen (estrogenic activity) and to block the action of androgens (anti-androgenic activity). The following table summarizes quantitative data from key studies, focusing on the half-maximal effective concentration (EC50) for estrogenic agonism and the half-maximal inhibitory concentration (IC50) for androgen receptor antagonism.

CompoundHormonal ActivityAssay TypeCell LineEndpointPotency Value (µM)Reference
DGEBA (BADGE) Anti-androgenicReporter Gene-IC5013.7[1]
EstrogenicVarious--Weak/Inactive[1][2]
DGEBA derivative (BADGE.2HCl) Anti-androgenicReporter GeneAR-EcoScreenInhibition of DHT activityConspicuous Activity*[2]
EstrogenicReporter GeneAR-EcoScreen-Inactive[2]
DGEBA derivative (BADGE·2H₂O) EstrogenicNeurite OutgrowthCortical NeuronsGPER-mediated effectsActive at pM levels[3][4]
Bisphenol S (BPS) EstrogenicLuciferase ReporterMCF-7EC501.1[5]
Anti-androgenicLuciferase ReporterNIH3T3IC5017[5]
Anti-androgenicLuciferase ReporterAR-EcoScreenIC5043.3[6]
Bisphenol F (BPF) EstrogenicLuciferase ReporterMCF-7EC501.0[5]
Anti-androgenicLuciferase ReporterNIH3T3IC5012[5]
Anti-androgenicLuciferase ReporterAR-EcoScreenIC5010.8[6]

*Note: A specific IC50 value was not provided in the study, but the activity was described as "conspicuous." It is important to note that the hormonal activity of DGEBA can vary depending on its form (e.g., parent compound, hydrated, or chlorinated derivatives)[1][2][3][4].

Key Experimental Protocols

The data presented above were generated using established in vitro assays designed to quantify hormonal activity. The following are detailed methodologies for two common assay types.

Estrogen Receptor (ER) Agonist Activity Assay (Luciferase Reporter)

This assay quantifies the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (luciferase).

  • Cell Line: Human breast cancer cells (MCF-7), which endogenously express Estrogen Receptor α (ERα)[5].

  • Transfection: Cells are transiently transfected with a plasmid containing an Estrogen Response Element (ERE) sequence upstream of a luciferase reporter gene.

  • Experimental Procedure:

    • Transfected MCF-7 cells are seeded into multi-well plates.

    • Cells are exposed to a range of concentrations of the test compounds (e.g., BPS, BPF) or a positive control (e.g., 17β-estradiol, E2). A vehicle control (e.g., DMSO) is also included.

    • After an incubation period (typically 24 hours), the cells are lysed.

    • A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized to the vehicle control. A dose-response curve is generated, and the EC50 value—the concentration at which the compound elicits 50% of the maximum response—is calculated[5].

Androgen Receptor (AR) Antagonist Activity Assay (Luciferase Reporter)

This assay determines if a test compound can inhibit the activity of the androgen receptor when stimulated by a known androgen.

  • Cell Lines:

    • Mouse fibroblast cells (NIH3T3) co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving luciferase expression[5].

    • AR-EcoScreen cells, which are CHO-K1 cells stably transfected with the human androgen receptor and an androgen-inducible luciferase reporter[2][6].

  • Experimental Procedure:

    • Cells are seeded into multi-well plates.

    • Cells are co-treated with a fixed concentration of a potent androgen (e.g., 5α-dihydrotestosterone, DHT) and a range of concentrations of the test compounds (e.g., DGEBA, BPS, BPF).

    • Controls include cells treated with vehicle, DHT alone, and DHT plus a known AR antagonist (e.g., flutamide).

    • Following an incubation period (e.g., 24 hours), luciferase activity is measured as described for the ER agonist assay.

  • Data Analysis: The luciferase activity for each test compound concentration is expressed as a percentage of the activity induced by DHT alone. A dose-response curve is plotted to determine the IC50 value—the concentration at which the compound inhibits 50% of the DHT-induced activity[5][6].

Visualizing Mechanisms and Workflows

To better understand the experimental process and the biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Cells (e.g., MCF-7, AR-EcoScreen) Transfection 2. Transfect with Reporter Plasmid (ERE/ARE-Luc) Cell_Culture->Transfection Seeding 3. Seed Cells into 96-well Plates Transfection->Seeding Agonist Agonist Assay: Add Test Compound Antagonist Antagonist Assay: Add Androgen (DHT) + Test Compound Incubate 4. Incubate (24h) Agonist->Incubate Antagonist->Incubate Lyse 5. Lyse Cells & Add Substrate Incubate->Lyse Measure 6. Measure Luminescence Lyse->Measure Analyze 7. Calculate EC50 / IC50 Measure->Analyze

Caption: Workflow for in vitro hormone activity screening using a luciferase reporter gene assay.

Signaling_Pathways cluster_agonist Agonist Pathway (e.g., BPS/BPF as Estrogen Agonists) cluster_antagonist Antagonist Pathway (e.g., DGEBA/BPS/BPF as Androgen Antagonists) Agonist Estrogenic Compound (BPS, BPF, E2) Receptor_A Estrogen Receptor (ER) Agonist->Receptor_A Binds & Activates ERE Estrogen Response Element (ERE) Receptor_A->ERE Binds to DNA Transcription_A Gene Transcription ERE->Transcription_A Initiates Response_A Estrogenic Response Transcription_A->Response_A Leads to Antagonist Anti-Androgenic Compound (DGEBA, BPS, BPF) Receptor_B Androgen Receptor (AR) Antagonist->Receptor_B Binds & Blocks Androgen Androgen (e.g., DHT) Androgen->Receptor_B Natural Binding ARE Androgen Response Element (ARE) Receptor_B->ARE Binding Prevented or Inactivated Transcription_B No Gene Transcription ARE->Transcription_B

References

A Comparative Guide to the Validation of DGEBA Detection Methods in Food Simulants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Bisphenol A diglycidyl ether (DGEBA) in food simulants. Intended for researchers, scientists, and professionals in drug development and food safety, this document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of appropriate validation methodologies.

Introduction to DGEBA and Migration Testing

DGEBA is a primary component of epoxy resins used in the internal coatings of food and beverage cans and other food contact materials.[1][2] Due to potential health concerns associated with the migration of DGEBA and its derivatives into foodstuffs, regulatory bodies such as the European Union have established specific migration limits (SMLs).[3][4] Verification of compliance with these limits necessitates robust and validated analytical methods for testing migration in food simulants.[5][6][7] Food simulants are solvents that mimic the properties of different food types to test the migration of substances from food contact materials.[2][8] Commonly used food simulants include ethanol (B145695) (10% v/v, 20% v/v, 95% v/v) and acetic acid (3% w/v), representing aqueous and fatty foods respectively.[2]

Core Analytical Techniques

The primary analytical methods for the determination of DGEBA in food simulants include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][9][10][11] Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability.

Quantitative Performance Comparison

The validation of these analytical methods involves assessing several key performance parameters. The following table summarizes the quantitative data for the most common techniques used in DGEBA detection.

ParameterHPLC-FLDGC-MSLC-MS/MS
Limit of Detection (LOD) 0.02 mg/L - 6 µg/kg[4][12]0.02 µg/kg - 6 µg/kg[12]0.05 - 2.48 µg/L[13]
Limit of Quantification (LOQ) ~10 times higher than LOD[14]1 - 8 µg/kg[13]2.4 times lower than HPLC-FL for fat simulants[14]
Linearity (R²) > 0.996[4]> 0.9938[12]> 0.9929[13]
Recovery 82.40% - 96.21%[13]76.21% - 94.19%[13]70.0% - 109%[13]
Precision (RSD) 3.72% - 6.64%[13]5.18% - 7.84%[13]< 15%[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines of typical experimental protocols for the key analytical techniques.

General Migration Testing Protocol

Migration tests are performed by exposing the food contact material to a selected food simulant for a specific time and at a specific temperature, simulating the intended use of the material.

cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis FCM Food Contact Material (FCM) Simulant Select Food Simulant (e.g., Ethanol, Acetic Acid) Exposure Expose FCM to Simulant (Defined Time & Temperature) Simulant->Exposure Extract Collect Simulant (Migrate) & Extract DGEBA Exposure->Extract Analysis Instrumental Analysis (HPLC-FLD, GC-MS, LC-MS/MS) Extract->Analysis

General workflow for DGEBA migration testing.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely used technique for the quantification of DGEBA.[2][15]

Sample Preparation: The food simulant containing the migrated DGEBA is collected. For fatty food simulants like olive oil, a liquid-liquid extraction with a solvent such as acetonitrile (B52724) is performed to isolate the analytes.[4] The extract is then filtered before injection into the HPLC system.

Chromatographic Conditions:

  • Column: Typically a reversed-phase C18 column.[13]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[13]

  • Flow Rate: Approximately 1 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths set to 225 nm and 305 nm, respectively, provides high sensitivity for DGEBA and its derivatives.[4]

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Migrate Collect Migrate from Migration Test Extract Liquid-Liquid Extraction (for fatty simulants) Migrate->Extract Filter Filter Extract Extract->Filter Inject Inject into HPLC Filter->Inject Column C18 Column Separation Inject->Column FLD Fluorescence Detector (Ex: 225nm, Em: 305nm) Column->FLD Quant Quantification FLD->Quant

Analytical workflow for HPLC-FLD.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For DGEBA analysis, a derivatization step is often required to improve volatility and thermal stability.[11][12]

Sample Preparation and Derivatization: After extraction from the food simulant, the DGEBA is derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] This step converts the polar hydroxyl groups of DGEBA hydrolysis products into less polar and more volatile silyl (B83357) ethers.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as an HP-5MS, is typically used.[13]

  • Injection: Splitless injection is often employed for trace analysis.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[12]

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Migrate Collect Migrate Extract Solvent Extraction Migrate->Extract Derivatize Derivatization (e.g., Silylation with BSTFA) Extract->Derivatize Inject Inject into GC Derivatize->Inject Column Capillary Column Separation Inject->Column MS Mass Spectrometer (EI, SIM/Scan) Column->MS Identify Identification & Quantification MS->Identify

Analytical workflow for GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers very high sensitivity and selectivity, making it ideal for the analysis of DGEBA and its derivatives at very low concentrations.[14]

Sample Preparation: Sample preparation is often simpler than for GC-MS as derivatization is not required. It typically involves collection of the migrate, extraction (if necessary), and filtration.

LC-MS/MS Conditions:

  • LC System: Similar to HPLC-FLD, a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is used.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DGEBA and its derivatives are monitored.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Migrate Collect Migrate Extract Extraction (if needed) Migrate->Extract Filter Filter Extract->Filter Inject Inject into LC Filter->Inject Column C18 Column Separation Inject->Column MSMS Tandem Mass Spectrometer (ESI, MRM) Column->MSMS Quant Highly Selective Quantification MSMS->Quant

References

A Comparative Analysis of Mechanical Strength: DGEBA vs. Bio-Based Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the performance of conventional and sustainable epoxy systems.

The workhorse of the thermoset polymer industry, Diglycidyl ether of bisphenol A (DGEBA), is facing increasing scrutiny due to its petroleum-based origins and the associated health concerns of bisphenol A.[1] This has catalyzed a surge in research and development of bio-based epoxy resins derived from renewable resources like lignin, vanillin, and plant oils.[2][3] A critical question for the adoption of these green alternatives is whether they can match the robust mechanical properties of their conventional counterparts. This guide provides an objective comparison of the mechanical strength of DGEBA and various bio-based epoxy resins, supported by experimental data, to aid researchers and drug development professionals in material selection.

Quantitative Comparison of Mechanical Properties

The mechanical performance of epoxy resins is a key determinant of their suitability for various applications. The following tables summarize the key mechanical properties of DGEBA and several classes of bio-based epoxy resins based on published experimental data.

Material Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%) Reference
DGEBA (Control)71 - 93.5~2.5~4.0[2][4][5]
Vanillin-based~30.6--[6]
Vanillin-based (with 2 wt% inorganic accelerator)~73.3-<4.0[2]
Lignin-based (Eucalyptus)661.78[7]
Lignin-based (Spruce)> DGEBA-< DGEBA[7]
Bio-oil & Biochar modified DGEBA134--[3]

Table 1: Tensile Properties of DGEBA and Bio-Based Epoxy Resins.

Material Flexural Strength (MPa) Flexural Modulus (GPa) Reference
DGEBA (Control)-~3.0[8]
Rosin-based85 - 992.2 - 3.0[9]
Lignin-based>2900 (MPa)-[8]
Bio-oil & Biochar modified DGEBA4372-[3]

Table 2: Flexural Properties of DGEBA and Bio-Based Epoxy Resins.

Material Izod Impact Strength (kJ/m²) Fracture Toughness (MPa·m¹/²) Reference
DGEBA (Control)27 - 29.6-[2][10]
Vanillin-based~14.8-[2]
Vanillin-based (with 2 wt% inorganic accelerator)~29.6-[2]
DGEBA modified with bio-based toughener (5 wt%)50-[10]
Bio-oil & Biochar modified DGEBA4.74 J-[3]

Table 3: Impact and Fracture Properties of DGEBA and Bio-Based Epoxy Resins.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used to determine the mechanical properties of epoxy resins.

Tensile Testing
  • Standard: ASTM D638.[11]

  • Methodology: Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture. A load cell measures the force applied, and an extensometer measures the elongation. The tensile strength is the maximum stress the material can withstand before breaking. The tensile modulus (Young's modulus) is the measure of the material's stiffness and is calculated from the slope of the initial linear portion of the stress-strain curve.

Flexural Testing
  • Standard: ASTM D790.[11]

  • Methodology: A rectangular beam of the material is placed on two supports and a load is applied to the center. The test is stopped when the specimen breaks or reaches a specified strain. The flexural strength is the maximum stress at the outermost fiber on the tension side of the specimen. The flexural modulus is a measure of the material's stiffness in bending.

Impact Testing (Izod)
  • Standard: ASTM D256.[11]

  • Methodology: A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum. The energy absorbed by the specimen in breaking is a measure of its impact strength. This test is indicative of the material's toughness and its ability to resist fracture under a high-velocity impact.

Comparative Analysis Workflow

The following diagram illustrates the general workflow for a comparative study of the mechanical properties of DGEBA and bio-based epoxy resins.

G cluster_0 Material Preparation cluster_1 Specimen Fabrication cluster_2 Mechanical Testing cluster_3 Data Analysis & Comparison DGEBA DGEBA Resin Formulation Curing Curing of Resin Systems DGEBA->Curing Bio_Resin Bio-Based Resin Synthesis & Formulation Bio_Resin->Curing Molding Molding of Test Specimens Curing->Molding Machining Machining to ASTM Standards Molding->Machining Tensile Tensile Test (ASTM D638) Machining->Tensile Flexural Flexural Test (ASTM D790) Machining->Flexural Impact Impact Test (ASTM D256) Machining->Impact Data_Collection Data Collection (Strength, Modulus, Toughness) Tensile->Data_Collection Flexural->Data_Collection Impact->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion on Performance Comparison->Conclusion

References

A Researcher's Guide to Cross-Validation of Analytical Standards for DGEBA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diglycidyl ether of bisphenol A (DGEBA) is critical in various fields, from assessing food contact material safety to quality control in the polymer industry. The reliability of this quantification heavily depends on the quality and consistency of the analytical standards used. When employing DGEBA standards from different suppliers or batches, a cross-validation study is essential to ensure the comparability and reliability of analytical results. This guide provides a framework for conducting such a cross-validation, complete with comparative data, experimental protocols, and workflow visualizations.

Comparing Analytical Method Performance for DGEBA Quantification

The performance of an analytical method is intrinsically linked to the quality of the analytical standard used for calibration. When cross-validating two different DGEBA standards, it is expected that the analytical method's performance characteristics, such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), remain within acceptable limits regardless of the standard used.

Below are tables summarizing typical performance data for common analytical methods used for DGEBA quantification. These values can serve as a benchmark when evaluating the performance of different DGEBA analytical standards.

Table 1: Comparison of HPLC-Fluorescence Method Performance for DGEBA Quantification

ParameterTypical Performance DataAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range 0.01 - 10 µg/mLDependent on application
Accuracy (% Recovery) 95% - 105%80% - 120%
Precision (%RSD)
- Intra-day< 5%≤ 15%
- Inter-day< 10%≤ 15%
LOD 0.01 - 0.5 µg/kgReportable
LOQ 0.03 - 1.5 µg/kgReportable

Table 2: Comparison of GC-MS Method Performance for DGEBA Quantification

ParameterTypical Performance DataAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 0.1 - 50 µg/mLDependent on application
Accuracy (% Recovery) 90% - 110%70% - 120%
Precision (%RSD)
- Intra-day< 10%≤ 20%
- Inter-day< 15%≤ 20%
LOD 0.1 - 1 µg/kgReportable
LOQ 0.3 - 3 µg/kgReportable

Experimental Protocol for Cross-Validation of DGEBA Analytical Standards

This protocol outlines a procedure for the cross-validation of two DGEBA analytical standards, designated as Standard A (existing/reference standard) and Standard B (new/alternative standard).

1. Objective: To demonstrate the equivalence of Standard B to Standard A for the quantification of DGEBA using a validated analytical method (e.g., HPLC-Fluorescence).

2. Materials:

  • DGEBA Analytical Standard A (Certificate of Analysis available)

  • DGEBA Analytical Standard B (Certificate of Analysis available)

  • High-purity solvent (e.g., acetonitrile) for stock and working solutions

  • Validated analytical method and instrumentation (e.g., HPLC-FLD system)

  • Matrix-matched quality control (QC) samples (low, medium, and high concentrations)

3. Procedure:

  • Preparation of Stock and Working Solutions:

    • Independently prepare stock solutions of Standard A and Standard B at a concentration of 1 mg/mL in acetonitrile.

    • From each stock solution, prepare a series of working standard solutions to construct a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

    • From each stock solution, prepare three levels of QC samples (e.g., 0.08 µg/mL, 0.8 µg/mL, and 8 µg/mL) by spiking into a relevant matrix.

  • Analysis:

    • Analyze the calibration curve standards and QC samples prepared from Standard A using the validated analytical method.

    • Analyze the calibration curve standards and QC samples prepared from Standard B using the same validated analytical method.

    • Perform at least three independent runs for each standard.

  • Data Evaluation and Acceptance Criteria:

    • Calibration Curve Comparison: The slopes and intercepts of the calibration curves generated from Standard A and Standard B should be statistically comparable. The correlation coefficients (r²) for both curves should be > 0.995.

    • Accuracy: The mean recovery of the QC samples prepared from Standard B should be within ±15% of the nominal concentration. The results should also be compared to the recovery of QC samples from Standard A.

    • Precision: The relative standard deviation (%RSD) for the replicate analyses of each QC level for Standard B should not exceed 15%.

    • Comparative Analysis: The concentrations of the QC samples calculated using the calibration curve from Standard B should not differ by more than 15% from the concentrations calculated using the calibration curve from Standard A.

Visualizing the Cross-Validation Process

Experimental Workflow for Cross-Validation of Analytical Standards

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Standard_A Standard A Stock Cal_A Calibration Curve A Standard_A->Cal_A QC_A QC Samples A Standard_A->QC_A Standard_B Standard B Stock Cal_B Calibration Curve B Standard_B->Cal_B QC_B QC Samples B Standard_B->QC_B Analysis_A Analyze with Method using Standard A Calibration Cal_A->Analysis_A QC_A->Analysis_A Analysis_B Analyze with Method using Standard B Calibration Cal_B->Analysis_B QC_B->Analysis_B Compare_Cal Compare Calibration Curves Analysis_A->Compare_Cal Compare_QC Compare QC Results Analysis_A->Compare_QC Analysis_B->Compare_Cal Analysis_B->Compare_QC Final_Report Final Report Compare_Cal->Final_Report Compare_QC->Final_Report

Workflow for the cross-validation of two analytical standards.

Logical Relationship of the Cross-Validation Process

logical_relationship cluster_inputs Inputs cluster_comparison Comparison cluster_decision Decision Standard_A Standard A Data Compare_Linearity Linearity Comparable? Standard_A->Compare_Linearity Compare_Accuracy Accuracy Equivalent? Standard_A->Compare_Accuracy Compare_Precision Precision Equivalent? Standard_A->Compare_Precision Standard_B Standard B Data Standard_B->Compare_Linearity Standard_B->Compare_Accuracy Standard_B->Compare_Precision Compare_Linearity->Compare_Accuracy Reject Standards are Not Interchangeable Compare_Linearity->Reject No Compare_Accuracy->Compare_Precision Compare_Accuracy->Reject No Accept Standards are Interchangeable Compare_Precision->Accept All Criteria Met Compare_Precision->Reject No

Decision-making process in the cross-validation of analytical standards.

DGEBA vs. Vinyl Ester Resins: A Comparative Performance Guide for Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance composites, the choice of resin matrix is a critical determinant of the final product's mechanical, thermal, and chemical properties. Among the thermosetting polymers, diglycidyl ether of bisphenol A (DGEBA) based epoxy resins and vinyl ester resins are two of the most prominent choices for demanding applications. This guide provides a detailed comparison of their performance characteristics in composites, supported by experimental data, to aid researchers, scientists, and professionals in material selection.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for composites made with DGEBA epoxy and vinyl ester resins. The data presented is a synthesis of findings from various experimental studies. It is important to note that absolute values can vary depending on the specific grade of resin, curing agent, reinforcement fiber (e.g., glass, carbon), and manufacturing process.

Table 1: Mechanical Properties

PropertyDGEBA Epoxy CompositesVinyl Ester CompositesTest Standard
Tensile Strength 60 - 90 MPa (neat resin)[1]57.7 - 84.8 MPa (neat resin)[2]ASTM D3039
Up to 2500 MPa (with carbon fiber)[3]1500 - 2000 MPa (with glass fiber)[3]
Tensile Modulus 3 - 5 GPa (neat resin)[1]1.04 - 1.22 GPa (neat resin)[2]ASTM D3039
Flexural Strength HighGood to HighASTM D790
Flexural Modulus HighGood to HighASTM D790
Impact Strength (Izod) Generally lower (can be improved with tougheners)Generally higherASTM D256

Table 2: Thermal and Chemical Properties

PropertyDGEBA Epoxy ResinsVinyl Ester ResinsTest Standard
Glass Transition Temperature (Tg) Typically 100 - 180°C, can reach up to 238°C with specific curing agents[1][4]Typically lower than epoxies, but can be improved.ASTM E1356 (DSC)
Chemical Resistance Excellent resistance to water and solvents[5]Excellent resistance to acids and alkalis[5][6]Immersion Tests
Water Absorption LowLowASTM D570
Shrinkage on Cure Low (less than 2%)[1][7]Moderate (higher than epoxy)[5]-

Experimental Protocols

A brief overview of the standard experimental methodologies used to determine the properties listed above is provided below.

Mechanical Testing
  • Tensile Properties (ASTM D3039): This test method determines the in-plane tensile properties of polymer matrix composite materials.[8] A flat, rectangular specimen is gripped by a universal testing machine and pulled at a constant crosshead speed until failure.[9][10][11] Strain is measured using an extensometer or strain gauges to determine tensile strength, tensile modulus, and Poisson's ratio.[9][11][12]

  • Flexural Properties (ASTM D790): This test method measures the flexural strength and modulus of plastics and composite materials.[13][14][15] A rectangular beam specimen is subjected to a three-point or four-point bending load until it fractures or yields.[15][16][17] The resulting stress-strain data provides information on the material's stiffness and strength in bending.[16]

  • Izod Impact Strength (ASTM D256): This test is used to determine the impact resistance or toughness of a material.[18][19] A notched specimen is held in a cantilevered beam configuration and is broken by a single swing of a pendulum.[20] The energy absorbed to fracture the specimen is a measure of its impact strength.[21][22]

Thermal Analysis
  • Glass Transition Temperature (ASTM E1356): This standard test method utilizes differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) of a material.[23][24][25][26] A small sample is heated at a controlled rate, and the heat flow to the sample is monitored.[27] The Tg is identified as a step change in the heat capacity, indicating the transition from a glassy to a rubbery state.[24][25]

Chemical Structure and Curing Mechanisms

The performance differences between DGEBA epoxy and vinyl ester resins can be attributed to their distinct chemical structures and curing (cross-linking) mechanisms.

DGEBA Epoxy Curing Mechanism

DGEBA-based epoxy resins typically cure through a polyaddition reaction with a hardener, commonly an amine. The epoxide rings of the DGEBA molecule react with the active hydrogens of the amine hardener, opening the rings and forming a highly cross-linked, three-dimensional network. This process does not produce any byproducts, resulting in low shrinkage.

DGEBA_Curing DGEBA DGEBA Monomer (with epoxide rings) Reaction Ring-Opening Polyaddition DGEBA->Reaction Amine Amine Hardener (with active hydrogens) Amine->Reaction Network Cross-linked Epoxy Network Reaction->Network

DGEBA epoxy curing reaction pathway.
Vinyl Ester Curing Mechanism

Vinyl ester resins are synthesized by reacting an epoxy resin (often DGEBA) with an unsaturated carboxylic acid, such as methacrylic acid. This places reactive vinyl groups at the ends of the polymer chains. The curing process is a free-radical polymerization, typically initiated by a peroxide and accelerated by a promoter. The vinyl groups cross-link to form the final network.

VE_Curing VE_Monomer Vinyl Ester Monomer (with terminal vinyl groups) Polymerization Chain-Growth Polymerization VE_Monomer->Polymerization Initiator Peroxide Initiator FreeRadical Free Radical Formation Initiator->FreeRadical FreeRadical->Polymerization Network Cross-linked Vinyl Ester Network Polymerization->Network

Vinyl ester resin free-radical curing pathway.

Logical Relationship of Performance Characteristics

The choice between DGEBA epoxy and vinyl ester resins often involves a trade-off between various performance attributes, cost, and processing requirements. The following diagram illustrates the logical relationships influencing material selection.

Performance_Tradeoff DGEBA DGEBA Epoxy Strength Superior Strength & Adhesion DGEBA->Strength LowShrink Low Shrinkage DGEBA->LowShrink Cost_DGEBA Higher Cost DGEBA->Cost_DGEBA VE Vinyl Ester ChemRes Excellent Chemical Resistance (Acids/Alkalis) VE->ChemRes Toughness Higher Toughness & Impact Resistance VE->Toughness Cost_VE Lower Cost VE->Cost_VE

Performance trade-offs between DGEBA and Vinyl Ester.

References

Unraveling the Cure: A Comparative Guide to the Cure Kinetics of DGEBA and Alternative Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of Diglycidyl ether of bisphenol A (DGEBA) versus a new generation of alternative epoxy resins reveals a landscape of diverse reactivity, offering researchers and product developers a tailored approach to material performance. While DGEBA remains a cornerstone of the thermoset industry, alternatives derived from bio-based sources, and those engineered for enhanced flexibility or high-performance applications, present compelling kinetic profiles that can be leveraged for specific processing and end-use requirements.

The cure kinetics of an epoxy resin system, which dictates the rate and extent of the cross-linking reaction, is a critical factor influencing the final properties of the thermoset material, including its mechanical strength, thermal stability, and chemical resistance.[1][2] This guide provides a comparative analysis of the cure kinetics of DGEBA, the most widely used epoxy resin, against several classes of alternative epoxies. The information presented herein is supported by a summary of experimental data and detailed methodologies to assist researchers in their evaluation and selection of appropriate resin systems.

Comparative Cure Kinetics: DGEBA vs. Alternatives

The curing behavior of epoxy resins is typically characterized by parameters such as activation energy (Ea), reaction order (n), and the total heat of reaction (ΔH). A lower activation energy generally implies a faster cure at a given temperature. The reaction order provides insight into the complexity of the curing mechanism. The total heat of reaction is proportional to the extent of crosslinking.

Below is a comparative summary of these kinetic parameters for DGEBA and representative alternative epoxy systems. It is important to note that absolute values can vary depending on the specific curing agent, catalyst, and analytical methodology employed.

Epoxy SystemCuring AgentMethodActivation Energy (Ea) (kJ/mol)Reaction Order (n)Total Heat of Reaction (ΔH) (J/g)Reference
DGEBA Amine (TETA)DSC50.180.57430[1][3]
DGEBA Anhydride (MNA)DSC72-790.31-1.24-[4]
Bio-based (ELO) AnhydrideDSC66-69--[5]
Bio-based (Vanillin-based) AmineDSC---[6]
DGEBA Toughened with Bio-resin (TEIA) AnhydrideDSCReduced with TEIA addition-Reduced with TEIA addition
DGEBA with Bio-based Hardener (Sebacic Acid) & ESO Sebacic AcidDSCIncreased with ESO addition-Increased with ESO addition[7][8]

Note: "ELO" refers to Epoxidized Linseed Oil, "TEIA" to an itaconic acid-based bioresin, and "ESO" to Epoxidized Soybean Oil. TETA is Triethylenetetramine and MNA is Methyl Nadic Anhydride.

The data indicates that bio-based epoxy resins can exhibit comparable or even lower activation energies than DGEBA, suggesting the potential for faster curing cycles.[5] For instance, the addition of certain bio-resins to DGEBA formulations has been shown to reduce the overall activation energy.[9] Conversely, the use of some bio-based hardeners may increase the activation energy.[7][8]

Experimental Protocols for Evaluating Cure Kinetics

Accurate and reproducible data is paramount in the evaluation of cure kinetics. The following are detailed methodologies for the key experimental techniques used to characterize the curing behavior of epoxy resins.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the cure kinetics of epoxy resins by measuring the heat flow associated with the curing reaction.[1][2][10][11]

Objective: To determine the total heat of reaction (ΔH), peak exothermic temperature, and to derive kinetic parameters such as activation energy (Ea) and reaction order (n).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin/curing agent mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Non-isothermal Scan:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[1]

    • Record the heat flow as a function of temperature.

  • Isothermal Scan:

    • Rapidly heat the sample to a desired isothermal curing temperature (e.g., 120, 130, 140°C).

    • Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • Integrate the area under the exothermic peak in the non-isothermal scan to determine the total heat of reaction (ΔH).

    • The degree of cure (α) at any time or temperature can be calculated as the fractional heat evolved relative to the total heat of reaction.

    • Apply kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa, Kamal's model) to the data from multiple heating rates or isothermal runs to determine the activation energy and reaction order.[1][9][10]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for monitoring the chemical changes that occur during the curing process by tracking the disappearance of specific functional groups.[12][13][14]

Objective: To determine the extent of reaction by monitoring the concentration of reactive groups (e.g., epoxy, amine, anhydride).

Methodology:

  • Sample Preparation: Prepare a thin film of the uncured epoxy mixture between two potassium bromide (KBr) plates or on a suitable IR-transparent substrate.

  • Instrument Setup: Place the sample in a heated transmission cell within the FTIR spectrometer.

  • Data Acquisition:

    • Record an initial spectrum of the uncured sample at room temperature.

    • Heat the sample to the desired curing temperature.

    • Acquire spectra at regular time intervals throughout the curing process.

  • Data Analysis:

    • Identify the characteristic absorption bands for the reactive functional groups (e.g., epoxy ring at ~915 cm⁻¹, primary amine N-H stretch at ~3360 and ~3290 cm⁻¹).

    • Select a reference peak that does not change during the reaction (e.g., a C-H stretch from an aromatic ring) for normalization to account for any changes in sample thickness.[13]

    • Calculate the degree of conversion of the functional groups by measuring the decrease in the area of their respective absorption bands over time, normalized to the reference peak.[15]

Rheometry

Rheological measurements provide information on the changes in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the epoxy system as it transitions from a liquid to a solid gel and finally a glassy state.[16][17][18]

Objective: To determine the gel time and monitor the evolution of the material's viscoelastic properties during cure.

Methodology:

  • Sample Preparation: Place a small amount of the uncured epoxy mixture onto the lower plate of the rheometer.

  • Instrument Setup: Use a parallel plate or cone-and-plate geometry. Lower the upper plate to the desired gap distance (e.g., 1 mm).

  • Isothermal Time Sweep:

    • Quickly bring the sample to the desired isothermal curing temperature.

    • Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain.

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Data Analysis:

    • The gel time is typically identified as the point where the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').

    • The evolution of the complex viscosity provides information about the processability window of the resin.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cure kinetics of an epoxy resin.

CureKineticsWorkflow start Start: Epoxy System Selection (DGEBA vs. Alternative) prep Sample Preparation (Resin + Curing Agent) start->prep dsc DSC Analysis prep->dsc ftir FTIR Analysis prep->ftir rheo Rheological Analysis prep->rheo dsc_data Kinetic Parameters (Ea, n, ΔH) dsc->dsc_data ftir_data Functional Group Conversion ftir->ftir_data rheo_data Gel Time & Viscosity Profile rheo->rheo_data comparison Comparative Analysis dsc_data->comparison ftir_data->comparison rheo_data->comparison end End: Material Selection & Process Optimization comparison->end

Caption: Experimental workflow for evaluating epoxy cure kinetics.

By systematically applying these experimental protocols and analytical methods, researchers can gain a comprehensive understanding of the cure kinetics of DGEBA and its alternatives, enabling the informed selection and optimization of epoxy systems for a wide range of applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Bisphenol A Diglycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of Bisphenol A diglycidyl ether (BADGE) in a laboratory setting.

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for working with this compound (BADGE), a common epoxy resin component. Adherence to these procedures is critical to mitigate health risks and ensure a safe laboratory environment.

This compound is recognized as a skin and eye irritant and a potential skin sensitizer.[1][2][3][4] Prolonged or repeated contact may lead to dermatitis.[1][3][5] Inhalation of vapors can also be harmful, potentially causing respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols and proper handling procedures is essential.

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is necessary when handling BADGE. The following table summarizes the required PPE and other essential safety equipment.

EquipmentSpecifications and Use Cases
Hand Protection Wear chemical-impermeable gloves.[6] Nitrile gloves are often cited as adequate for handling.[7] Gloves must be inspected before use and changed immediately if contaminated.[6]
Eye and Face Protection Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and vapors.[6][8]
Skin and Body Protection A lab coat or other protective clothing is required to prevent skin contact.[5][6][8] In cases of potential significant exposure, impervious clothing may be necessary.[6]
Respiratory Protection Use in a well-ventilated area.[3] If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][6]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible in the work area.
Hygiene Practices Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3]
Step-by-Step Handling and Disposal Plan

Following a systematic procedure for handling and disposal minimizes the risk of exposure and environmental contamination.

1. Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for BADGE.

  • Work Area Setup: Designate a specific, well-ventilated area for handling BADGE. A chemical fume hood is recommended.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling: Avoid direct contact with the skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use non-sparking tools and take measures to prevent electrostatic discharge.[3]

2. Accidental Spills:

  • Evacuate: If a spill occurs, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to soak up the liquid.[8][9]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[3][8] Wash the spill area with acetone (B3395972) followed by soap and water.[8]

  • Reporting: Report all spills to the appropriate laboratory safety personnel.

3. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

4. Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] A refrigerator is recommended for storage.[8]

5. Disposal:

  • Waste Collection: Collect all BADGE waste, including contaminated materials, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Dispose of hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] All disposal activities must be in accordance with local, regional, and national regulations.[10] Do not allow the chemical to enter drains or waterways.[4]

Operational Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of BADGE, from initial preparation to final disposal.

BADGE_Handling_Workflow start Start: Prepare for Handling review_sds Review SDS start->review_sds setup_area Set Up Ventilated Work Area review_sds->setup_area don_ppe Don Appropriate PPE setup_area->don_ppe handling Chemical Handling don_ppe->handling spill Accidental Spill? handling->spill Normal Operation spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes first_aid_check Exposure Occurred? spill->first_aid_check No spill_procedure->first_aid_check first_aid Administer First Aid first_aid_check->first_aid Yes storage Store Chemical Properly first_aid_check->storage No first_aid->handling disposal_prep Prepare Waste for Disposal storage->disposal_prep dispose Dispose via Licensed Vendor disposal_prep->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisphenol A diglycidyl ether
Reactant of Route 2
Bisphenol A diglycidyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.